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Baccatin VIII

Cat. No.: B592958
M. Wt: 646.7 g/mol
InChI Key: SMMKFLQKTRZJCF-UHFFFAOYSA-N
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Description

Baccatin VIII is a useful research compound. Its molecular formula is C33H42O13 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42O13 B592958 Baccatin VIII

Properties

IUPAC Name

(4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKFLQKTRZJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Three-Dimensional Puzzle: A Technical Guide to the Stereochemistry and Conformation of Baccatin VIII

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Baccatin VIII, a complex diterpenoid natural product, stands as a crucial precursor in the semi-synthesis of paclitaxel (Taxol®) and its analogues, which are indispensable chemotherapeutic agents in the fight against cancer. A thorough understanding of its intricate three-dimensional structure, encompassing both its stereochemistry and conformational preferences, is paramount for the rational design of novel taxane-based drugs with improved efficacy and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive elucidation of the stereochemical and conformational features of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Stereochemical Configuration: Defining the Chiral Landscape

The unequivocal assignment of the absolute configuration of the numerous stereocenters within the this compound molecule is fundamental to its chemical identity and biological activity. This is primarily achieved through a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis: Deciphering the Signals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the connectivity and relative stereochemistry of a molecule. For this compound, detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
179.21.88 (s)
275.25.68 (d, J=7.1)
346.83.82 (d, J=7.1)
481.1-
584.54.98 (d, J=8.0)
635.62.55 (m)
772.54.42 (dd, J=10.6, 6.7)
858.6-
9203.9-
1075.96.42 (s)
11134.2-
12142.1-
1372.94.95 (t, J=8.0)
1435.72.30 (m), 1.85 (m)
1543.2-
1626.91.15 (s)
1721.91.68 (s)
1814.82.25 (s)
1910.91.05 (s)
204-OAc170.9, 21.1
10-OAc170.3, 21.32.15 (s)
2'-Benzoyl167.1, 133.7, 130.2, 129.2, 128.78.12 (d, J=7.5), 7.60 (t, J=7.5), 7.48 (t, J=7.5)

Data obtained from a publication on taxane diterpenoids.

The coupling constants (J values) obtained from the ¹H NMR spectrum are crucial in determining the dihedral angles between adjacent protons, providing valuable information about the relative stereochemistry of the substituents on the taxane core. Furthermore, Nuclear Overhauser Effect (NOE) data from 2D NOESY experiments reveal through-space proximities between protons, which helps to establish the spatial arrangement of atoms and the overall conformation of the molecule.

Optical Rotation: A Measure of Chirality

The chirality of this compound is also confirmed by its ability to rotate the plane of polarized light, a property known as optical activity. The specific rotation is a characteristic physical constant for a chiral molecule.

Table 2: Optical Rotation of this compound

CompoundSpecific Rotation ([α]D)Solvent
This compoundData not available in the searched literatureChloroform

While the specific rotation for the closely related Baccatin III is well-documented, a specific value for this compound could not be located in the reviewed literature.

Conformational Analysis: The Dynamic 3D Structure

The taxane core of this compound is a complex and rigid ring system. However, certain parts of the molecule, particularly the side chains, can exhibit conformational flexibility. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its biological targets.

X-ray Crystallography: The Definitive Picture

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation, is single-crystal X-ray diffraction.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available in the searched literature
Space GroupData not available in the searched literature
Unit Cell DimensionsData not available in the searched literature
Key Bond Lengths (Å)Data not available in the searched literature
Key Bond Angles (°)Data not available in the searched literature
Key Torsional Angles (°)Data not available in the searched literature

A dedicated single-crystal X-ray structure for this compound was not found in the Cambridge Structural Database (CSD) or the reviewed literature. The data for the closely related Baccatin III is available and often used as a reference for the general conformation of the taxane core.

Computational Modeling: In Silico Insights

In the absence of a crystal structure for this compound, computational methods such as molecular mechanics and density functional theory (DFT) calculations can be employed to predict its lowest energy conformation. These calculations, often guided by the experimental data from NMR, can provide valuable insights into the molecule's three-dimensional shape, including bond lengths, bond angles, and torsional angles.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the elucidation of this compound's stereochemistry and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution 1D and 2D NMR spectra of this compound to determine its chemical structure and relative stereochemistry.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (tetramethylsilane)

  • 5 mm NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition and processing parameters for each experiment to obtain high-quality data.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).

X-ray Crystallography

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis to determine its absolute stereochemistry and solid-state conformation.

Materials:

  • Purified this compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small vials or crystallization plates

Procedure:

  • Crystal Growth Screening:

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging drop or sitting drop), and cooling of a saturated solution.

    • Screen a wide range of solvent systems (single solvents and binary or ternary mixtures).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares refinement.

    • Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

Logical Workflow for Structure Elucidation

The process of elucidating the stereochemistry and conformation of a complex natural product like this compound follows a logical and iterative workflow.

structure_elucidation cluster_isolation Isolation & Purification cluster_crystallography Crystallographic Analysis cluster_computational Computational Modeling cluster_conclusion Structure Elucidation isolation Isolation from Natural Source (e.g., Taxus yunnanensis) purification Purification (e.g., Chromatography) isolation->purification mass_spec Mass Spectrometry (Determine Molecular Formula) purification->mass_spec nmr NMR Spectroscopy (1D & 2D) (Connectivity & Relative Stereochemistry) purification->nmr optical_rotation Optical Rotation (Confirm Chirality) purification->optical_rotation crystallization Crystallization purification->crystallization modeling Molecular Modeling (Conformational Analysis) nmr->modeling elucidation Final Structure of this compound (Stereochemistry & Conformation) nmr->elucidation xray X-ray Diffraction (Absolute Stereochemistry & Conformation) crystallization->xray xray->modeling Validation xray->elucidation modeling->elucidation

Logical workflow for the elucidation of this compound's structure.

This diagram illustrates the interconnectedness of various experimental and computational techniques. The process begins with the isolation and purification of the compound. Initial characterization is performed using mass spectrometry to determine the molecular formula. NMR spectroscopy then provides the crucial information about the carbon-hydrogen framework and the relative arrangement of atoms. Optical rotation confirms the chiral nature of the molecule. For an unambiguous determination of the absolute stereochemistry and the solid-state conformation, single-crystal X-ray crystallography is the gold standard. Computational modeling can be used to further explore the conformational landscape and to complement the experimental data. The culmination of these efforts leads to the complete and confident elucidation of the this compound structure.

The Baccatin VIII Biosynthetic Pathway in Taxus Cell Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the baccatin VIII biosynthetic pathway in Taxus cell cultures. This compound, a crucial precursor for the semi-synthesis of the anticancer drug paclitaxel (Taxol®), is a complex diterpenoid whose production in cell culture systems is a subject of intense research. This document details the enzymatic steps of the pathway, presents quantitative data on taxane production, provides detailed experimental protocols for key analytical techniques, and visualizes the intricate signaling networks that regulate this vital metabolic route.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), derived from the plastidial methylerythritol phosphate (MEP) pathway. The pathway to baccatin III, a closely related precursor to paclitaxel, involves at least 19 distinct enzymatic steps. This compound shares the majority of this pathway. The core of the pathway can be divided into three main stages: the formation of the taxane skeleton, a series of hydroxylations and acylations, and the formation of the characteristic oxetane ring.

The key enzymatic steps leading to the formation of baccatin III, and by extension this compound, are as follows:

  • Cyclization: Geranylgeranyl diphosphate (GGPP) is cyclized by taxadiene synthase (TS) to form taxa-4(5),11(12)-diene, the committed step in taxane biosynthesis.

  • Hydroxylation at C5: A cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase, converts taxadiene to taxa-4(20),11(12)-dien-5α-ol.

  • Acetylation at C5: The 5α-hydroxyl group is acetylated by taxadien-5α-ol-O-acetyltransferase (TAT) to yield taxa-4(20),11(12)-dien-5α-yl acetate.

  • Hydroxylation at C10: Taxa-4(20),11(12)-dien-5α-yl acetate is hydroxylated at the C10 position by taxane 10β-hydroxylase, another cytochrome P450 enzyme.

  • A series of further hydroxylations and acylations: A cascade of cytochrome P450 hydroxylases and acyltransferases modify the taxane core at various positions, including C1, C2, C7, C9, and C13. The exact order of these steps can be flexible, leading to a "taxoid grid" of intermediates.

  • Formation of 10-deacetylbaccatin III: This key intermediate is formed after a series of these modifications.

  • Acetylation at C10: The final step in the formation of baccatin III is the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).

Baccatin_VIII_Pathway GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase Taxadienyl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadienol->Taxadienyl_acetate Taxadien-5α-ol-O- acetyltransferase (TAT) Hydroxytaxadienyl_acetate Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol Taxadienyl_acetate->Hydroxytaxadienyl_acetate Taxane 10β-hydroxylase Intermediates Series of Hydroxylations and Acylations Hydroxytaxadienyl_acetate->Intermediates DAB 10-deacetylbaccatin III Intermediates->DAB Baccatin_III Baccatin III DAB->Baccatin_III 10-deacetylbaccatin III-10-O- acetyltransferase (DBAT)

Simplified MeJA signaling pathway in Taxus cells.

Salicylic Acid (SA) Signaling Pathway

Salicylic acid is another key phytohormone involved in plant defense. In the context of taxane biosynthesis, SA signaling involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein. Upon SA accumulation, NPR1 translocates to the nucleus and interacts with TGA transcription factors, leading to the activation of defense-related genes, including those in the taxane pathway.

SA_Signaling SA Salicylic Acid (SA) NPR1_inactive NPR1 (inactive, oligomer) in cytoplasm SA->NPR1_inactive accumulation leads to NPR1_active NPR1 (active, monomer) in nucleus NPR1_inactive->NPR1_active monomerization and nuclear translocation TGA TGA Transcription Factors NPR1_active->TGA interacts with Taxane_Genes Taxane Biosynthesis Genes TGA->Taxane_Genes activates transcription Baccatin_VIII This compound Biosynthesis Taxane_Genes->Baccatin_VIII MFA_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Culture 1. Taxus Cell Culture (Steady State) Labeling 2. Introduce ¹³C-labeled Substrate (e.g., ¹³C-Glucose) Culture->Labeling Sampling 3. Time-course Sampling of Cells and Medium Labeling->Sampling Quenching 4. Metabolic Quenching (e.g., with cold methanol) Sampling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS or GC-MS Analysis to determine labeling patterns Extraction->Analysis Data_Input 8. Input Labeling Data and Extracellular Fluxes Analysis->Data_Input Model 7. Construct Stoichiometric Metabolic Model Fitting 9. Iterative Flux Fitting and Parameter Estimation Model->Fitting Data_Input->Fitting Validation 10. Statistical Analysis and Model Validation Fitting->Validation Flux_Map 11. Generate Metabolic Flux Map Validation->Flux_Map

Baccatin VIII: A Comprehensive Technical Guide to its Natural Sources and Isolation from Yew Trees

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Baccatin VIII, a complex diterpene and a key precursor in the semi-synthesis of the life-saving anti-cancer drug Paclitaxel (Taxol®), is a naturally occurring compound found in various species of the yew tree (Taxus). This technical guide provides an in-depth overview of the natural sources of this compound and its related taxanes, alongside detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, drug discovery, and pharmaceutical development.

Natural Abundance of Baccatin Derivatives in Taxus Species

The concentration of this compound and its analogues, such as Baccatin III and 10-deacetylbaccatin III, varies significantly among different Taxus species and even between different parts of the same tree.[1][2] This variability is influenced by genetic factors, the age of the tree, the time of collection, and environmental conditions.[1] Needles, twigs, bark, and seeds have all been identified as sources of these valuable compounds.[1][2] The following table summarizes the reported yields of key baccatin derivatives and other taxanes from various Taxus species.

Taxus SpeciesPlant PartCompoundConcentration (µg/g dry weight unless otherwise noted)
Taxus maireiNeedles & TwigsBaccatin III156 (0.0156%)[1]
Taxus maireiNeedles & Twigs10-Deacetylbaccatin III115 (0.0115%)[1]
Taxus maireiSeed EmbryoBaccatin III44.88[1]
Taxus maireiSeed Embryo10-Deacetylbaccatin III124.09[1]
Taxus maireiSeed CoatBaccatin III116.60[1]
Taxus maireiSeed Coat10-Deacetylbaccatin III116.05[1]
Taxus maireiBark10-Deacetylbaccatin III680 (0.0680%)[1]
Taxus cuspidataNeedlesBaccatin III0.158 wt% of extract[3]
Taxus cuspidataSeedsBaccatin III0.157 wt% of extract[3]
Taxus wallichianaNeedles10-Deacetylbaccatin III247.6 - 594.9[2]
Taxus baccataRed ArilsBaccatin III1 - 28[2]
Taxus baccataRed Arils10-Deacetylbaccatin III3.9 - 38[2]
Taxus brevifoliaBarkPaclitaxel (for comparison)~150 (0.015%)[4]

Experimental Protocols for Isolation and Purification

The isolation of this compound and related taxanes from yew biomass is a multi-step process involving extraction, concentration, and chromatographic purification. Various methods have been developed to optimize the yield and purity of the final product.

Extraction of Crude Taxanes

The initial step involves the extraction of taxanes from the plant material. Several solvent systems and techniques can be employed.

  • Solvent Extraction: This is the most common method, utilizing polar organic solvents.

    • Methanol, Ethanol, or Acetone Mixtures: A mixture of an organic solvent (50-95% by volume) with water is effective for extracting taxanes from fresh or dried yew clippings.[5] The use of 50-80% ethanol in water has been shown to reduce the co-extraction of impurities.[6]

    • Procedure:

      • Mix fresh or dried and ground plant material (needles, twigs, or bark) with the chosen solvent mixture.

      • Allow the extraction to proceed for a designated period, often 24 hours at ambient temperature.[7]

      • Separate the solvent extract from the solid plant material.

  • Advanced Extraction Techniques: To enhance efficiency, more advanced methods can be used.

    • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation, improving solvent penetration and extraction efficiency.[8] Optimal conditions for Taxus wallichiana var. mairei leaves were found to be a 1:15 g/mL material-to-liquid ratio for 23 minutes at 40°C.[8]

    • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[9]

    • Supercritical Fluid Extraction (SFE): Uses supercritical carbon dioxide, often with a co-solvent like ethanol, to extract taxanes with high selectivity.[3]

Decolorization and Initial Purification

The crude extract is often dark and contains a high concentration of pigments and other impurities that need to be removed.

  • Activated Carbon Treatment: The crude extract is treated with activated carbon (charcoal) to adsorb pigments and other non-polar impurities.[5] The amount of charcoal used depends on the solvent concentration and whether the plant material was fresh or dried.[5]

  • Solvent Partitioning: A liquid-liquid extraction is performed to separate the taxanes from highly polar or non-polar impurities. A common method involves partitioning the concentrated aqueous extract against an immiscible organic solvent like dichloromethane or chloroform.[7]

Chromatographic Separation and Purification

The final and most critical stage of isolation involves chromatographic techniques to separate this compound from other closely related taxanes.

  • Normal Phase Chromatography:

    • Adsorbent: Inexpensive silica gel is commonly used as the stationary phase.[5][6]

    • Elution: A solvent system of increasing polarity is used to elute the compounds. The separation can be performed using vacuum or medium-pressure column chromatography.[5]

  • Reverse Phase Chromatography:

    • Adsorbent: A non-polar stationary phase is used.

    • Elution: A polar mobile phase, typically a mixture of acetonitrile and water, is used for elution.[6] This method is particularly effective for the final purification of individual taxanes.[7] High-Performance Liquid Chromatography (HPLC) is often the final step to obtain highly pure this compound.[7]

Visualization of the Isolation Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from yew tree biomass.

Baccatin_Isolation_Workflow YewBiomass Yew Biomass (Needles, Twigs, Bark) Grinding Grinding and Drying YewBiomass->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction CrudeExtract Crude Taxane Extract Extraction->CrudeExtract Decolorization Decolorization (Activated Carbon) CrudeExtract->Decolorization FilteredExtract Filtered Extract Decolorization->FilteredExtract SolventRemoval Solvent Removal (Concentration) FilteredExtract->SolventRemoval AqueousConcentrate Aqueous Concentrate SolventRemoval->AqueousConcentrate SolventPartitioning Solvent Partitioning (e.g., with Dichloromethane) AqueousConcentrate->SolventPartitioning OrganicPhase Organic Phase (Taxane-rich) SolventPartitioning->OrganicPhase Chromatography Column Chromatography (Silica Gel) OrganicPhase->Chromatography Fractionation Fraction Collection Chromatography->Fractionation PurifiedFractions Semi-Purified Fractions Fractionation->PurifiedFractions HPLC Preparative HPLC (Reverse Phase) PurifiedFractions->HPLC PureBaccatin Pure this compound HPLC->PureBaccatin

Caption: General experimental workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Taxus species is a well-established, albeit complex, process. The choice of plant material and extraction methodology can significantly impact the final yield. This guide provides a foundational understanding of the key steps involved, offering a starting point for the development and optimization of laboratory- and industrial-scale purification protocols. Further research into more efficient and sustainable methods, such as metabolic engineering and plant cell culture, holds promise for securing a stable supply of this vital pharmaceutical precursor.[10][11]

References

Spectroscopic Characterization of Baccatin VIII and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin VIII and its analogues are a class of complex diterpenoids that form the structural core of several potent anti-cancer agents, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®). A thorough understanding of their structural and spectroscopic properties is paramount for the discovery of new derivatives, the development of efficient synthetic and semi-synthetic routes, and for quality control in drug manufacturing. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound and its key analogues, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of this compound and its analogues in solution. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound and its important analogue, 10-deacetylbaccatin III. Data is compiled from various literature sources and should be considered representative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound (Representative)

Positionδ (ppm)MultiplicityJ (Hz)
H-1~4.20d7.0
H-2~5.65d7.0
H-3~3.85d7.5
H-5~4.95dd9.5, 2.0
H-6α~2.55m
H-6β~1.90m
H-7~4.45m
H-10~6.40s
H-13~6.20t8.5
H-14α~2.25m
H-14β~2.20m
H-16~1.20s
H-17~1.10s
H-18~1.70s
H-19~1.85s
4-OAc~2.15s
10-OAc~2.25s
Bz (ortho)~8.10d7.5
Bz (meta)~7.50t7.5
Bz (para)~7.60t7.5

Table 2: ¹³C NMR Spectral Data of this compound (Representative)

Positionδ (ppm)
1~79.0
2~75.0
3~47.0
4~81.0
5~84.5
6~35.5
7~72.0
8~58.5
9~204.0
10~76.0
11~134.0
12~142.0
13~72.5
14~36.0
15~43.0
16~27.0
17~21.0
18~15.0
19~10.0
20~76.5
4-OAc (C=O)~171.0
4-OAc (CH₃)~21.0
10-OAc (C=O)~170.5
10-OAc (CH₃)~21.5
Bz (C=O)~167.0
Bz (C-1')~130.0
Bz (C-2',6')~129.5
Bz (C-3',5')~128.5
Bz (C-4')~133.5

Table 3: ¹H and ¹³C NMR Spectral Data of 10-deacetylbaccatin III [1][2]

Position¹H δ (ppm), Mult. (J in Hz)¹³C δ (ppm)
14.18, d (7.1)79.2
25.61, d (7.1)74.9
33.81, d (7.5)47.3
4-81.1
54.96, dd (9.6, 2.1)84.7
2.54, m35.7
1.88, m35.7
74.41, m72.5
8-58.6
9-211.5
105.23, s75.9
11-133.8
12-142.3
134.87, t (7.9)68.1
14α2.29, m35.7
14β2.23, m35.7
15-43.2
161.18, s26.9
171.05, s21.9
181.68, s14.8
191.85, s10.9
204.21, d (8.4), 4.16, d (8.4)76.5
4-OAc2.03, s21.2 (CH₃), 171.1 (C=O)
Bz8.11, d (7.3), 7.51, t (7.3), 7.62, t (7.3)167.2 (C=O), 130.2 (C-1'), 129.3 (C-2',6'), 128.7 (C-3',5'), 133.6 (C-4')
Experimental Protocols for NMR Spectroscopy

A detailed and systematic approach is crucial for obtaining high-quality NMR data for structural elucidation.

1.2.1. Sample Preparation for Quantitative NMR (qNMR) [3][4][5]

  • Weighing: Accurately weigh 5-10 mg of the purified this compound analogue into a clean, dry NMR tube.

  • Solvent Addition: Add a precise volume (e.g., 600 µL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.

  • Dissolution: Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1.2.2. Acquisition of 1D and 2D NMR Spectra [6][7]

The following workflow outlines the typical sequence of experiments performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Caption: General NMR experimental workflow for structure elucidation.

Detailed Parameters for 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over 2-3 bonds. Key parameters include the spectral width in both dimensions (F1 and F2), which should encompass all proton signals, and the number of increments in the indirect dimension (F1), which determines the resolution.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is crucial for assigning carbon signals based on their attached, and already assigned, protons. The spectral width in F2 corresponds to the proton spectrum, while in F1 it covers the carbon chemical shift range.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is essential for connecting different spin systems and for assigning quaternary carbons, which do not appear in DEPT or HSQC spectra. The long-range coupling delay is a critical parameter that is optimized based on the expected J-couplings (typically 4-8 Hz).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and its analogues. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural insights.

Mass Spectral Data

Table 4: Representative Mass Spectrometry Data for Baccatin Analogues

CompoundIonization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
This compoundESI---
10-deacetylbaccatin IIIESI545.2567.2527 ([M+H-H₂O]⁺), 485 ([M+H-AcOH]⁺)[8]
Baccatin IIIESI587.2609.2527 ([M+H-AcOH]⁺), 467 ([M+H-2AcOH]⁺)
Experimental Protocols for Mass Spectrometry

2.2.1. Sample Preparation [9][10]

  • Dissolution: Dissolve a small amount of the purified sample (typically <1 mg/mL) in a suitable solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

  • Additives: For electrospray ionization (ESI), small amounts of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

  • Filtration: Filter the sample solution using a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter that could clog the instrument.

  • Dilution: Dilute the sample to an appropriate concentration (typically in the low µg/mL to ng/mL range) for analysis.

2.2.2. Mass Spectrometry Analysis Workflow

ms_workflow A Sample Preparation B Infusion or LC-MS Introduction A->B C Full Scan MS Analysis (Determine Molecular Weight) B->C D Tandem MS (MS/MS) Analysis (Select Precursor Ion and Fragment) C->D E Fragmentation Pattern Analysis D->E F Structural Information E->F

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within this compound and its analogues.

Spectroscopic Data

Table 5: Representative IR and UV-Vis Absorption Data

CompoundIR (cm⁻¹)UV-Vis λ_max (nm) (Solvent)
This compound~3500 (O-H), ~1730 (C=O, ester), ~1710 (C=O, ketone), ~1600 (C=C, aromatic), ~1240 (C-O, ester)~230, ~275 (Methanol)
10-deacetylbaccatin III~3500-3400 (O-H), ~1735 (C=O, ester), ~1715 (C=O, ketone), ~1600 (C=C, aromatic), ~1245 (C-O, ester)~228, ~273 (Ethanol)
Experimental Protocols

3.2.1. Sample Preparation for IR Spectroscopy

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

3.2.2. Sample Preparation for UV-Vis Spectroscopy [11]

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., methanol, ethanol, or acetonitrile).

  • Solution Preparation: Prepare a stock solution of the sample with a known concentration.

  • Serial Dilutions: Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample absorbance.

Conclusion

The comprehensive spectroscopic characterization of this compound and its analogues is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the most detailed structural information, while mass spectrometry confirms the molecular weight and offers fragmentation clues. IR and UV-Vis spectroscopy serve as valuable complementary methods for identifying functional groups and conjugated systems. The detailed protocols and representative data presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

References

In Vitro Biological Activity of Baccatin Derivatives Against Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the in vitro biological activity of Baccatin III against various cancer cell lines. Due to a lack of publicly available research data specifically on Baccatin VIII, this document utilizes the comprehensive findings on its close structural analog, Baccatin III, as a representative member of the baccatin family of taxane diterpenoids. Baccatin III shares the core taxane ring structure and is a key precursor in the semi-synthesis of the widely used anticancer drug, Paclitaxel.[1][2][3] The methodologies and observed biological effects detailed herein are therefore highly relevant for researchers, scientists, and drug development professionals investigating the anticancer potential of baccatin derivatives.

Introduction

Baccatin III, a naturally occurring diterpenoid isolated from the yew tree (Taxus species), is a crucial intermediate in the biosynthesis of Paclitaxel.[4][5] While often considered an inactive precursor, studies have demonstrated that Baccatin III itself possesses cytotoxic and pro-apoptotic properties against various cancer cell lines.[4][6][7] This guide provides a comprehensive overview of the in vitro anticancer activities of Baccatin III, detailing its effects on cell viability, cell cycle progression, and apoptosis. It also includes detailed protocols for key experimental assays and visual representations of the associated cellular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Baccatin III Cytotoxicity

The in vitro efficacy of Baccatin III has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HeLaHuman Cervical Cancer4.30[4]
A549Human Lung Cancer4.0 - 7.81[4]
A431Human Skin Cancer4.0 - 7.81[4]
HepG2Human Liver Cancer4.0 - 7.81[4]
VariousNot Specified~8 - 50[6]
Jurkat, Ovcar3, T47DLeukemia, Ovarian, Breast2 - 5[8]

Table 1: Summary of reported IC50 values for Baccatin III against various human cancer cell lines.

Further studies on HeLa cells have elucidated the dose-dependent effects of enzymatically synthesized Baccatin III (ESB III) on cell cycle progression and apoptosis.

Treatment Concentration (µM)Cell Population in G2/M Phase (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Reference
0 (Control)~25--[4]
1-208[4]
3-4920.4[4]
5~4058.821.6[4]

Table 2: Effect of Baccatin III on Cell Cycle and Apoptosis in HeLa Cells.[4]

Mechanism of Action

Baccatin III exhibits its anticancer effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization: Unlike Paclitaxel, which stabilizes microtubules, Baccatin III has been shown to inhibit tubulin polymerization, similar to agents like colchicine and vinblastine. This disruption of microtubule dynamics leads to mitotic arrest.[6]

  • Cell Cycle Arrest: Consistent with its antimitotic activity, Baccatin III induces an accumulation of cells in the G2/M phase of the cell cycle.[4][6]

  • Induction of Apoptosis: Baccatin III has been demonstrated to induce programmed cell death (apoptosis). This is characterized by the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, and an increase in reactive oxygen species (ROS).[4] Interestingly, some studies suggest that Baccatin III can induce apoptosis independently of G2/M arrest, indicating that the core taxane structure may play a direct role in triggering cell death pathways.[7] The apoptotic mechanism appears to involve the intrinsic (mitochondrial) pathway and may be dependent on caspase-10.[4][8]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture treatment Treatment with Baccatin Derivative cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt Assess Cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis Detect Apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle Analyze Cell Cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

General workflow for assessing the in vitro anticancer activity of Baccatin derivatives.

Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation baccatin Baccatin Derivative ros ROS Increase baccatin->ros mito Mitochondrial Membrane Depolarization ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 Activation caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Baccatin VIII: A Comprehensive Technical Review of its Pharmacokinetic and Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin VIII, a complex diterpene isolated from the needles of the yew tree (Taxus species), is a pivotal intermediate in the semi-synthesis of the highly successful anticancer drug, paclitaxel. While often overshadowed by its more famous derivative, this compound itself exhibits noteworthy biological activities, including cytotoxic and immunomodulatory effects. This technical guide provides an in-depth overview of the currently available pharmacokinetic and pharmacodynamic properties of this compound, intended to serve as a valuable resource for researchers in oncology, immunology, and drug development.

Pharmacodynamic Properties

This compound demonstrates a range of biological effects, primarily centered on its anticancer and immunomodulatory potential. These activities stem from its interaction with fundamental cellular processes.

Cytotoxic Activity

This compound exhibits cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division. Unlike paclitaxel, which stabilizes microtubules, this compound has been shown to inhibit tubulin polymerization, a mechanism more akin to that of vinca alkaloids and colchicine. This inhibition leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Furthermore, treatment with this compound has been associated with an increase in the production of reactive oxygen species (ROS) within cancer cells, contributing to cellular stress and programmed cell death.

Table 1: In Vitro Cytotoxicity of Baccatin III (a closely related analogue)

Cell LineCancer TypeIC50 (µM)
HeLaHuman Cervical Cancer4.30 - 4.46[1]
A549Human Lung Cancer4.0 - 7.81[1]
A431Human Skin Cancer4.0 - 7.81[1]
HepG2Human Liver Cancer4.0 - 7.81[1]

Note: Data presented is for Baccatin III, a closely related taxane derivative often used in studies as a precursor for paclitaxel.

Immunomodulatory Effects

Beyond its direct cytotoxic actions, this compound has been shown to modulate the immune system. It enhances the presentation of antigens by Major Histocompatibility Complex (MHC) class I and class II molecules on dendritic cells. This enhanced antigen presentation can lead to a more robust anti-tumor immune response by cytotoxic T lymphocytes.

Additionally, this compound has been observed to inhibit the accumulation and suppressive functions of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. MDSCs are known to dampen anti-tumor immunity, and their inhibition by this compound can further contribute to an effective immune response against cancer.

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public domain. This is likely due to its primary role as a synthetic intermediate for paclitaxel, which has been the focus of most clinical and preclinical development.

However, some inferences can be drawn from studies on related taxanes. For instance, a study on 10-deacetylbaccatin III, another close analogue, demonstrated rapid absorption and distribution after oral administration. The systemic exposure of 10-deacetylbaccatin III was significantly enhanced when administered as part of a crude Taxus chinensis extract, suggesting that formulation plays a critical role in the bioavailability of these compounds. The observation that oral administration of Baccatin III to mice resulted in significant tumor growth reduction also implies at least some degree of oral bioavailability.[2]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Absorption Data not available. Oral administration in mice suggests some level of bioavailability.
Distribution Data not available.
Metabolism Data not available.
Excretion Data not available.

Further research is required to fully elucidate the pharmacokinetic profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using a dose-response curve.[3][4][5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of this compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][9]

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[10][11][12][13]

In Vitro Tubulin Polymerization Assay

This protocol assesses the direct effect of this compound on tubulin polymerization.

  • Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP.

  • Compound Addition: Add different concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, colchicine as a depolymerizer) to the wells.

  • Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves and quantify the effect of this compound.[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows associated with this compound.

Baccatin_VIII_Cytotoxicity_Pathway Baccatin_VIII This compound Tubulin Free Tubulin Dimers Baccatin_VIII->Tubulin Inhibits ROS_Generation ROS Generation Baccatin_VIII->ROS_Generation Microtubule_Polymerization Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ROS_Generation->Apoptosis Baccatin_VIII_Immunomodulation_Pathway cluster_immune Immunomodulatory Effects Baccatin_VIII This compound DC Dendritic Cell (DC) Baccatin_VIII->DC Enhances MDSC Myeloid-Derived Suppressor Cell (MDSC) Baccatin_VIII->MDSC Inhibits MHC_Presentation MHC Antigen Presentation DC->MHC_Presentation MDSC_Function Suppressive Function MDSC->MDSC_Function T_Cell_Activation T-Cell Activation MHC_Presentation->T_Cell_Activation Tumor_Suppression Immune-Mediated Tumor Suppression T_Cell_Activation->Tumor_Suppression MDSC_Function->T_Cell_Activation Suppresses Cytotoxicity_Assay_Workflow start Start plate_cells Plate Cancer Cells (96-well plate) start->plate_cells add_baccatin Add this compound (serial dilutions) plate_cells->add_baccatin incubate_treatment Incubate (48-72h) add_baccatin->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

References

Enzymatic Conversions of Baccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Baccatin III, a complex diterpenoid isolated from yew trees (Taxus species), stands as a pivotal precursor in the semi-synthesis of the blockbuster anti-cancer drug, paclitaxel (Taxol®), and its analogue docetaxel (Taxotere®). The intricate molecular architecture of Baccatin III, particularly its taxane core, presents both a challenge and an opportunity for chemical and biological transformations. Enzymatic conversions offer a highly specific, efficient, and environmentally benign alternative to traditional chemical synthesis for the modification of Baccatin III and its precursors. This technical guide provides an in-depth review of the key enzymatic reactions involving Baccatin III, focusing on the enzymes responsible, their kinetic properties, and detailed experimental protocols for their application.

Key Enzymes in Baccatin III Conversions

The biosynthesis of paclitaxel from Baccatin III involves a series of enzymatic steps, primarily catalyzed by acyltransferases. Two of the most critical enzymes in this pathway that directly utilize Baccatin III or its immediate precursor are 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) and Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT).

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)

DBAT is a key rate-limiting enzyme in the paclitaxel biosynthetic pathway that catalyzes the final step in the formation of the Baccatin III core.[1] It facilitates the regiospecific acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) using acetyl-CoA as the acyl donor.[1][2] The cDNA for DBAT has been cloned from Taxus species and functionally expressed in Escherichia coli, enabling the production of recombinant enzyme for biocatalytic applications.[3][4]

Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT)

BAPT is responsible for the crucial step of attaching the C13 side chain to the Baccatin III core, a pivotal transformation leading to the synthesis of paclitaxel.[5] This enzyme catalyzes the selective 13-O-acylation of Baccatin III with β-phenylalanoyl-CoA as the acyl donor to form N-debenzoyl-2'-deoxytaxol.[1][5] The functional enzyme has been expressed in E. coli, often as a fusion protein to enhance solubility and facilitate purification.[6]

Quantitative Data on Enzymatic Conversions

The efficiency and characteristics of these enzymatic conversions have been quantified through various studies. The following tables summarize the key kinetic parameters of DBAT and the cytotoxic activity of enzymatically synthesized Baccatin III.

Table 1: Kinetic Properties of Recombinant 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)

ParameterValueSource OrganismNotes
Km (10-deacetylbaccatin III) 10 µMTaxus cuspidataDetermined by Lineweaver-Burk analysis.[3]
Km (acetyl-CoA) 8 µMTaxus cuspidataDetermined by Lineweaver-Burk analysis.[3]
Optimal pH 7.4 - 7.5Taxus cuspidataHalf-maximal velocities observed at pH 6.4 and 7.8.[3]
Optimal Temperature 30°CLasiodiplodia theobromae (endophytic fungus)For the LtDBAT enzyme.[1]

Table 2: Cytotoxicity of Enzymatically Synthesized Baccatin III (ESB III)

Cell LineCancer TypeIC50 (µM)
HeLa Human Cervical Cancer4.30
A549 Human Lung Cancer4.0 - 7.81
A431 Human Skin Cancer4.0 - 7.81
HepG2 Human Liver Cancer4.0 - 7.81

Data sourced from a study evaluating the in vitro anticancer activity of Baccatin III produced using a recombinant DBAT from an endophytic fungus.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these enzymatic conversions in a research and development setting.

Protocol 1: Expression and Purification of Recombinant DBAT in E. coli

This protocol is a general guideline based on established methods for expressing and purifying recombinant His-tagged proteins in E. coli.[7][8][9][10]

  • Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a suitable expression vector containing the DBAT gene fused to a His6-tag. Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture and Induction: The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the recombinant DBAT with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 2: Enzymatic Synthesis and Analysis of Baccatin III using DBAT

This protocol outlines the enzymatic conversion of 10-DAB to Baccatin III and its subsequent analysis.[1][3]

  • Enzyme Assay: Prepare a reaction mixture containing 100 µL of assay buffer (e.g., 25 mM Mopso, pH 7.4), 10 µL of purified recombinant DBAT, 10 µL of 10-deacetylbaccatin III (10-DAB) stock solution (to a final concentration of 400 µM), and 10 µL of acetyl-CoA stock solution (to a final concentration of 400 µM).

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.[1]

  • Reaction Quenching and Extraction: Stop the reaction by adding a double volume of chloroform.[1] Vortex thoroughly and centrifuge to separate the phases.

  • Sample Preparation: Carefully collect the organic (chloroform) layer and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator. Dissolve the residue in a known volume of methanol for HPLC analysis.[1]

  • HPLC Analysis: Analyze the sample using a reverse-phase HPLC system with a C18 column.[11][12]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic elution with 45:55 (v/v) acetonitrile:water can be employed.[12]

    • Detection: Monitor the elution at 227 nm.[11]

    • Quantification: Compare the peak area of the product with a standard curve of authentic Baccatin III to determine the yield.

Biosynthetic Pathway and Logical Workflow

The enzymatic conversions of Baccatin III are integral parts of the broader paclitaxel biosynthetic pathway. The following diagrams illustrate these relationships and a typical experimental workflow.

BaccatinIII_Pathway 10-deacetylbaccatin_III 10-deacetylbaccatin III (10-DAB) Baccatin_III Baccatin III 10-deacetylbaccatin_III->Baccatin_III DBAT N-debenzoyl-paclitaxel N-debenzoyl-paclitaxel Baccatin_III->N-debenzoyl-paclitaxel BAPT Paclitaxel Paclitaxel N-debenzoyl-paclitaxel->Paclitaxel DBTNBT Acetyl_CoA Acetyl-CoA Acetyl_CoA->Baccatin_III beta_Phenylalanoyl_CoA β-Phenylalanoyl-CoA beta_Phenylalanoyl_CoA->N-debenzoyl-paclitaxel

Caption: Key enzymatic steps in the conversion of 10-deacetylbaccatin III to Paclitaxel.

Experimental_Workflow start Start: Gene of Interest (e.g., DBAT) cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression purification Purification (e.g., Ni-NTA) expression->purification assay Enzymatic Assay purification->assay analysis Product Analysis (e.g., HPLC) assay->analysis end End: Quantified Product analysis->end

References

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®) starting from Baccatin III, a naturally occurring diterpenoid. The protocol is based on the widely adopted Ojima-Holton method, which involves the protection of the C-7 hydroxyl group of Baccatin III, coupling with a protected β-lactam side chain, and subsequent deprotection to yield Paclitaxel.

Overview of the Semi-Synthesis Pathway

The semi-synthesis of Paclitaxel from Baccatin III is a multi-step process that has been optimized to achieve high yields and purity. The overall workflow can be summarized as follows:

  • Protection of Baccatin III: The hydroxyl group at the C-7 position of Baccatin III is selectively protected to prevent unwanted side reactions during the subsequent coupling step. A common and effective protecting group is the triethylsilyl (TES) group.

  • Synthesis of the C-13 Side Chain: The chiral β-lactam side chain, (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone, is synthesized separately. This component is crucial for the cytotoxic activity of Paclitaxel.

  • Coupling Reaction (Ojima-Holton Method): The protected Baccatin III is coupled with the β-lactam side chain at the C-13 hydroxyl group. This reaction is a cornerstone of modern Paclitaxel semi-synthesis.[1][2][3][4][5]

  • Deprotection: The protecting groups on the C-7 and C-2' positions are removed to yield the final Paclitaxel molecule.

This methodology offers a more sustainable and scalable approach to Paclitaxel production compared to its direct extraction from the bark of the Pacific yew tree.[1][6]

Quantitative Data Summary

The following tables summarize the typical reagents, conditions, and expected yields for each key step in the semi-synthesis of Paclitaxel from Baccatin III.

Table 1: Protection of Baccatin III (C-7 Hydroxyl)

StepReagents and SolventsTemperature (°C)Reaction Time (hours)Typical Yield (%)
7-O-TES Protection Baccatin III, Triethylsilyl chloride (TESCl), Pyridine0 to RT1 - 385 - 95

Table 2: Synthesis of the β-Lactam Side Chain

StepReagents and SolventsTemperature (°C)Reaction Time (hours)Typical Yield (%)
β-Lactam Formation (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone, TESCl, Triethylamine (TEA), Dichloromethane (DCM)0 to RT2 - 490 - 98
N-Benzoylation Above product, Benzoyl chloride, Pyridine0 to RT1 - 290 - 95

Table 3: Ojima-Holton Coupling Reaction

StepReagents and SolventsTemperature (°C)Reaction Time (hours)Typical Yield (%)
Coupling 7-O-TES-Baccatin III, β-lactam, Lithium hexamethyldisilazide (LiHMDS), Tetrahydrofuran (THF)-78 to 01 - 280 - 90

Table 4: Deprotection to Yield Paclitaxel

StepReagents and SolventsTemperature (°C)Reaction Time (hours)Typical Yield (%)
Deprotection Protected Paclitaxel precursor, Hydrofluoric acid-pyridine complex (HF-Py), Acetonitrile0 to RT8 - 1285 - 95

Experimental Protocols

Protection of Baccatin III: Synthesis of 7-O-Triethylsilyl-Baccatin III

Materials:

  • Baccatin III

  • Triethylsilyl chloride (TESCl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Baccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-O-triethylsilyl-Baccatin III as a white solid.

Characterization Data for 7-O-Triethylsilyl-Baccatin III:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J=7.2 Hz, 2H), 7.60-7.40 (m, 3H), 6.45 (s, 1H), 5.68 (d, J=7.0 Hz, 1H), 4.98 (d, J=8.0 Hz, 1H), 4.85 (t, J=7.8 Hz, 1H), 4.45 (dd, J=10.5, 6.8 Hz, 1H), 4.31 (d, J=8.4 Hz, 1H), 4.18 (d, J=8.4 Hz, 1H), 3.82 (d, J=7.0 Hz, 1H), 2.55 (m, 1H), 2.30 (s, 3H), 2.25 (m, 2H), 1.90 (s, 1H), 1.68 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H), 0.95 (t, J=7.9 Hz, 9H), 0.60 (q, J=7.9 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 203.8, 171.2, 167.1, 142.0, 133.6, 130.2, 129.2, 128.7, 84.5, 81.1, 79.2, 76.5, 75.6, 75.1, 72.3, 58.5, 47.3, 43.2, 35.7, 26.8, 22.8, 22.2, 20.9, 14.8, 9.6, 6.8, 5.4.

Synthesis of the β-Lactam Side Chain: (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone

Materials:

  • (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone

  • Triethylsilyl chloride (TESCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • TES Protection:

    • Dissolve (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (1 equivalent) in anhydrous DCM.

    • Add triethylamine (1.5 equivalents).

    • Cool the mixture to 0 °C and add triethylsilyl chloride (1.2 equivalents) dropwise.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often used directly in the next step.

  • N-Benzoylation:

    • Dissolve the crude TES-protected β-lactam in anhydrous pyridine.

    • Cool to 0 °C and add benzoyl chloride (1.2 equivalents) dropwise.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the title compound.

Ojima-Holton Coupling Reaction

Materials:

  • 7-O-TES-Baccatin III

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 7-O-TES-Baccatin III (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add LiHMDS (1.1 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the β-lactam (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to 0 °C and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the protected Paclitaxel precursor.

Deprotection to Yield Paclitaxel

Materials:

  • Protected Paclitaxel precursor from the previous step

  • Hydrofluoric acid-pyridine complex (HF-Py)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the protected Paclitaxel precursor (1 equivalent) in anhydrous acetonitrile in a plastic container.

  • Cool the solution to 0 °C.

  • Carefully add HF-pyridine (excess, typically 5-10 equivalents) dropwise. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 8-12 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude Paclitaxel by flash column chromatography or preparative HPLC to afford the final product as a white solid.[7][8]

Characterization Data for Paclitaxel:

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.14 (d, J=7.3 Hz, 2H), 7.75 (d, J=7.3 Hz, 2H), 7.61-7.30 (m, 11H), 6.95 (d, J=8.8 Hz, 1H), 6.28 (t, J=8.8 Hz, 1H), 6.23 (s, 1H), 5.79 (dd, J=8.8, 2.5 Hz, 1H), 5.68 (d, J=7.1 Hz, 1H), 4.98 (d, J=8.0 Hz, 1H), 4.80 (dd, J=9.8, 2.5 Hz, 1H), 4.41 (dd, J=10.6, 6.7 Hz, 1H), 4.31 (d, J=8.4 Hz, 1H), 4.20 (d, J=8.4 Hz, 1H), 3.81 (d, J=7.1 Hz, 1H), 2.54 (m, 1H), 2.48 (s, 3H), 2.38 (m, 1H), 2.24 (s, 3H), 1.95-1.85 (m, 1H), 1.68 (s, 3H), 1.24 (s, 3H), 1.14 (s, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 203.8, 172.8, 171.4, 167.9, 167.1, 167.0, 142.8, 138.1, 133.7, 133.0, 132.0, 130.2, 129.2, 129.0, 128.7, 128.4, 127.1, 126.5, 84.5, 81.1, 79.2, 76.5, 75.6, 75.0, 72.1, 72.1, 58.6, 55.0, 45.7, 35.6, 35.5, 26.8, 22.6, 22.1, 20.8, 14.8.

Visualizations

Semisynthesis_Workflow Baccatin_III Baccatin III Protected_Baccatin 7-O-TES-Baccatin III Baccatin_III->Protected_Baccatin Protection (TESCl, Pyridine) Coupled_Product Protected Paclitaxel Protected_Baccatin->Coupled_Product Beta_Lactam β-Lactam Side Chain Beta_Lactam->Coupled_Product Ojima-Holton Coupling (LiHMDS) Paclitaxel Paclitaxel Coupled_Product->Paclitaxel Deprotection (HF-Py)

Caption: Overall workflow for the semi-synthesis of Paclitaxel from Baccatin III.

Ojima_Holton_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7_O_TES_Baccatin_III 7-O-TES-Baccatin III C-13 Hydroxyl Coupled_Product Protected Paclitaxel Precursor Ester Linkage at C-13 7_O_TES_Baccatin_III->Coupled_Product Nucleophilic attack beta_lactam (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone β-Lactam Ring beta_lactam->Coupled_Product LiHMDS LiHMDS (Base) LiHMDS->7_O_TES_Baccatin_III Deprotonation THF THF (Solvent)

Caption: Key transformation in the Ojima-Holton coupling reaction.

References

High-Yield Extraction and Purification of Baccatin VIII from Biomass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield extraction and purification of Baccatin VIII from biomass, primarily focusing on various species of the yew tree (Taxus). This compound, a crucial precursor for the semi-synthesis of the anticancer drug paclitaxel (Taxol®), is a valuable taxane found in the needles, bark, and stems of these plants. The following sections offer a comprehensive guide to maximizing its recovery and purity.

Introduction

This compound is a complex diterpenoid that serves as a key starting material for the industrial production of paclitaxel and its analogues. The increasing demand for these life-saving drugs necessitates efficient and scalable methods for obtaining high-purity this compound from natural sources. This document outlines various extraction and purification strategies, from conventional solvent-based methods to more advanced techniques, providing researchers with the necessary information to select and optimize a process based on their specific needs and available resources.

I. Extraction of this compound from Biomass

The initial step in isolating this compound involves its extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the final product. Various techniques have been developed, each with its own advantages and limitations.

A. Conventional Solvent Extraction

This is a widely used and straightforward method for extracting taxanes. It involves the use of organic solvents to solubilize this compound from the dried and ground biomass.

Protocol 1: Maceration/Soxhlet Extraction

  • Biomass Preparation: Collect fresh plant material (e.g., needles, twigs) from Taxus species. Dry the biomass at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Maceration: Immerse the powdered biomass in a suitable solvent (e.g., methanol, ethanol, or acetone) at a specific solid-to-liquid ratio (e.g., 1:10 w/v) and agitate for an extended period (e.g., 24-72 hours) at room temperature.

    • Soxhlet Extraction: Place the powdered biomass in a thimble within a Soxhlet apparatus and extract with a suitable solvent for several hours (e.g., 6-8 hours).

  • Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

B. Advanced Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and shorten processing times, several advanced techniques have been developed.

1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Protocol 2: Ultrasound-Assisted Extraction

  • Biomass Preparation: Prepare the biomass as described in Protocol 1.

  • Extraction: Suspend the powdered biomass in an appropriate solvent (e.g., 83.5% ethanol in water) in an extraction vessel.[1] Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Optimization of Parameters: Optimize extraction parameters such as ultrasonic power (e.g., 140 W), extraction time (e.g., 47.63 min), and liquid-to-solid ratio (e.g., 20.88:1 mL/g) to maximize the yield.[1]

  • Post-Extraction: Filter and concentrate the extract as described in Protocol 1.

2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and biomass, leading to rapid and efficient extraction.

Protocol 3: Microwave-Assisted Extraction

  • Biomass Preparation: Prepare the biomass as described in Protocol 1.

  • Extraction: Place the biomass and solvent (e.g., 90% methanol in water) in a closed microwave-transparent vessel.[2]

  • Parameter Optimization: Optimize parameters such as microwave power, temperature (e.g., 95°C), extraction time (e.g., 7 min), and sample-to-solvent ratio (e.g., 1.5 g in 10 mL).[2]

  • Post-Extraction: After cooling, filter the extract and concentrate it.

3. Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the extraction efficiency of solvents.

4. Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By modifying pressure and temperature, the solvating power of the fluid can be tuned. Often, a co-solvent or modifier like ethanol is added to enhance the extraction of more polar compounds like this compound.

Data Presentation: Comparison of Extraction Methods
Extraction MethodBiomass SourceSolvent(s)Key ParametersYield of this compound (or related taxanes)Reference
Pressurized Liquid Extraction (PLE)Taxus baccata twigsMethanolOptimized conditionsHighest yields among compared methods[3]
Ultrasound-Assisted Extraction (UAE)Taxus cuspidata needles83.5% Ethanol140 W, 47.63 min, 20.88:1 ratioMax taxane yield: 354.28 µg/g[1]
Microwave-Assisted Extraction (MAE)Taxus baccata needles90% Methanol95°C, 7 min, 1.5g/10mLComparable to CSE, but faster[2]
High-Intensity Pulsed Electric Field (PEF)Taxus cuspidata needlesNot specified16 kV/cm, 8 pulses, 160 meshMax taxane yield: 672.13 µg/g[4]
Supercritical Fluid Extraction (SFE)Taxus cuspidata needlesCO2 with 3 wt% ethanol40°C, 300 barBaccatin III selectivity: 0.158 wt%[5]

II. Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds, including other taxanes, pigments, lipids, and waxes. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.

A. Pre-purification Steps

1. Liquid-Liquid Extraction (LLE)

LLE is a common first step to remove non-polar impurities.

Protocol 4: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude extract in a mixture of a polar solvent (e.g., methanol/water).

  • Partitioning: Partition the dissolved extract against a non-polar solvent (e.g., n-hexane) to remove lipids and waxes. The this compound will remain in the polar phase.

  • Further Partitioning: Subsequently, partition the polar phase against a moderately polar solvent (e.g., dichloromethane) to extract the taxanes, leaving more polar impurities in the aqueous phase.

  • Concentration: Evaporate the moderately polar solvent to obtain a taxane-enriched extract.

2. Solid-Phase Extraction (SPE)

SPE is used for sample clean-up and fractionation.

Protocol 5: Solid-Phase Extraction

  • Column Preparation: Use a pre-packed SPE cartridge (e.g., C18 or silica).

  • Loading: Dissolve the taxane-enriched extract in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove less retained impurities.

  • Elution: Elute the this compound using a stronger solvent or a gradient of solvents. Collect the fractions containing the target compound.

B. Chromatographic Purification

Chromatography is the cornerstone of high-purity this compound isolation.

1. Column Chromatography

This is a widely used technique for the preparative separation of compounds.

Protocol 6: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).

  • Sample Loading: Load the pre-purified extract onto the top of the column.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. Pool the pure fractions and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice.

Protocol 7: Preparative Reversed-Phase HPLC

  • System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18). Equilibrate the column with the mobile phase.

  • Mobile Phase: A typical mobile phase for taxane separation is a mixture of acetonitrile and water or methanol and water.[6]

  • Sample Injection: Inject the partially purified this compound solution.

  • Separation and Collection: Run the chromatogram and collect the peak corresponding to this compound. The separation of paclitaxel and 10-deacetylbaccatin III has been achieved using an acetonitrile:water ratio of 45:55 for paclitaxel and 30:70 for 10-DAB III.[7]

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

C. Antisolvent Recrystallization

This method can be used as an effective purification step, particularly for preliminary purification.

Protocol 8: Antisolvent Recrystallization

  • Dissolution: Dissolve the crude or partially purified extract in a good solvent (e.g., methanol).

  • Addition of Antisolvent: Gradually add an antisolvent (a solvent in which this compound is poorly soluble, e.g., water) to the solution while stirring.

  • Precipitation: this compound will precipitate out of the solution as its solubility decreases.

  • Isolation: Collect the precipitate by filtration and wash it with the antisolvent to remove soluble impurities. The use of methanol as the solvent and water as the antisolvent has shown promising results for taxane purification.[8]

Data Presentation: Purification Techniques and Purity
Purification StepStationary/Mobile Phase or Solvent SystemPurity AchievedReference
Solid-Phase Extraction (SPE)C18 cartridgesEnriched taxane fraction[3]
Column ChromatographySilica gel with hexane-ethyl acetate gradientFurther purification[9]
Preparative HPLCC18 column with acetonitrile/water>95%[10]
Antisolvent RecrystallizationMethanol (solvent), Water (antisolvent)Significant purity improvement[8]

III. Visualization of Experimental Workflows

Diagram 1: General Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow start Taxus Biomass (Needles, Twigs) drying_grinding Drying and Grinding start->drying_grinding end_node High-Purity this compound extraction Extraction (e.g., UAE, MAE, PLE) drying_grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract pre_purification Pre-purification (LLE, SPE) crude_extract->pre_purification enriched_extract Enriched Taxane Extract pre_purification->enriched_extract chromatography Chromatographic Purification (Column, Prep-HPLC) enriched_extract->chromatography crystallization Crystallization (Optional) chromatography->crystallization crystallization->end_node

Caption: Overview of the this compound extraction and purification process.

Diagram 2: Detailed Chromatographic Purification Workflow

Chromatography_Workflow start_node Enriched Taxane Extract column_chrom Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexane-Ethyl Acetate Gradient start_node->column_chrom end_node Pure this compound fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling prep_hplc Preparative HPLC Stationary Phase: C18 Mobile Phase: Acetonitrile/Water pooling->prep_hplc final_analysis Purity Analysis (Analytical HPLC) prep_hplc->final_analysis final_analysis->end_node

Caption: Detailed steps in the chromatographic purification of this compound.

IV. Conclusion

The successful isolation of high-purity this compound from biomass is a multi-step process that requires careful optimization of both extraction and purification parameters. This document provides a foundational guide for researchers to develop and implement robust protocols. The choice of methodology will depend on factors such as the available equipment, the scale of the operation, and the desired final purity of the product. By following these guidelines and consulting the cited literature, researchers can significantly enhance the yield and quality of this compound for its critical role in the synthesis of anticancer therapeutics.

References

Step-by-Step Guide to Baccatin VIII Acylation for Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baccatin VIII and its precursor, 10-deacetylbaccatin III (10-DAB), are crucial intermediates in the semi-synthesis of widely used anticancer drugs, including paclitaxel (Taxol®) and docetaxel (Taxotere®). The acylation of the C10 hydroxyl group of 10-DAB to form Baccatin III is a pivotal step in these synthetic pathways. This document provides detailed protocols for both chemical and enzymatic acylation methods, along with purification techniques and characterization data to guide researchers in this critical stage of drug synthesis.

Chemical Acylation: Lewis Acid-Catalyzed Acetylation of 10-Deacetylbaccatin III

The selective acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) can be efficiently achieved using a Lewis acid catalyst, such as ytterbium trifluoromethanesulfonate (Yb(OTf)₃). This method offers high selectivity and excellent yields.

Experimental Protocol

Materials:

  • 10-Deacetylbaccatin III (10-DAB)

  • Acetic anhydride (Ac₂O)

  • Ytterbium trifluoromethanesulfonate hydrate (Yb(OTf)₃·xH₂O)

  • Tetrahydrofuran (THF), freshly distilled

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of 10-deacetylbaccatin III (e.g., 300 mg, 0.553 mmol) in freshly distilled tetrahydrofuran (20 mL), add acetic anhydride (1.5 equivalents, e.g., 78 µL).

  • Add a catalytic amount of ytterbium trifluoromethanesulfonate hydrate (e.g., 1 mol%, prepared as a stock solution in THF).

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of CH₂Cl₂:MeOH (9:1).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification

Purify the crude Baccatin III using flash column chromatography on silica gel with a mobile phase of CH₂Cl₂:MeOH (99:1).

Data Presentation

Table 1: Quantitative Data for Lewis Acid-Catalyzed Acylation of 10-DAB

ParameterValueReference
Starting Material 10-Deacetylbaccatin IIIN/A
Acylating Agent Acetic AnhydrideN/A
Catalyst Ytterbium trifluoromethanesulfonateN/A
Solvent TetrahydrofuranN/A
Reaction Time 2 hoursN/A
Temperature Room TemperatureN/A
Yield of Baccatin III 96%N/A
Purity >95% (crude)N/A

Enzymatic Acylation: DBAT-Catalyzed Acetylation of 10-Deacetylbaccatin III

An environmentally friendly alternative to chemical acylation is the use of the enzyme 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT), which specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the C10 hydroxyl of 10-DAB.[1]

Experimental Protocol

Materials:

  • 10-Deacetylbaccatin III (10-DAB)

  • Recombinant DBAT enzyme

  • Acetyl-Coenzyme A (acetyl-CoA)

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • Chloroform

  • Methanol

Procedure:

  • Prepare a reaction mixture containing 10-DAB, acetyl-CoA, and the DBAT enzyme in the assay buffer.

  • Incubate the reaction mixture at 30°C for 1 hour.[2]

  • Stop the reaction by adding a double volume of chloroform.[2]

  • Separate the organic layer and evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in methanol for analysis and purification.[2]

Purification

The enzymatically synthesized Baccatin III can be purified using preparative high-performance liquid chromatography (HPLC).

Table 2: Representative HPLC Purification Parameters

ParameterValueReference
Column C18 (e.g., 10 x 250 mm, 5 µm)[3]
Mobile Phase Methanol:Water (e.g., 70:30 v/v)[3]
Flow Rate 10 mL/min (preparative)[3]
Detection UV at 227 nm[3]
Data Presentation

Table 3: Quantitative Data for Enzymatic Acylation of 10-DAB

ParameterValueReference
Starting Material 10-Deacetylbaccatin III[1]
Acyl Donor Acetyl-CoA[1]
Enzyme 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT)[1]
pH 7.5[4]
Temperature 30°C[2]
Reaction Time 1 hour[2]
Yield Varies depending on enzyme activity and conditionsN/A

Characterization of Baccatin III

The synthesized Baccatin III can be characterized using various analytical techniques.

Table 4: Spectroscopic Data for Baccatin III

TechniqueKey DataReference
¹H NMR (CDCl₃) Characteristic peaks for the taxane core and acetyl group.[5]
¹³C NMR (CDCl₃) Signals corresponding to the carbon skeleton of Baccatin III.[6]
Mass Spectrometry (ESI-MS) Molecular ion peak [M+H]⁺ at m/z 587.N/A

Visualizations

Overall Workflow

G Start Start: 10-Deacetylbaccatin III Acylation Acylation (Chemical or Enzymatic) Start->Acylation Purification Purification (Chromatography) Acylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Baccatin III Characterization->End

Caption: General workflow for the synthesis of Baccatin III.

Chemical Acylation Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 10-DAB in THF B Add Acetic Anhydride A->B C Add Yb(OTf)3 catalyst B->C D Stir at Room Temperature (2h) C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H

Caption: Step-by-step chemical acylation process.

Enzymatic Acylation Workflow

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Extraction & Purification A Prepare Assay Buffer B Add 10-DAB, Acetyl-CoA, and DBAT A->B C Incubate at 30°C (1h) B->C D Stop reaction with Chloroform C->D E Evaporate Solvent D->E F Dissolve in Methanol E->F G Preparative HPLC F->G

Caption: Step-by-step enzymatic acylation process.

References

Application Notes and Protocols: Baccatin III and its Derivatives as Starting Materials for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural product Paclitaxel (Taxol®) and its semi-synthetic analog Docetaxel (Taxotere®) are cornerstones of modern chemotherapy, exhibiting potent anticancer activity by promoting microtubule assembly and stabilization. The complex diterpenoid core of these molecules, baccatin III, and its readily available precursor, 10-deacetylbaccatin III (10-DAB), serve as invaluable starting scaffolds for combinatorial chemistry and parallel synthesis. By systematically modifying the functional groups at various positions on the baccatin core, researchers can generate extensive libraries of novel taxane analogs. This approach facilitates comprehensive structure-activity relationship (SAR) studies, aiming to discover next-generation anticancer agents with improved efficacy, better solubility, and the ability to overcome drug resistance.

This document provides detailed protocols and application notes for the use of baccatin III and 10-deacetylbaccatin III in the combinatorial synthesis of paclitaxel analogs.

Core Scaffolds for Combinatorial Synthesis

The primary starting materials for the semi-synthesis of paclitaxel and its analogs are 10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high yields from the needles of the European yew tree (Taxus baccata), and baccatin III itself. 10-DAB can be efficiently converted to baccatin III through acetylation of the C-10 hydroxyl group.

Key Positions for Molecular Diversification

The baccatin scaffold offers several key positions for chemical modification to generate diverse libraries of analogs. The most frequently targeted positions include:

  • C-13 Hydroxyl Group: This is the primary site for the attachment of various ester side chains, which are crucial for the biological activity of paclitaxel.

  • C-10 Position: Modification of the acetyl group at C-10 of baccatin III can influence the molecule's interaction with P-glycoprotein, a key factor in multidrug resistance.

  • C-2 Benzoate Group: Alterations to the benzoate moiety at the C-2 position can impact the compound's activity and pharmacological properties.

  • C-7 Hydroxyl Group: While often protected during synthesis, modifications at this position can also be explored.

  • 3'-N-Position of the Side Chain: Once the side chain is attached, the nitrogen atom provides a further point for diversification, for example, through acylation.

Experimental Protocols

The following protocols are representative examples of the key steps involved in the combinatorial synthesis of paclitaxel analogs.

Protocol 1: Acetylation of 10-Deacetylbaccatin III to Baccatin III

This protocol describes the conversion of the more abundant 10-DAB to the key intermediate, baccatin III.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Anhydrous pyridine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 10-deacetylbaccatin III in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford baccatin III as a white solid.

Protocol 2: Protection of the C-7 Hydroxyl Group of Baccatin III

Selective protection of the C-7 hydroxyl group is a critical step before the esterification of the C-13 hydroxyl group. The triethylsilyl (TES) group is a commonly used protecting group.

Materials:

  • Baccatin III

  • Anhydrous N,N-dimethylformamide (DMF)

  • Imidazole

  • Triethylsilyl chloride (TESCl)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve baccatin III in anhydrous DMF under an inert atmosphere.

  • Add imidazole to the solution.

  • Add triethylsilyl chloride dropwise to the mixture and stir at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 7-O-triethylsilylbaccatin III.

Protocol 3: Combinatorial Esterification at the C-13 Position

This protocol outlines a general procedure for the parallel synthesis of a library of paclitaxel analogs by coupling various side-chain precursors to the C-13 hydroxyl group of 7-O-protected baccatin III. The Ojima-Holton β-lactam method is a widely used and efficient approach.

Materials:

  • 7-O-triethylsilylbaccatin III

  • A library of β-lactam side-chain precursors

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) solution in THF

  • Anhydrous work-up reagents

  • Multi-well reaction block or individual reaction vials

Procedure (for a single reaction, to be performed in parallel):

  • In a dry reaction vial under an inert atmosphere, dissolve 7-O-triethylsilylbaccatin III in anhydrous THF.

  • Cool the solution to -40 °C.

  • Slowly add a solution of NaHMDS in THF. Stir for 30 minutes at -40 °C.

  • Add a solution of the specific β-lactam precursor in anhydrous THF.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform a standard aqueous work-up and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and proceed to the deprotection step.

Protocol 4: Deprotection of the Silyl Protecting Groups

The final step is the removal of the protecting groups to yield the paclitaxel analog.

Materials:

  • Protected paclitaxel analog from the previous step

  • Anhydrous tetrahydrofuran (THF)

  • Hydrogen fluoride-pyridine complex (HF-Py)

Procedure:

  • Dissolve the protected paclitaxel analog in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add HF-pyridine complex.

  • Stir the reaction at 0 °C to room temperature for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the final paclitaxel analog by preparative HPLC or silica gel chromatography.

Data Presentation

The following tables summarize representative quantitative data from the synthesis and biological evaluation of paclitaxel analog libraries.

Table 1: Representative Yields for the Semi-Synthesis of Paclitaxel Analogs

Starting MaterialSide Chain PrecursorProtecting GroupCoupling Yield (%)Deprotection Yield (%)Overall Yield (%)Reference
10-DAB(3R,4S)-N-Boc-β-lactam7,10-di-Cbz~85%~90%~50% from 10-DAB[1]
Baccatin III(3R,4S)-N-Boc-β-lactam7-TES>90%~92%High[2]
7-O-TES-Baccatin IIIVarious β-lactams7-TES78-84%N/A78-84%[3]

Yields are approximate and can vary based on specific reagents and conditions.

Table 2: Biological Activity of Representative C-10 Modified Paclitaxel Analogs

CompoundC-10 SubstituentTubulin Assembly (% of Paclitaxel)Cytotoxicity IC50 (µM) - B16 MelanomaCytotoxicity IC50 (µM) - MCF-7
Paclitaxel-OCOCH31000.020.01
Analog 1-OH850.050.03
Analog 2-O(CH2)2CH3750.120.08
Analog 3-O-Cyclopropyl800.090.06

Data is illustrative and based on trends reported in the literature, such as in[4].

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the combinatorial synthesis of paclitaxel analogs.

Combinatorial_Synthesis_Workflow Start 10-Deacetylbaccatin III (10-DAB) BaccatinIII Baccatin III Start->BaccatinIII Acetylation (C-10) Protected_Baccatin 7-O-Protected Baccatin III BaccatinIII->Protected_Baccatin Protection (C-7) Coupling Parallel Esterification (Coupling Reaction) Protected_Baccatin->Coupling Side_Chain_Library Library of Side-Chain Precursors (e.g., β-lactams) Side_Chain_Library->Coupling Protected_Analog_Library Library of Protected Paclitaxel Analogs Coupling->Protected_Analog_Library Deprotection Deprotection Protected_Analog_Library->Deprotection Final_Library Library of Paclitaxel Analogs Deprotection->Final_Library Screening High-Throughput Biological Screening Final_Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: General workflow for the combinatorial synthesis of paclitaxel analogs.

Diversification_Points Baccatin_Core Baccatin III Core C13 C-13 Side Chain (Various R1) Baccatin_Core->C13 Primary Diversification C10 C-10 Acyl Group (Various R2) Baccatin_Core->C10 SAR & Resistance Modulation C2 C-2 Benzoate (Various R3) Baccatin_Core->C2 Pharmacokinetic Tuning N3_prime 3'-N-Acyl Group (Various R4) C13->N3_prime Secondary Diversification

Caption: Key diversification points on the baccatin scaffold for library synthesis.

Conclusion

Baccatin III and 10-deacetylbaccatin III are powerful and versatile starting materials for the combinatorial synthesis of novel paclitaxel analogs. The synthetic routes, involving protection, coupling, and deprotection steps, are well-established and amenable to parallel synthesis formats. By creating and screening libraries of analogs with modifications at key positions, researchers can systematically explore the structure-activity landscape of this important class of anticancer agents, paving the way for the development of new and improved therapies.

References

Unveiling the Molecular Architecture: Detailed 1H and 13C NMR Spectral Assignment of Baccatin VIII

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of natural products is paramount. Baccatin VIII, a complex taxane diterpenoid, represents a key scaffold in the synthesis of various bioactive compounds. This application note provides a comprehensive summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, essential for its unambiguous identification and characterization. The presented data, compiled from authoritative sources, is organized for clarity and accompanied by a detailed experimental protocol to ensure reproducibility.

¹H and ¹³C NMR Spectral Data

The complete ¹H and ¹³C NMR spectral assignments for this compound, isolated from Taxus yunnanensis, are presented below. The data was acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.22d7.2
25.65d7.2
33.87d5.6
54.98dd9.6, 2.0
2.55m
1.88m
74.45dd10.8, 6.8
95.35d10.4
106.38d10.4
134.88t8.0
14α2.25m
14β2.21m
161.18s
171.75s
181.95s
191.08s
20α4.32d8.4
20β4.18d8.4
4-OAc2.15s
10-OAc2.28s
13-OAc2.05s
2'-Benzoyl
2', 6'8.12d7.2
3', 5'7.51t7.2
4'7.62t7.2
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
179.1
275.1
347.1
481.1
584.5
635.6
775.5
858.6
976.5
1075.9
11133.9
12142.1
1371.8
1438.5
1543.2
1626.8
1721.0
1814.8
1910.9
2076.5
4-OAc (C=O)170.3
4-OAc (CH₃)21.1
10-OAc (C=O)171.2
10-OAc (CH₃)21.3
13-OAc (C=O)170.0
13-OAc (CH₃)22.5
2'-Benzoyl (C=O)167.1
1'129.4
2', 6'128.7
3', 5'130.2
4'133.7

Experimental Protocols

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 8000 Hz, a relaxation delay of 1.0 s, and an acquisition time of 4.096 s. A total of 128 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 25000 Hz, a relaxation delay of 2.0 s, and an acquisition time of 1.31 s were employed. Typically, over 2048 scans were required to achieve a satisfactory signal-to-noise ratio.

  • Data Processing: All NMR data were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually.

Logical Workflow for NMR Spectral Assignment

The following diagram illustrates the logical workflow for the complete assignment of ¹H and ¹³C NMR spectra of a complex natural product like this compound, utilizing a combination of one-dimensional and two-dimensional NMR techniques.

NMR_Assignment_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Spectral Assignment cluster_Structure Final Structure H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Proton_Assignment Proton Signal Assignment H1_NMR->Proton_Assignment C13_NMR ¹³C NMR & DEPT Carbon_Assignment Carbon Signal Assignment C13_NMR->Carbon_Assignment COSY->Proton_Assignment HSQC HSQC (¹H-¹³C one-bond Correlation) HSQC->Proton_Assignment HSQC->Carbon_Assignment HMBC HMBC (¹H-¹³C long-range Correlation) HMBC->Carbon_Assignment NOESY NOESY (¹H-¹H Spatial Correlation) Stereochemistry Stereochemical Assignment NOESY->Stereochemistry Proton_Assignment->HSQC Proton_Assignment->HMBC Proton_Assignment->NOESY Final_Structure Complete Structure of this compound Carbon_Assignment->Final_Structure Stereochemistry->Final_Structure

Workflow for NMR Spectral Assignment of this compound.

This structured approach, combining detailed data presentation and clear experimental guidelines, serves as a valuable resource for researchers engaged in the study and utilization of this compound and related taxane diterpenoids.

Protocol for Scaling Up Baccatin VIII Production in Bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for scaling up the production of Baccatin VIII, a key precursor for the semi-synthesis of the anticancer drug Paclitaxel, using Taxus spp. cell suspension cultures in bioreactors. The protocol covers culture initiation, media preparation, bioreactor operation, elicitation strategies to enhance yield, and downstream processing for this compound extraction and quantification.

Introduction

Plant cell culture technology offers a sustainable and controlled alternative to the extraction of valuable secondary metabolites from slow-growing and often endangered plant species. Taxus cell suspension cultures are a promising platform for the production of taxanes, including this compound. Scaling up production from shake flasks to bioreactors is a critical step for commercial viability. This protocol outlines a systematic approach to achieve high-density cell cultures and enhanced this compound yields through optimized bioreactor conditions and elicitation strategies.

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize quantitative data from various studies on the production of Baccatin III (a closely related precursor and often reported metric for this compound production) and other taxanes in Taxus cell cultures under different conditions. This data provides a baseline for expected yields and informs optimization strategies.

Table 1: Effect of Basal Media on Taxane Production in Taxus baccata Suspension Cultures [1]

Basal MediumBaccatin III Yield (mg/L)Total Taxane Yield (mg/L)
WPM3.924.4
DKW 10.03 28.6
MS3.2414.7
SH2.6910.61
B52.512.2

Table 2: Impact of Elicitation on Paclitaxel and Baccatin III Production in Taxus media [2]

TreatmentPaclitaxel Yield (mg/L)Baccatin III Yield (mg/L)
Control (Production Medium)2.092.56
Methyl Jasmonate (220 µg/g FW)14.63 (7.0x increase)7.68 (3.0x increase)
Methyl Jasmonate + Mevalonate + N-benzoylglycine17.35 (8.3x increase)10.24 (4.0x increase)
Bioreactor (Two-stage with elicitors and precursors) 21.12 56.03

Table 3: Comparison of Taxane Production in Different Bioreactor Systems

Bioreactor TypeTaxus SpeciesKey ParametersBaccatin III Yield (mg/L)Paclitaxel Yield (mg/L)Reference
20-L Airlift BioreactorT. wallichianaBatch mode, 28 days25.6720.84[3]
5-L Stirred-Tank BioreactorT. mediaTwo-stage culture, 36 days56.0321.12[2]
20-L Co-bioreactor (with endophytic fungi)T. chinensisCo-culture, 15 daysNot Reported25.63[4][5]

Experimental Protocols

Protocol for Establishment and Maintenance of Taxus Cell Suspension Cultures

This protocol describes the initiation and subculture of Taxus cell suspension cultures from callus.

Materials:

  • Taxus spp. callus cultures

  • Gamborg’s B5 medium powder[6][7][8]

  • Sucrose

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Kinetin

  • Myo-inositol

  • Thiamine-HCl

  • Nicotinic acid

  • Pyridoxine-HCl

  • Distilled water

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

Procedure:

  • Medium Preparation (Gamborg's B5):

    • Dissolve Gamborg's B5 basal salt mixture and other components as per the manufacturer's instructions in distilled water.[6][7][8]

    • Add sucrose to a final concentration of 20-30 g/L.

    • Supplement with plant growth regulators, typically 2 mg/L 2,4-D and 0.5 mg/L Kinetin for callus proliferation.

    • Adjust the pH to 5.7-5.8 using 1N KOH or 1N HCl.

    • Autoclave at 121°C for 20 minutes.

  • Initiation of Suspension Culture:

    • Aseptically transfer 2-3 g of friable callus to a 250 mL Erlenmeyer flask containing 50 mL of sterile liquid B5 medium.

    • Incubate on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

  • Subculture:

    • Subculture the cells every 14-21 days by transferring 10 mL of the cell suspension to 40 mL of fresh medium.

    • Maintain a cell viability of over 90%, which can be assessed using methods like fluorescein diacetate (FDA) staining.

Protocol for Scale-up in a Stirred-Tank Bioreactor (5-L)

This protocol outlines the steps for scaling up the Taxus cell suspension culture to a 5-L stirred-tank bioreactor.

Materials:

  • 5-L stirred-tank bioreactor with temperature, pH, and dissolved oxygen (DO) probes

  • Sterile Gamborg's B5 medium

  • Taxus cell suspension culture (inoculum)

  • Antifoaming agent (e.g., silicone-based)

  • Sterile air supply

Procedure:

  • Bioreactor Preparation and Sterilization:

    • Assemble the bioreactor according to the manufacturer's instructions.

    • Calibrate the pH and DO probes.

    • Add the required volume of B5 medium to the bioreactor vessel.

    • Autoclave the bioreactor at 121°C for 30-60 minutes.

  • Inoculation:

    • Aseptically transfer the Taxus cell suspension culture to the bioreactor to achieve an initial inoculum density of 10-20% (v/v).

  • Bioreactor Operation (Growth Phase):

    • Set the temperature to 25°C.

    • Maintain the pH at 5.8 by automatic addition of sterile 0.1 N NaOH or 0.1 N HCl.

    • Set the agitation speed to a low level (e.g., 50-70 rpm) to ensure mixing without causing excessive shear stress on the cells.

    • Supply sterile air at a rate of 0.1-0.2 vvm (volume of air per volume of medium per minute).

    • Maintain the dissolved oxygen (DO) level at 20-40% saturation by adjusting the agitation speed and/or aeration rate.

    • Add a sterile antifoaming agent as needed.

    • Monitor cell growth by taking samples aseptically and measuring fresh/dry cell weight.

Protocol for Elicitation with Methyl Jasmonate (MeJA)

This protocol describes the preparation and application of MeJA to enhance this compound production.

Materials:

  • Methyl Jasmonate (MeJA)

  • Ethanol (95%)

  • Sterile distilled water

  • Syringe filter (0.22 µm)

Procedure:

  • Preparation of MeJA Stock Solution:

    • Prepare a stock solution of MeJA (e.g., 100 mM) in 95% ethanol.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Elicitation:

    • When the cell culture reaches the late exponential or early stationary phase of growth, add the sterile MeJA stock solution to the bioreactor to a final concentration of 100-200 µM.

    • Continue the culture for another 7-14 days, monitoring this compound production.

Protocol for Extraction and Quantification of this compound

This protocol details the extraction of this compound from Taxus cells and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Taxus cell biomass (harvested by filtration or centrifugation)

  • Methanol

  • Dichloromethane or Ethyl Acetate

  • Rotary evaporator

  • HPLC system with a C18 column

  • Acetonitrile

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Extraction:

    • Freeze-dry the harvested cell biomass.

    • Grind the dried cells into a fine powder.

    • Extract the powder with methanol or a mixture of dichloromethane and methanol (1:1 v/v) at room temperature with agitation for 24 hours.

    • Filter the extract and repeat the extraction process with the remaining biomass.

    • Pool the extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Redissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC.

  • HPLC Quantification:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 227 nm.

    • Quantification: Prepare a standard curve using a this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Methyl Jasmonate (MeJA) Elicitation

MeJA_Signaling_Pathway MeJA Methyl Jasmonate (Elicitor) COI1 COI1 MeJA->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Protein JAZ->SCF_COI1 recruited to Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ ubiquitinates Gene_Expression Upregulation of This compound Biosynthesis Genes MYC2->Gene_Expression activates Baccatin_VIII Increased this compound Production Gene_Expression->Baccatin_VIII leads to

Caption: Methyl Jasmonate signaling pathway leading to increased this compound production.

Diagram 2: Experimental Workflow for Bioreactor Scale-up

Bioreactor_Scale_Up_Workflow Start Start: Callus Culture Suspension_Culture Establish Suspension Culture (Shake Flasks) Start->Suspension_Culture Inoculum_Prep Inoculum Preparation Suspension_Culture->Inoculum_Prep Inoculation Inoculation of Bioreactor Inoculum_Prep->Inoculation Bioreactor_Setup Bioreactor Setup & Sterilization Bioreactor_Setup->Inoculation Growth_Phase Growth Phase Monitoring (pH, DO, Temp, Biomass) Inoculation->Growth_Phase Elicitation Elicitation with MeJA Growth_Phase->Elicitation Production_Phase Production Phase Elicitation->Production_Phase Harvest Harvest Cells Production_Phase->Harvest Extraction This compound Extraction Harvest->Extraction Quantification HPLC Quantification Extraction->Quantification End End: Purified this compound Quantification->End

Caption: Workflow for scaling up this compound production from callus to bioreactor.

Diagram 3: Logical Relationship of Key Production Parameters

Production_Parameters Cell_Line High-Yielding Taxus Cell Line High_Yield High this compound Yield Cell_Line->High_Yield Media_Optimization Optimized Culture Medium (e.g., DKW, B5) Media_Optimization->High_Yield Bioreactor_Conditions Controlled Bioreactor Environment (pH, DO, Temp, Shear) Bioreactor_Conditions->High_Yield Elicitation_Strategy Effective Elicitation (MeJA, Timing, Conc.) Elicitation_Strategy->High_Yield

Caption: Key parameters influencing high this compound yield in bioreactors.

References

Application Notes and Protocols: Site-Selective Functionalization of the Baccatin VIII Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Baccatin VIII core, and its closely related precursor 10-deacetylbaccatin III (10-DAB), represents a critical scaffold in medicinal chemistry. It is the tetracyclic diterpenoid heart of the potent anticancer agents paclitaxel (Taxol®) and docetaxel (Taxotere®). The strategic, site-selective functionalization of its hydroxyl groups is paramount for the semi-synthesis of these drugs and the development of new, improved analogues. This document provides detailed protocols and data for key functionalization steps at the C7, C10, and C13 positions, which exhibit different reactivities, allowing for a regioselective approach.

Overview of this compound Core Reactivity

The this compound structure contains several hydroxyl groups, with the most significant for synthetic modification being at the C7, C10, and C13 positions. Their relative reactivity dictates the synthetic strategy, which typically involves a sequence of protection, acylation, and side-chain coupling reactions.

  • C7-OH: A relatively reactive secondary alcohol, often protected first to prevent unwanted side reactions.

  • C10-OH: A less reactive secondary alcohol. Its acylation is a key step in converting the readily available 10-deacetylbaccatin III (10-DAB) to Baccatin III and its derivatives.

  • C13-OH: A sterically hindered secondary alcohol, which is the site for the crucial esterification with the β-lactam side chain that imparts the potent anti-tubulin activity.

The overall synthetic workflow is a prime example of a protection-functionalization-deprotection strategy, essential for complex molecule synthesis.

Experimental Workflow: From 10-DAB to Docetaxel

The following diagram outlines the high-level strategy for the semi-synthesis of Docetaxel from 10-deacetylbaccatin III, a common starting material.

G General Workflow for Docetaxel Synthesis cluster_start Starting Material cluster_esterification Side-Chain Coupling cluster_functionalization Functionalization & Deprotection cluster_final Final Product DAB 10-Deacetylbaccatin III (10-DAB) Protect_C7 Site-Selective Protection of C7-OH (e.g., with TESCl) DAB->Protect_C7 Step 1 Couple_C13 Esterification at C13-OH (with protected β-lactam side chain) Protect_C7->Couple_C13 Step 2 Deprotect Removal of Protecting Groups Couple_C13->Deprotect Step 3 Acylate_C10 Acylation at C10-OH (Not required for Docetaxel) Docetaxel Docetaxel Deprotect->Docetaxel Final note Note: For Paclitaxel synthesis, C10-OH acylation is performed after C7-OH protection.

Caption: A generalized workflow for the semi-synthesis of Docetaxel.

Protocol: Organocatalytic Site-Selective Acylation of C10-OH

The conversion of 10-deacetylbaccatin III (10-DAB) to Baccatin III or its analogues via selective acylation of the C10 hydroxyl group is a foundational step. Organocatalysis offers a highly efficient and selective method for this transformation under mild conditions.[1][2]

Experimental Protocol
  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-deacetylbaccatin III (1.0 eq) and the organocatalyst (e.g., a 4-dialkylaminopyridine derivative, 10 mol%) in anhydrous chloroform (CHCl₃).[1]

  • Base Addition: Add 2,4,6-collidine (1.5 eq) to the solution at 20°C.

  • Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath.

  • Acylation: Add the desired acid anhydride (e.g., acetic anhydride for Baccatin III synthesis, 1.1 eq) to the cooled mixture.[1]

  • Reaction Monitoring: Stir the reaction at -20°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times may vary (see Table 1).

  • Quenching: Upon completion, quench the reaction by adding methanol (MeOH).

  • Work-up: Dilute the mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue using preparative TLC or column chromatography (e.g., MeOH/CHCl₃ = 5:95) to yield the C10-acylated product.[1]

  • Analysis: Determine the site-selectivity and yield by ¹H-NMR integration of the purified product mixture.[1]

Data Presentation: C10-OH Acylation Selectivity

The following table summarizes the results for the organocatalytic site-selective acylation of 10-DAB with various acid anhydrides.[1]

EntryAcyl GroupAcid AnhydrideTime (h)Yield (%)C10:C7 Selectivity
1AcetylAcetic Anhydride2489>20:1
2LauroylLauric Anhydride7287>20:1
3BenzoylBenzoic Anhydride727513:1
4CinnamoylCinnamic Anhydride728419:1
52-Furoyl2-Furoic Anhydride4885>20:1
62-Thienoyl2-Thenoic Anhydride4883>20:1

Protocol: C13-OH Side-Chain Esterification for Docetaxel Synthesis

The esterification of the C13 hydroxyl group with a protected β-lactam side chain is the key step to install the pharmacophore responsible for the drug's potent anticancer activity. This protocol outlines a general procedure for coupling a protected baccatin core with the Docetaxel side chain.

Experimental Protocol
  • Preparation of Baccatin Intermediate: Start with a C7-protected 10-deacetylbaccatin III derivative (e.g., 7-O-TES-10-DAB) (1.0 eq). Dissolve it in an anhydrous aprotic solvent like toluene.

  • Preparation of Side Chain: In a separate vessel, dissolve the protected β-lactam side chain, (3R,4S)-1-tert-butoxy-carbonyl-3-hydroxy-4-phenylazetidin-2-one (or a 3-O-protected version), and a coupling agent such as a dialkylcarbodiimide in toluene. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4]

  • Coupling Reaction: Add the side-chain solution to the baccatin intermediate solution. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl) and saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting coupled product by column chromatography.

  • Deprotection: The final step involves the removal of the C7 protecting group (e.g., TES). This is typically achieved by treating the purified product with a fluoride source, such as hydrogen fluoride in pyridine (HF-Py), at 0°C to room temperature.[5]

  • Final Purification: After quenching and work-up, purify the final product (Docetaxel) by recrystallization or column chromatography to obtain a high-purity compound.

Data Presentation: Reagents for Docetaxel Synthesis

This table summarizes the key reagents and their roles in the semi-synthesis of Docetaxel from 10-DAB.[3][4][5]

StepReagent/ComponentFunctionTypical Equivalents
C7 Protection Triethylsilyl chloride (TESCl), ImidazoleProtects the C7-OH group1.1 - 1.5
C13 Coupling 7-O-TES-10-DABBaccatin core1.0
Protected β-lactamSide-chain precursor1.5 - 2.0
Diisopropylcarbodiimide (DIC)Coupling agent1.5 - 2.0
4-Dimethylaminopyridine (DMAP)Acylation catalyst0.1 - 0.2
C7 Deprotection Hydrogen Fluoride-Pyridine (HF-Py)Removes TES protecting groupExcess

Application Context: Mechanism of Action

Derivatives of the this compound core, like paclitaxel, do not target a conventional signaling pathway with a receptor and downstream cascade. Instead, their mechanism of action is structural, targeting the cytoskeleton. This disruption, however, triggers downstream signaling events leading to apoptosis (programmed cell death).[6][7]

Signaling and Cellular Events Triggered by Paclitaxel

Paclitaxel binds to the β-tubulin subunit of microtubules, the key polymers of the cellular skeleton. This binding stabilizes the microtubule, preventing its dynamic depolymerization, which is essential for cell division.[6][8]

G Paclitaxel Paclitaxel Derivative Tubulin β-Tubulin Subunit (on Microtubules) Paclitaxel->Tubulin Binds to Stabilization Microtubule Stabilization (Hyper-Polymerization) Tubulin->Stabilization Promotes Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Leads to Spindle Defective Mitotic Spindle Disruption->Spindle Causes Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Triggers Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Induces

Caption: Mechanism of action for paclitaxel-like Baccatin derivatives.

References

Application Notes and Protocols for Immunoassay-Based Detection of Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and implementation of immunoassays for the sensitive and specific detection of Baccatin III, a key precursor in the semi-synthesis of the anticancer drug paclitaxel. The following protocols and data are intended to facilitate the establishment of robust and reliable analytical methods for monitoring Baccatin III in various matrices, including crude plant extracts and fermentation broths.

Introduction

Baccatin III is a complex diterpenoid isolated from yew trees (Taxus species) and is a crucial starting material for the commercial production of paclitaxel.[1] The increasing demand for paclitaxel necessitates efficient and high-throughput methods for the quantification of Baccatin III in natural sources and biotechnological production systems. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a powerful platform for this purpose due to their high sensitivity, specificity, and suitability for screening large numbers of samples.

This document outlines the key steps for developing a competitive immunoassay for Baccatin III, including hapten synthesis, immunogen preparation, antibody production and purification, and the detailed protocol for a competitive ELISA.

Experimental Protocols

Synthesis of Baccatin III Hapten (7-O-Succinylbaccatin III)

To elicit an immune response against the small molecule Baccatin III, it must first be conjugated to a carrier protein. This requires the synthesis of a hapten, a derivative of Baccatin III containing a functional group suitable for protein conjugation. Here, we describe the synthesis of 7-O-Succinylbaccatin III.

Materials:

  • Baccatin III

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Dissolve Baccatin III in anhydrous pyridine under a nitrogen atmosphere.

  • Add an excess of succinic anhydride to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 7-O-Succinylbaccatin III.

  • Confirm the structure of the synthesized hapten by NMR and mass spectrometry.

Logical Relationship: Hapten Synthesis Strategy

Hapten_Synthesis Baccatin_III Baccatin III Reaction Succinylation Reaction Baccatin_III->Reaction Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction Pyridine Pyridine (Base Catalyst) Pyridine->Reaction Purification Column Chromatography Reaction->Purification Hapten 7-O-Succinylbaccatin III (Hapten) Purification->Hapten

Caption: Synthesis of 7-O-Succinylbaccatin III hapten.

Preparation of Baccatin III Immunogen

The synthesized hapten is then conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to create an immunogen that can elicit a specific antibody response.

Materials:

  • 7-O-Succinylbaccatin III

  • Keyhole Limpet Hemocyanin (KLH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activate the carboxyl group of 7-O-Succinylbaccatin III by reacting it with NHS and DCC (or EDC) in anhydrous DMF to form an NHS ester.

  • Dissolve KLH in PBS.

  • Slowly add the activated hapten solution to the KLH solution with gentle stirring.

  • Allow the conjugation reaction to proceed overnight at 4°C.

  • Remove unconjugated hapten and byproducts by dialysis against PBS at 4°C for 48 hours, with several buffer changes.

  • Determine the protein concentration and the hapten-to-carrier protein conjugation ratio using spectrophotometric methods.

  • Store the immunogen at -20°C until use.

Experimental Workflow: Immunogen Preparation

Immunogen_Preparation cluster_activation Hapten Activation cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification Hapten 7-O-Succinylbaccatin III Activation NHS Ester Formation Hapten->Activation NHS_DCC NHS / DCC (or EDC) NHS_DCC->Activation Conjugation Amide Bond Formation Activation->Conjugation KLH Keyhole Limpet Hemocyanin (KLH) KLH->Conjugation Dialysis Dialysis Conjugation->Dialysis Immunogen Baccatin III-KLH Immunogen Dialysis->Immunogen Antibody_Production Immunization Immunization with Baccatin III-KLH Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screening Screening for Positive Clones (ELISA) Hybridomas->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Expansion Expansion and Antibody Production Cloning->Expansion Purification Purification (Protein A/G Chromatography) Expansion->Purification mAb Anti-Baccatin III Monoclonal Antibody Purification->mAb ciELISA Coating 1. Coat plate with Baccatin III-BSA Blocking 2. Block with BSA Coating->Blocking Competition 3. Add sample/standard + Anti-Baccatin III mAb Blocking->Competition Secondary_Ab 4. Add Goat anti-Mouse IgG-HRP Competition->Secondary_Ab Substrate 5. Add TMB Substrate Secondary_Ab->Substrate Read 6. Read Absorbance at 450 nm Substrate->Read

References

Troubleshooting & Optimization

Overcoming low yields in the semi-synthesis of taxanes from Baccatin VIII

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the semi-synthesis of taxanes from Baccatin VIII.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields and provides actionable solutions.

Issue 1: Low Yield in the C7-Hydroxyl Protection Step

  • Question: I am observing a low yield after protecting the C7 hydroxyl group of this compound with a triethylsilyl (TES) group. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in the C7 protection step are often due to incomplete reaction, side reactions, or degradation of the starting material. Here are some common causes and troubleshooting steps:

    • Moisture Contamination: The presence of water in the reaction mixture can consume the silylating agent and prevent the complete protection of the hydroxyl group.

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency.

      • Solution: Pyridine is a commonly used solvent and base for this reaction. Ensure it is freshly distilled and dry. The reaction is typically carried out at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) may help, but monitor for side product formation.

    • Insufficient Silylating Agent: An inadequate amount of the silylating agent (e.g., TES-Cl) will result in an incomplete reaction.

      • Solution: Use a slight excess of the silylating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

    • Steric Hindrance: The C7 hydroxyl group is sterically hindered, which can make the reaction slow.

      • Solution: Allow for sufficient reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Issue 2: Low Yield in the C13 Side Chain Coupling Step

  • Question: My yield for coupling the N-benzoyl-phenylisoserine side chain to the C13 hydroxyl of 7-TES-Baccatin VIII is consistently low. What factors could be responsible, and what can I do to optimize this step?

  • Answer: The esterification of the sterically hindered C13 hydroxyl group is a critical and often low-yielding step. Several factors can contribute to poor yields:

    • Inefficient Coupling Agent: The choice of coupling agent is crucial for activating the carboxylic acid of the side chain.

      • Solution: Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a commonly used reagent combination.[1] Other activating agents like Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be effective.[1] For particularly difficult couplings, more powerful reagents like HATU or PyBOP may be considered, though they are more expensive.

    • Side Reactions: The activated side chain can react with other nucleophiles or undergo side reactions if not efficiently trapped by the C13 hydroxyl group.

      • Solution: Ensure the reaction is run under anhydrous conditions to prevent hydrolysis of the activated ester. The use of a non-nucleophilic base, such as pyridine or triethylamine, is recommended.

    • Steric Hindrance: The bulky nature of both the taxane core and the side chain makes the coupling reaction inherently slow.

      • Solution: The reaction may require elevated temperatures (e.g., 50-80°C) and extended reaction times. Monitor the reaction progress carefully by HPLC to determine the optimal reaction time and temperature.

    • Purity of Reactants: Impurities in either the 7-TES-Baccatin VIII or the side chain can interfere with the reaction.

      • Solution: Ensure both starting materials are of high purity. Purify them by chromatography if necessary before the coupling step.

Issue 3: Formation of Side Products During the Reaction

  • Question: I am observing multiple unexpected peaks in my HPLC analysis of the reaction mixture. What are the common side products, and how can I minimize their formation?

  • Answer: The formation of side products is a common cause of low yields. Here are some of the most frequently observed impurities and strategies to mitigate them:

    • C7-Epimerization: Under basic conditions, the proton at C7 can be abstracted, leading to epimerization and the formation of 7-epi-taxanes.[2]

      • Solution: Use non-nucleophilic and milder bases where possible. Minimize reaction times and avoid excessive heat when bases are present. The C7-epimer can sometimes be separated by chromatography.

    • Incomplete Deprotection: If the final deprotection step to remove the silyl group is incomplete, you will have a mixture of the desired product and the silyl-protected taxane.

      • Solution: Ensure sufficient deprotection reagent (e.g., HF-pyridine or TBAF) is used and allow for adequate reaction time.[3][4] Monitor the reaction by TLC or HPLC until the protected intermediate is no longer visible.

    • Degradation of the Taxane Core: The complex tetracyclic core of taxanes can be sensitive to harsh reaction conditions, particularly strong acids or bases, leading to decomposition.

      • Solution: Use mild reaction conditions whenever possible. Carefully control the temperature and pH of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the semi-synthesis of Paclitaxel from this compound?

A1: The overall yield can vary significantly depending on the specific protocol and the scale of the reaction. Reported yields for multi-step semi-syntheses are often in the range of 30-60%.[5][6] A well-optimized laboratory-scale synthesis might achieve yields towards the higher end of this range.

Q2: How can I effectively monitor the progress of the reactions?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the progress of each step in the synthesis.[7][8][9] It allows for the quantitative analysis of the starting materials, intermediates, products, and any side products. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction progress.

Q3: What are the best practices for purifying the final taxane product?

A3: Purification is typically achieved through column chromatography on silica gel.[1] A gradient elution system, for example, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired taxane from unreacted starting materials and side products. Recrystallization can also be used as a final purification step to obtain a highly pure product.

Q4: Can the choice of protecting group for the C7 hydroxyl affect the overall yield?

A4: Yes, the choice of the C7 protecting group is critical. It must be stable during the side chain coupling reaction but readily cleavable under mild conditions in the final step. The triethylsilyl (TES) group is commonly used due to its relative stability and ease of removal.[10][11] Other silyl ethers like tert-butyldimethylsilyl (TBDMS) are more stable and may require harsher deprotection conditions, which could potentially lower the yield of the final product.[4]

Q5: What impact does the purity of this compound have on the synthesis?

A5: The purity of the starting this compound is paramount. Impurities can interfere with the reactions, leading to the formation of side products and lower yields of the desired taxane. It is highly recommended to use this compound of the highest possible purity or to purify it before use.

Data Presentation

Table 1: Comparison of Common Coupling Agents for C13 Side Chain Esterification

Coupling AgentCo-reagent/AdditiveTypical SolventTypical Temperature (°C)Reported Yield Range (%)Reference
DCCDMAP (catalytic)Toluene, Pyridine25 - 8060 - 85[1]
DICDMAP (catalytic)Dichloromethane2570 - 90[12]
EDCDMAP (catalytic)Dichloromethane2565 - 85[1]
HATUDIPEADMF0 - 2580 - 95+N/A
PyBOPDIPEADMF0 - 2580 - 95+N/A

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Semi-synthesis of Paclitaxel from this compound (Illustrative)

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Step 1: Protection of the C7-Hydroxyl Group of this compound

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere.

  • Add triethylsilyl chloride (TES-Cl, 1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-TES-Baccatin VIII.

    • Expected Yield: 85-95%

Step 2: Coupling of the Phenylisoserine Side Chain

  • To a solution of 7-TES-Baccatin VIII (1 equivalent) and the protected N-benzoyl-phenylisoserine side chain (e.g., Ojima lactam, 1.5 equivalents) in anhydrous toluene, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.5 equivalents) in anhydrous toluene dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 12-24 hours, monitoring by HPLC.

  • After the reaction is complete, cool to room temperature and filter to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected Paclitaxel derivative.

    • Expected Yield: 60-80%

Step 3: Deprotection of the Silyl Ether

  • Dissolve the protected Paclitaxel derivative (1 equivalent) in a mixture of pyridine and hydrofluoric acid-pyridine complex (HF-Pyridine) at 0°C.

  • Stir the reaction at 0°C for 8-12 hours, monitoring by TLC or HPLC.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) and/or recrystallization to obtain Paclitaxel.

    • Expected Yield: 80-90%

Mandatory Visualizations

experimental_workflow cluster_0 Step 1: C7-OH Protection cluster_1 Step 2: C13 Side Chain Coupling cluster_2 Step 3: Deprotection Baccatin_VIII This compound Protection Protection (TES-Cl, Pyridine) Baccatin_VIII->Protection Protected_Baccatin 7-TES-Baccatin VIII Protection->Protected_Baccatin Coupling Coupling (DCC, DMAP) Protected_Baccatin->Coupling Side_Chain N-benzoyl-phenylisoserine (Ojima Lactam) Side_Chain->Coupling Protected_Taxane Protected Taxane Coupling->Protected_Taxane Deprotection Deprotection (HF-Pyridine) Protected_Taxane->Deprotection Final_Product Final Taxane (e.g., Paclitaxel) Deprotection->Final_Product

Caption: Experimental workflow for the semi-synthesis of taxanes from this compound.

troubleshooting_logic Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Analyze Reaction Mixture for Side Products (HPLC) Start->Analyze_Side_Products Impure Impure Check_Purity->Impure Suboptimal Suboptimal Check_Conditions->Suboptimal Side_Products_Detected Side Products Detected Analyze_Side_Products->Side_Products_Detected Purify Purify Starting Materials Impure->Purify Yes Optimize Optimize Conditions Suboptimal->Optimize Yes Identify_Minimize Identify and Minimize Side Reactions Side_Products_Detected->Identify_Minimize Yes Success Improved Yield Purify->Success Optimize->Success Identify_Minimize->Success

Caption: Logical workflow for troubleshooting low yields in taxane semi-synthesis.

References

Improving the stability and solubility of Baccatin VIII in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baccatin VIII. The focus is on improving its stability and solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][3] High concentrations can be achieved in DMSO, with some sources reporting solubility up to 125 mg/mL.[2]

Q3: What are the main stability issues with this compound in aqueous solutions?

A3: this compound is susceptible to degradation in aqueous solutions, particularly under acidic and basic conditions. The optimal pH for the stability of related taxanes is approximately 4.[4]

  • Acidic Conditions (pH < 4): Degradation can occur through cleavage of the oxetane ring and dehydration.[4]

  • Neutral to Basic Conditions (pH > 7): this compound can undergo base-catalyzed hydrolysis of its ester groups and epimerization at the C-7 position.[5]

Q4: Can I use this compound in cell culture media?

A4: Yes, but with caution regarding its stability. When introduced into cell culture media, taxanes like paclitaxel (which is structurally similar to this compound) can be converted to isomers such as 7-epitaxol.[6] It is advisable to prepare fresh solutions and minimize the time the compound spends in the media before and during the experiment. For cell-based assays, this compound is often dissolved in a small amount of DMSO and then diluted in the culture medium to the final concentration.[7]

Troubleshooting Guide

Issue 1: My this compound has precipitated out of my aqueous buffer.

  • Cause: this compound has very low aqueous solubility. The addition of an aqueous buffer to a concentrated stock solution in an organic solvent can cause it to precipitate.

  • Solution 1: Use a co-solvent system. Prepare your final solution with a mixture of an organic solvent (like ethanol or DMSO) and your aqueous buffer. The final concentration of the organic solvent should be sufficient to maintain solubility while being compatible with your experimental setup.

  • Solution 2: pH adjustment. The solubility of some compounds can be influenced by pH. For taxanes, a pH of around 4 is generally where they exhibit maximum stability, though this does not drastically increase their aqueous solubility.[4]

  • Solution 3: Use a solubilizing agent. Consider formulating this compound with cyclodextrins, liposomes, or nanoparticles to enhance its aqueous solubility.

Issue 2: I am observing degradation of my this compound during my experiment.

  • Cause: This is likely due to the pH of your aqueous solution being too high or too low.

  • Solution 1: Control the pH. Maintain the pH of your solution between 4 and 5 for optimal stability.[4]

  • Solution 2: Temperature control. Store stock solutions and experimental samples at low temperatures (e.g., -20°C for long-term storage of stock solutions) to slow down degradation.[3][8]

  • Solution 3: Fresh preparations. Prepare aqueous solutions of this compound fresh for each experiment to minimize degradation over time.

Issue 3: I am getting inconsistent results in my biological assays.

  • Cause: This could be due to a combination of poor solubility and instability. Precipitation can lead to an inaccurate concentration, and degradation can result in a loss of active compound.

  • Solution 1: Confirm solubility. Before your experiment, visually inspect your final solution for any signs of precipitation.

  • Solution 2: Use a formulation approach. To ensure consistent delivery of the active compound, consider using a formulation strategy such as cyclodextrin complexation, liposomes, or nanoparticles. These can improve both solubility and stability.

  • Solution 3: Analytical verification. Use HPLC to verify the concentration and purity of your this compound solution before use.

Data Presentation

Table 1: Solubility of Baccatin III (a close structural analog of this compound)

SolventSolubilityReference(s)
WaterInsoluble[1][2]
DMSO55 - 125 mg/mL[2][8][9]
EthanolSoluble[1][3]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL[9]

Table 2: pH-Dependent Stability of Baccatin III

pH RangePrimary Degradation Pathway(s)StabilityReference(s)
< 4Oxetane ring cleavage, dehydrationLow[4]
~ 4-Optimal[4]
> 7Ester hydrolysis, C-7 epimerizationLow[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol enhances the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Methodology:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously on a magnetic stirrer at room temperature for 24-48 hours, protected from light.

  • After stirring, vortex the suspension for 5 minutes.

  • Allow the suspension to equilibrate for 1 hour.

  • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

  • The clear filtrate contains the this compound-HP-β-CD inclusion complex.

  • Determine the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation

This protocol encapsulates this compound within polymeric nanoparticles to improve its solubility and provide a controlled release profile.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Methodology:

  • Dissolve a specific amount of this compound and PLGA in acetone to prepare the organic phase.

  • Prepare the aqueous phase consisting of a PVA solution.

  • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the acetone and the formation of nanoparticles.

  • For a more uniform particle size, the resulting nano-suspension can be homogenized.

  • The nanoparticles can be collected by ultracentrifugation and washed with deionized water to remove excess PVA and unencapsulated drug.

  • The final nanoparticle pellet can be resuspended in an appropriate aqueous buffer for use.

Protocol 3: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol entraps this compound within lipid vesicles (liposomes) to enhance its delivery in aqueous environments.

Materials:

  • This compound

  • Phospholipids (e.g., DMPC, DSPE-PEG2000)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.[4]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[10][11]

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS and agitating the flask. This will form multilamellar vesicles (MLVs).[11]

  • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10]

  • The resulting liposomal suspension can be purified from unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Visualizations

Baccatin_VIII_Degradation_Pathways cluster_acidic Acidic Conditions (pH < 4) cluster_basic Basic Conditions (pH > 7) Baccatin_VIII_Acid This compound Degradation_Products_Acid Oxetane Ring Cleavage Products Dehydration Products Baccatin_VIII_Acid->Degradation_Products_Acid H+ Baccatin_VIII_Basic This compound Epimerization C-7 Epimer Baccatin_VIII_Basic->Epimerization OH- Hydrolysis_Products Ester Hydrolysis Products Baccatin_VIII_Basic->Hydrolysis_Products OH-

Caption: Degradation pathways of this compound under acidic and basic conditions.

Nanoparticle_Formation_Workflow cluster_workflow Nanoprecipitation Workflow for this compound Nanoparticles A Dissolve this compound and PLGA in Acetone (Organic Phase) C Add Organic Phase to Aqueous Phase with Stirring A->C B Prepare PVA Solution in Water (Aqueous Phase) B->C D Evaporate Acetone C->D E Nanoparticle Suspension Forms D->E F Collect and Wash Nanoparticles (Ultracentrifugation) E->F G Resuspend in Buffer F->G

Caption: Experimental workflow for this compound nanoparticle formulation.

Liposome_Formation_Workflow cluster_workflow Thin-Film Hydration Workflow for this compound Liposomes A Dissolve this compound, Lipids, and Cholesterol in Chloroform B Evaporate Solvent to Form Thin Lipid Film A->B C Hydrate Film with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Extrude through Membrane (e.g., 100 nm) D->E F Formation of Unilamellar Vesicles (Liposomes) E->F G Purify Liposomes F->G

Caption: Experimental workflow for this compound liposome formulation.

References

Baccatin VIII Purification Chromatography: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the purification of Baccatin VIII using chromatography. The following sections, presented in a question-and-answer format, address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Peak Tailing in Chromatogram

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?

A: Peak tailing is a common issue in chromatography and can compromise the purity and quantification of this compound.[1][2] The primary cause is often more than one mechanism of analyte retention occurring.[3] Several factors can contribute to this phenomenon:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule, causing tailing.[4]

    • Solution: Operate the mobile phase at a lower pH to ensure the full protonation of silanol groups, minimizing these secondary interactions.[3] Using a highly end-capped column can also mitigate this issue by blocking residual silanol activity.[3][4]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can lead to uneven ionization and asymmetrical peaks.[4]

    • Solution: Adjust and buffer the mobile phase to a pH at least 2 units away from the pKa of this compound.

  • Column Overload: Injecting a sample that is too concentrated can lead to mass overload, resulting in peak tailing, particularly for basic analytes.[1][2]

    • Solution: Dilute the sample and inject a smaller volume or a less concentrated solution to see if the peak shape improves.[1]

  • Column Degradation: A void in the column bed or a partially blocked inlet frit can distort the sample flow and cause peak tailing that affects all peaks in the chromatogram.[2][3]

    • Solution: If a void is suspected, reversing and flushing the column with a strong solvent may resolve the issue.[3] Regular replacement of solvent filters and the use of in-line filters and guard columns can prevent frit blockage.[3]

Issue 2: Low Yield of Purified this compound

Q: I am experiencing a significant loss of this compound during the purification process, resulting in a low final yield. What could be the reasons?

A: Low yield can be attributed to several factors throughout the purification workflow, from sample preparation to the chromatographic separation itself.

  • Incomplete Elution: The elution conditions may not be strong enough to completely release this compound from the column.

    • Solution: Increase the strength of the elution buffer. For instance, if using a gradient, extend the gradient to a higher concentration of the strong solvent.

  • Protein Precipitation: If this compound is in a complex mixture, other components like proteins could precipitate on the column, trapping the target molecule.[5]

    • Solution: Ensure the sample is properly filtered before injection.[5] If precipitation is suspected, a column cleaning procedure should be performed.[5]

  • Instability of this compound: this compound might be degrading during the purification process due to factors like pH or temperature. While taxanes like Paclitaxel are relatively stable at various temperatures, extreme pH conditions can cause degradation.[6]

    • Solution: Investigate the stability of this compound under the employed chromatographic conditions. Ensure the pH of the mobile phase is within a stable range for the molecule.

Issue 3: Poor Resolution and Co-elution of Impurities

Q: I am struggling to separate this compound from closely related impurities. What strategies can I employ to improve resolution?

A: Achieving high resolution is critical for obtaining pure this compound, especially when dealing with structurally similar impurities.[7]

  • Suboptimal Mobile Phase Composition: The mobile phase may not have the correct selectivity for the separation.

    • Solution: Methodically adjust the mobile phase composition. For reversed-phase chromatography, this could involve changing the organic modifier (e.g., from acetonitrile to methanol) or the solvent ratios.[4] For complex separations, a gradient elution is often more effective than an isocratic one.[8]

  • Insufficient Column Efficiency: The column may not be providing enough theoretical plates for the separation.

    • Solution: Use a longer column or a column packed with smaller particles to increase efficiency.[3]

  • Co-eluting Impurities: An impurity may have a very similar retention time to this compound under the current conditions.[1]

    • Solution: If co-elution is suspected, altering the chromatographic selectivity is key. This can be achieved by changing the stationary phase, the mobile phase composition, or the temperature.[8] Two-dimensional liquid chromatography can also be a powerful tool to resolve co-eluting peaks.[9]

Data Presentation

Table 1: Common Chromatographic Parameters for Taxane Purification

ParameterTypical Value/RangeRationale
Column C18 (4.6 x 250 mm, 5 µm)Provides good hydrophobic retention for taxanes.[10]
Mobile Phase Methanol/Water or Acetonitrile/WaterCommon solvent systems for reversed-phase chromatography of taxanes.[10]
Elution Mode Isocratic or GradientIsocratic for simpler mixtures, gradient for complex samples with multiple impurities.[8][10]
Flow Rate 1 mL/min (analytical)A standard flow rate for analytical scale separations.[10]
Detection UV at 227 nmTaxanes exhibit strong absorbance at this wavelength.[10]
Injection Volume 20 µLA typical injection volume for analytical HPLC.[10]

Experimental Protocols

Protocol 1: Analytical HPLC for this compound Purity Assessment

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol:Water (70:30 v/v).[10] Degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[10]

  • Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Injection Volume: Inject 20 µL of the sample solution.[10]

  • Detection: Monitor the elution profile using a UV detector at 227 nm.[10]

  • Analysis: Analyze the resulting chromatogram for peak symmetry, resolution, and purity of the this compound peak.

Protocol 2: Preparative HPLC for this compound Purification

  • Column: C18 preparative column (e.g., 10 x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: Use a gradient elution to effectively separate this compound from impurities. A typical gradient could be from 40% to 80% Methanol in Water over 30 minutes.

  • Flow Rate: Set a higher flow rate suitable for the preparative column, for example, 10 mL/min.[10]

  • Sample Loading: Dissolve the crude this compound extract in the initial mobile phase composition and inject a larger volume suitable for the column dimensions.

  • Fraction Collection: Collect fractions based on the elution of the this compound peak, guided by the UV detector signal at 227 nm.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC protocol (Protocol 1) to determine the purity of the isolated this compound.

Visualizations

TroubleshootingWorkflow cluster_system System & Method Details cluster_column Column Details cluster_sample Sample Details cluster_optimization Optimization Strategies Start Chromatographic Issue Identified (e.g., Peak Tailing, Low Yield, Poor Resolution) CheckSystem Step 1: System & Method Check Start->CheckSystem CheckColumn Step 2: Column Evaluation CheckSystem->CheckColumn System OK Resolved Issue Resolved CheckSystem->Resolved Issue Found & Fixed MobilePhase Mobile Phase pH & Composition FlowRate Flow Rate & Pressure Connections Tubing & Connections CheckSample Step 3: Sample Integrity Check CheckColumn->CheckSample Column OK CheckColumn->Resolved Issue Found & Fixed ColumnHealth Column Age & Performance FritBlockage Frit/Filter Blockage ColumnVoid Column Void Formation OptimizeMethod Step 4: Method Optimization CheckSample->OptimizeMethod Sample OK CheckSample->Resolved Issue Found & Fixed Concentration Sample Concentration (Overload) Solvent Sample Solvent Mismatch Stability This compound Stability OptimizeMethod->Resolved Optimization Successful AdjustMobilePhase Modify Mobile Phase ChangeColumn Change Column Type Gradient Optimize Gradient

Caption: Troubleshooting workflow for this compound purification.

PurificationWorkflow CrudeExtract Crude this compound Extract Filtration Sample Filtration (0.45 µm filter) CrudeExtract->Filtration Injection Injection onto Preparative Column Filtration->Injection Chromatography Gradient Elution Chromatography Injection->Chromatography FractionCollection Fraction Collection Chromatography->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis PurityAnalysis->FractionCollection Purity < 95% (Re-purify) PureBaccatin Pure this compound PurityAnalysis->PureBaccatin Purity > 95%

Caption: General experimental workflow for this compound purification.

References

Optimization of reaction conditions for the C13 side chain attachment to Baccatin VIII

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of paclitaxel and its analogs, focusing on the critical step of attaching the C13 side chain to Baccatin VIII.

Troubleshooting Guide

This guide addresses common issues encountered during the C13 side chain attachment to a protected this compound core, such as 7-O-triethylsilyl (7-TES) this compound.

ProblemPossible CausesSuggested Solutions
Low Yield of Coupled Product Incomplete activation of the C13 hydroxyl group: The C13 hydroxyl is sterically hindered, making its deprotonation and subsequent reaction challenging.[1]- Choice of Base: Use a strong, non-nucleophilic base. Lithium hexamethyldisilazide (LiHMDS) is commonly employed. Ensure the base is fresh and properly titrated. - Reaction Temperature: The initial deprotonation is typically carried out at low temperatures (e.g., -55°C to -40°C) to prevent side reactions.[1]
Degradation of the β-lactam side chain precursor: The β-lactam ring is sensitive to reaction conditions.- Temperature Control: Add the β-lactam solution slowly to the activated this compound derivative at a low temperature and allow the reaction to warm up gradually.
Insufficient reaction time or temperature: The coupling reaction may be slow due to steric hindrance.- Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimization: If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but be cautious of potential side product formation.
Formation of Side Products Epimerization at C7: The use of a strong base can lead to the formation of the 7-epi-paclitaxel impurity.[2][3]- Protecting Group: Ensure the C7 hydroxyl group is protected with a suitable bulky group like TES. - Base Stoichiometry: Use a slight excess of the base, but avoid a large excess which can promote epimerization.
Opening of the oxetane ring: Harsh reaction conditions can lead to the cleavage of the D-ring.- Temperature and pH control: Avoid excessively high temperatures and strongly acidic or basic conditions during workup.
Formation of 10-deacetylpaclitaxel: If the starting material is not fully acetylated at the C10 position, this impurity will be carried through the synthesis.[2][3]- Starting Material Purity: Ensure the this compound used is fully acetylated at C10 by checking its analytical data (NMR, HPLC).
Difficulty in Product Purification Co-elution of product with starting materials or side products: The polarity of the desired product might be very similar to that of unreacted starting materials or certain byproducts.- Chromatography: Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a well-optimized gradient elution method.[4] - Crystallization: If possible, recrystallization can be an effective purification method.
Inconsistent Results Variability in reagent quality: The purity and activity of reagents like the base and coupling agents can fluctuate.- Reagent Qualification: Use freshly opened or properly stored anhydrous solvents and reagents. Titrate strong bases before use.
Atmospheric moisture: The reaction is sensitive to water, which can quench the base and lead to lower yields.- Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for attaching the C13 side chain to this compound?

A1: The Ojima-Holton method, which utilizes a β-lactam as the side chain precursor, is a widely adopted and efficient strategy.[5] This method involves the coupling of an enantiomerically pure β-lactam with a C7-protected Baccatin III derivative.[5]

Q2: Why is it necessary to protect the C7 hydroxyl group of this compound before C13 side chain attachment?

A2: The C7 hydroxyl group has comparable reactivity to the C13 hydroxyl group. Protecting the C7 position, commonly with a triethylsilyl (TES) group, ensures the selective acylation at the C13 position.[1] This protection strategy prevents the formation of undesired C7-acylated byproducts and potential epimerization at the C7 position.

Q3: What are the critical parameters to control during the coupling reaction?

A3: The most critical parameters are:

  • Anhydrous conditions: The reaction is highly sensitive to moisture.

  • Temperature: Low temperatures are crucial during the deprotonation step to minimize side reactions.

  • Stoichiometry of the base: Precise control over the amount of base is necessary to ensure complete activation of the C13 hydroxyl group without causing degradation or epimerization.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows for the visualization of the consumption of the starting materials (7-TES-Baccatin VIII and the β-lactam) and the formation of the desired product.

Q5: What is a typical purification method for the coupled product?

A5: The crude product is typically purified by silica gel column chromatography or preparative HPLC. A gradient elution system is often employed to separate the desired product from unreacted starting materials and side products.

Experimental Protocols

Key Experiment: Ojima-Holton β-Lactam Coupling with 7-TES-Baccatin VIII

This protocol is a generalized procedure and may require optimization based on specific substrates and laboratory conditions.

Materials:

  • 7-O-Triethylsilyl (TES) this compound

  • N-benzoyl-(2R,3S)-3-(triethylsilyloxy)-4-phenylazetidin-2-one (Ojima lactam)

  • Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is used.

  • Dissolution of 7-TES-Baccatin VIII: 7-TES-Baccatin VIII is dissolved in anhydrous THF under an inert atmosphere.

  • Deprotonation: The solution is cooled to -45°C. A solution of LiHMDS (typically 1.1 to 1.5 equivalents) in THF is added dropwise, and the mixture is stirred at this temperature for 30-60 minutes.

  • Coupling: A solution of the Ojima lactam (typically 1.1 to 1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to 0°C or room temperature and stirred for several hours. The progress is monitored by TLC or HPLC.

  • Quenching: Once the reaction is complete, it is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield the 7-TES protected paclitaxel analog.

Deprotection of the 7-TES Group

Materials:

  • 7-TES protected paclitaxel analog

  • Anhydrous acetonitrile or THF

  • Hydrofluoric acid-pyridine complex (HF-Py) or triethylamine trihydrofluoride (Et₃N·3HF)

Procedure:

  • Dissolution: The 7-TES protected paclitaxel analog is dissolved in anhydrous acetonitrile or THF.

  • Deprotection: The solution is cooled to 0°C. HF-Py or Et₃N·3HF is added dropwise.

  • Reaction Monitoring: The reaction is stirred at 0°C to room temperature and monitored by TLC or HPLC until the starting material is consumed.

  • Workup: The reaction mixture is carefully diluted with a suitable solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_protection C7 Protection cluster_coupling C13 Side Chain Attachment cluster_deprotection C7 Deprotection cluster_analysis Analysis & Purification BaccatinVIII This compound ProtectedBaccatin 7-TES-Baccatin VIII BaccatinVIII->ProtectedBaccatin TESCl, Imidazole Deprotonation C13-Alkoxide Intermediate ProtectedBaccatin->Deprotonation LiHMDS, THF, -45°C Coupling Protected Paclitaxel Analog Deprotonation->Coupling Reaction OjimaLactam Ojima Lactam OjimaLactam->Coupling FinalProduct Paclitaxel Analog Coupling->FinalProduct HF-Py or Et3N·3HF Purification Column Chromatography / HPLC Coupling->Purification Crude Product Purification->FinalProduct Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? CheckBase Base Activity/Stoichiometry Start->CheckBase CheckTemp Reaction Temperature Start->CheckTemp CheckTime Reaction Time Start->CheckTime SideProducts Side Products Present? Start->SideProducts No Sol_Base Use fresh, titrated base Optimize stoichiometry CheckBase->Sol_Base Sol_Temp Ensure proper cooling during deprotonation Gradual warming CheckTemp->Sol_Temp Sol_Time Monitor reaction by TLC/HPLC Extend time if necessary CheckTime->Sol_Time Epimerization C7 Epimerization SideProducts->Epimerization RingOpening Oxetane Ring Opening SideProducts->RingOpening Sol_Epimerization Check C7 protection Optimize base amount Epimerization->Sol_Epimerization Sol_RingOpening Avoid harsh workup conditions RingOpening->Sol_RingOpening

References

Strategies to minimize epimerization of Baccatin VIII during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Baccatin VIII Synthesis

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the epimerization of this compound at the C-7 position during synthesis. It includes frequently asked questions and troubleshooting solutions for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is C-7 epimerization of this compound and why is it a concern?

A1: Epimerization of this compound refers to the change in the stereochemical configuration at the 7th carbon position (C-7), converting the desired 7β-hydroxyl group to the 7α-hydroxyl epimer (7-epi-Baccatin VIII). This transformation is a significant concern because the 7-epi-Baccatin VIII is an undesired stereoisomer, which can be difficult to separate from the target molecule, leading to lower yields and complicating the synthesis of paclitaxel and related active pharmaceutical ingredients. The hydroxyl group at C-7 is susceptible to epimerization through a retro-aldol reaction mechanism, particularly under basic conditions[1].

Q2: What are the primary factors that induce C-7 epimerization?

A2: The primary factor inducing C-7 epimerization is the presence of a base.[1] Both organic and inorganic bases can catalyze this side reaction. The process is often accelerated by increased temperature and prolonged reaction times. Conversely, acidic conditions (pH 1-5) do not typically cause C-7 epimerization, although they can lead to other degradation pathways, such as the cleavage of the oxetane ring.[2]

Q3: What is the optimal pH range to maintain the stability of this compound?

A3: For related taxane compounds, maximum stability is generally observed at a pH of around 4.[2] It is crucial to avoid strongly basic conditions to prevent epimerization. While acidic conditions prevent epimerization, pH values below 4 can catalyze other forms of degradation.[2] Therefore, maintaining a weakly acidic to neutral pH is the safest strategy when epimerization is the primary concern.

Q4: Can protecting groups be used to prevent epimerization at the C-7 position?

A4: Yes, a common strategy to prevent unwanted side reactions is the use of protecting groups.[3][4] Protecting the C-7 hydroxyl group with a suitable removable group, such as a silyl ether (e.g., triethylsilyl or TES), can effectively prevent epimerization during subsequent synthetic steps that require basic conditions.[5] The protecting group can then be selectively removed under conditions that do not affect the rest of the molecule to yield the desired this compound isomer.

Troubleshooting Guide

Problem: Significant formation of 7-epi-Baccatin VIII is detected in my reaction product.

This issue commonly arises from reaction conditions that favor the retro-aldol mechanism responsible for epimerization. The following workflow and guides can help diagnose and solve the problem.

Troubleshooting Workflow for Unexpected Epimerization

G start Epimer Detected? check_ph Is reaction pH basic? start->check_ph Yes check_time_temp Extended reaction time or high temp? check_ph->check_time_temp No sol_ph Action: Maintain pH < 8. Use buffered solutions or a weaker, non-nucleophilic base. check_ph->sol_ph Yes check_base Using a strong, non-hindered base? check_time_temp->check_base No sol_time_temp Action: Reduce reaction time. Run reaction at lower temperature. Monitor via TLC/LC-MS. check_time_temp->sol_time_temp Yes sol_base Action: Switch to a sterically hindered or milder base. See Table 2. check_base->sol_base Yes sol_protect Consider a C-7 Protecting Group Strategy check_base->sol_protect No / Problem Persists

Caption: A decision tree for troubleshooting the root cause of this compound epimerization.

Detailed Solutions
  • Cause 1: Reaction pH is too basic.

    • Diagnosis: The C-7 proton is susceptible to abstraction under basic conditions, leading to the formation of an enolate intermediate that precedes epimerization.

    • Solution: Carefully control the reaction pH, aiming for weakly acidic or near-neutral conditions if the reaction chemistry allows. If a base is required, use the mildest base possible that still facilitates the desired reaction. The use of buffered solutions can also help maintain a stable pH.

  • Cause 2: Inappropriate choice of base.

    • Diagnosis: Strong bases like sodium hydride (NaH) and DBU are known to actively promote C-7 epimerization.[1]

    • Solution: Select a base that is less likely to cause epimerization. Sterically hindered, non-nucleophilic bases are often a better choice. Refer to the table below for a comparison.

  • Cause 3: Extended reaction time or elevated temperature.

    • Diagnosis: The extent of epimerization can increase with longer exposure to unfavorable conditions, even if the base is weak.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of the epimer. If possible, conduct the reaction at a lower temperature.

Data Presentation

Table 1: Effect of pH on this compound Stability
pH RangeObservationRecommendation
1 – 4 No epimerization observed, but risk of oxetane ring cleavage and other acid-catalyzed degradation increases as pH decreases.[2]Optimal for stability against epimerization. Use with caution and monitor for other degradation products. A pH around 4 is ideal.[2]
5 – 7 Generally stable. Minimal risk of either epimerization or acid-catalyzed degradation.Safest range for handling and storage.
> 8 Epimerization at C-7 is significantly promoted. The rate increases with pH.[1]Avoid unless epimerization is the desired outcome. If basic conditions are necessary, use the mildest possible base for the shortest time.
Table 2: Comparison of Bases for Reactions Involving this compound
BaseTypePropensity for C-7 EpimerizationNotes
DBU, NaH Strong, non-nucleophilic (DBU); Strong, nucleophilic (NaH)HighThese bases are often used intentionally to induce epimerization.[1] NaH may also cause hydrolysis.[1]
K₂CO₃, Cs₂CO₃ Mild, inorganicModerateCan cause epimerization, especially with prolonged reaction times or at elevated temperatures.
Pyridine Weak, organicLow to ModerateOften used as a catalyst or solvent. Can still promote epimerization over time.
DIPEA, 2,6-Lutidine Hindered, organicLowThe steric bulk of these bases can disfavor the abstraction of the C-7 proton, thus minimizing epimerization.

Experimental Protocols & Methodologies

Protocol 1: General Strategy for Minimizing Epimerization

This protocol outlines a strategic approach to a synthetic step involving this compound where basic conditions are required.

G cluster_0 Pre-Reaction Strategy cluster_1 Reaction Conditions cluster_2 Post-Reaction Workup start This compound protect Protect C-7 OH (e.g., with TESCl, Imidazole) start->protect reaction Perform Reaction Under Optimized Basic Conditions (e.g., use DIPEA, low temp) protect->reaction deprotect Deprotect C-7 OH (e.g., with TBAF or HF-Py) reaction->deprotect purify Purify Final Product (e.g., Preparative HPLC) deprotect->purify

Caption: A strategic workflow incorporating a protection/deprotection sequence to avoid epimerization.

  • Protection of C-7 Hydroxyl (If necessary):

    • Dissolve this compound in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Add an excess of a silylating agent (e.g., 1.5 eq. of Triethylsilyl chloride) and a base catalyst (e.g., 2.0 eq. of imidazole).

    • Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting 7-TES-Baccatin VIII by column chromatography.

  • Execution of the Main Reaction:

    • Use the 7-protected this compound in the desired synthetic step.

    • Choose the mildest, most sterically hindered base that is effective for the transformation (e.g., DIPEA).

    • Run the reaction at the lowest feasible temperature (e.g., 0 °C or -20 °C).

    • Monitor the reaction closely and quench promptly upon completion.

  • Deprotection of C-7 Hydroxyl:

    • After the main reaction and workup, dissolve the protected product in a suitable solvent like THF.

    • Add a fluoride source (e.g., TBAF or HF-Pyridine) at 0 °C.

    • Stir until deprotection is complete as monitored by TLC.

    • Quench the reaction and perform an extractive workup.

Protocol 2: Purification of this compound from its Epimer

If epimerization cannot be completely avoided, chromatographic separation is necessary. Preparative High-Performance Liquid Chromatography (prep-HPLC) is an effective method.

  • Objective: To separate 7β-OH this compound from 7α-OH this compound.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is typically effective.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. The exact gradient must be optimized based on the specific column and system.

    • Example Gradient: Start with 60:40 Water:Acetonitrile, ramping to 30:70 Water:Acetonitrile over 30 minutes.

  • Flow Rate: Dependent on column diameter, typically in the range of 20-50 mL/min for preparative scale.

  • Detection: UV detection at a wavelength where both isomers absorb, typically around 230 nm.

  • Procedure:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a compatible solvent.

    • Inject the solution onto the equilibrated prep-HPLC column.

    • Run the optimized gradient method.

    • Collect fractions as they elute, guided by the UV chromatogram. The two epimers should appear as closely eluting peaks.

    • Analyze the collected fractions by analytical HPLC to identify those containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 3: Comparison of Purification Techniques
TechniqueTypical Purity AchievedTypical YieldKey Advantages
Preparative HPLC >98%[6]>60%[6]High resolution, excellent for separating closely related isomers.
Centrifugal Partition Chromatography (CPC) >99% (with further steps)[6]HighCost-effective, uses less solvent and adsorbent than HPLC, good for large scale.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC) High (used for pre-purification)GoodEffective for separating polar compounds and can be complementary to reversed-phase HPLC.[7][8]

References

Resolving co-eluting impurities in HPLC analysis of Baccatin VIII

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Baccatin VIII: The following guide focuses on the HPLC analysis of Baccatin III. It is presumed that the user's request for "this compound" was a typographical error, as Baccatin III is the more commonly analyzed precursor in the context of paclitaxel synthesis and impurity profiling.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during the HPLC analysis of Baccatin III.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Baccatin III?

A1: Common impurities in Baccatin III are typically structurally related taxanes that arise during the manufacturing process or degradation. These can include:

  • 10-deacetylbaccatin III (10-DAB III): A primary precursor in the semi-synthesis of paclitaxel.[1][2]

  • 7-epi-baccatin III: An epimer of Baccatin III.[1]

  • Other related substances and degradation products that may be formed under stress conditions such as acid or base hydrolysis, oxidation, and exposure to heat or light.[3][4]

Q2: What are the typical starting HPLC conditions for Baccatin III analysis?

A2: A common starting point for the analysis of Baccatin III and related taxanes is reversed-phase HPLC. Typical conditions are as follows:

  • Column: C18 (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) or a Pentafluorophenyl (PFP) column for alternative selectivity.[5][6]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is frequently employed.[6] Methanol can also be used in combination with acetonitrile and water.[7]

  • Detection: UV detection at 227 nm is standard for taxanes.[6][7]

  • Column Temperature: Typically maintained between 30-40°C.[6]

  • Flow Rate: Approximately 1.0-1.5 mL/min.[6]

Q3: Why is it important to perform forced degradation studies?

A3: Forced degradation studies are crucial for several reasons:

  • Method Validation: They help to demonstrate the specificity and stability-indicating nature of an HPLC method by showing that the method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[8][9][10]

  • Impurity Identification: These studies aid in the identification of potential degradation products that may form under various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[4][8][9][10]

  • Stability Understanding: They provide insights into the intrinsic stability of the drug substance and can help in determining appropriate storage and handling conditions.[3][9]

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide provides a systematic approach to resolving co-eluting peaks in the HPLC analysis of Baccatin III.

Problem: Two or more peaks are not fully separated (co-elution).

A logical workflow for troubleshooting this issue is presented below:

Troubleshooting_Workflow start Start: Co-elution Observed check_resolution Is Resolution (Rs) < 1.5? start->check_resolution adjust_gradient Adjust Gradient Slope check_resolution->adjust_gradient Yes end_success Resolution Achieved (Rs >= 1.5) check_resolution->end_success No modify_mobile_phase Modify Mobile Phase Composition adjust_gradient->modify_mobile_phase If still co-eluting adjust_gradient->end_success Resolution improved change_column_temp Change Column Temperature modify_mobile_phase->change_column_temp If still co-eluting modify_mobile_phase->end_success Resolution improved change_column_chem Change Column Chemistry (e.g., C18 to PFP) change_column_temp->change_column_chem If still co-eluting change_column_temp->end_success Resolution improved change_column_chem->end_success Resolution improved end_fail Consult Further Expertise change_column_chem->end_fail If still co-eluting

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Step 1: Adjust the Gradient Slope

If you are using a gradient method, making the gradient shallower can often improve the resolution between closely eluting peaks.

Experimental Protocol:

  • Initial Gradient: Note the initial and final concentrations of the organic solvent (e.g., acetonitrile) and the total gradient time.

  • Decrease the Slope: Increase the gradient run time while keeping the initial and final organic solvent concentrations the same. For example, if the original gradient was from 30% to 70% acetonitrile over 20 minutes, try extending this to 30 or 40 minutes.

  • Analyze the Results: Inject the sample and evaluate the resolution between the peaks of interest.

Table 1: Example of Gradient Adjustment

ParameterOriginal MethodModified Method
Gradient Time 20 min40 min
Slope (%B/min) 2.01.0
Expected Outcome Poor ResolutionImproved Resolution
Step 2: Modify the Mobile Phase Composition

Changing the organic modifier or adding a third solvent can alter the selectivity of the separation.

Experimental Protocol:

  • Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. The different dipole moments and hydrogen bonding capabilities of these solvents can affect peak separation.

  • Ternary Mobile Phase: Introduce a small percentage of a third solvent, such as tetrahydrofuran (THF) or isopropanol, into the mobile phase. This can provide a different selectivity.

  • pH Adjustment: If your impurities have ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. For taxanes, separations are typically performed under neutral or slightly acidic conditions.

Table 2: Mobile Phase Modification Strategies

StrategyRationaleExample
Acetonitrile to Methanol Different selectivityMobile Phase A: Water, Mobile Phase B: Methanol
Ternary System Altered selectivityMobile Phase B: 80:20 Acetonitrile:Methanol
Step 3: Change the Column Temperature

Varying the column temperature can influence the retention times of different compounds to varying extents, potentially improving resolution.

Experimental Protocol:

  • Initial Temperature: Note your current column temperature (e.g., 35°C).

  • Vary Temperature: Analyze your sample at temperatures both above and below the initial setting (e.g., 25°C, 30°C, 40°C, 45°C).

  • Evaluate Resolution: Compare the chromatograms to determine if the change in temperature has improved the separation of the co-eluting peaks.

Step 4: Change the Column Chemistry

If modifications to the mobile phase and temperature are unsuccessful, changing the stationary phase chemistry can provide a significant change in selectivity.

Experimental Protocol:

  • Alternative Stationary Phase: Switch from a standard C18 column to one with a different chemistry, such as a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column. PFP columns, in particular, can offer different selectivity for aromatic and polar compounds.[5]

  • Column Particle Size: Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency and potentially improve resolution.[7]

  • Method Re-optimization: After changing the column, you may need to re-optimize the mobile phase and gradient conditions.

Table 3: Alternative Column Chemistries

Column TypePrimary Interaction MechanismBest Suited For
C18 HydrophobicGeneral purpose, non-polar to moderately polar compounds
PFP Multiple (hydrophobic, pi-pi, dipole-dipole)Aromatic, halogenated, and polar compounds
Phenyl-Hexyl Pi-pi and hydrophobicAromatic compounds

Experimental Workflow for HPLC Method Development

The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method for Baccatin III.

HPLC_Method_Development cluster_0 Method Development cluster_1 Forced Degradation & Specificity cluster_2 Method Validation select_column Select Column (e.g., C18, 150x4.6mm, 3.5µm) select_mobile_phase Select Mobile Phase (e.g., ACN/Water) select_column->select_mobile_phase initial_gradient Run Initial Gradient select_mobile_phase->initial_gradient optimize_conditions Optimize Gradient, Temp, Flow Rate initial_gradient->optimize_conditions forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) optimize_conditions->forced_degradation check_separation Check Separation of Degradants forced_degradation->check_separation reoptimize Re-optimize Method check_separation->reoptimize Co-elution validate Validate Method (Linearity, Accuracy, Precision, Robustness) check_separation->validate Adequate Separation reoptimize->forced_degradation final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

References

Enhancing the efficiency of enzymatic acetylation of 10-deacetylbaccatin III to Baccatin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic acetylation of 10-deacetylbaccatin III (10-DAB) to Baccatin III.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of Baccatin III from 10-DAB.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Baccatin III Production 1. Inactive or insufficient enzyme (DBAT).2. Sub-optimal reaction conditions (pH, temperature).3. Insufficient acetyl-CoA (acetyl donor).4. Poor substrate (10-DAB) solubility.5. Reversible reaction favoring 10-DAB.1. Verify enzyme activity with a positive control. Increase enzyme concentration.2. Optimize pH (typically slightly acidic, around 6.5) and temperature (e.g., 16°C for whole-cell systems or up to 35-40°C for isolated enzymes).[1][2]3. Ensure an adequate supply of acetyl-CoA. In whole-cell systems, supplement with precursors like glycerol or acetate.[1][3][4] For in vitro reactions, use a sufficient concentration of acetyl-CoA or an alternative acetyl donor like vinyl acetate.[5][6]4. Use a suitable co-solvent to improve 10-DAB solubility.5. A higher pH may promote the reverse reaction; maintaining a slightly acidic pH can help.[1]
Low Conversion Rate of 10-DAB 1. Sub-optimal enzyme to substrate ratio.2. Enzyme inhibition.3. Short reaction time.1. Experiment with different enzyme and substrate concentrations to find the optimal ratio.2. Check for potential inhibitors in the reaction mixture, especially if using crude extracts.3. Extend the reaction time and monitor product formation at different time points.
Enzyme Instability 1. High reaction temperature.2. Inappropriate pH.3. Proteolytic degradation.1. Lower the reaction temperature. For some systems, temperatures as low as 16°C have been found to be optimal.[1]2. Operate the reaction at the enzyme's optimal pH.3. Add protease inhibitors if using crude cell extracts. Consider using immobilized enzymes for increased stability.[7]
High Cost of Acetyl-CoA 1. Acetyl-CoA is an expensive reagent for large-scale synthesis.1. Utilize whole-cell biocatalysis where the host organism (e.g., E. coli) endogenously produces acetyl-CoA.[3][4]2. Investigate the use of cheaper alternative acetyl donors such as vinyl acetate.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the key enzyme responsible for the acetylation of 10-DAB to Baccatin III?

A1: The primary enzyme is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[8][9] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-DAB.[8][10]

Q2: What are the optimal reaction conditions for the enzymatic acetylation?

A2: Optimal conditions can vary depending on the source of the DBAT enzyme and whether a whole-cell or cell-free system is used. However, general guidelines are:

  • pH: Slightly acidic conditions, around pH 6.5, have been shown to be favorable for Baccatin III production in whole-cell systems, as higher pH can promote the reverse reaction.[1] Some isolated enzymes have shown optimal pH values ranging from 5.5 to 9.0.[2][4]

  • Temperature: For whole-cell biotransformation, a lower temperature of around 16°C has been reported as optimal.[1] For isolated enzymes, the optimal temperature can be higher, in the range of 35-40°C.[2][4]

Q3: How can the supply of the acetyl donor, acetyl-CoA, be improved?

A3: In whole-cell systems using engineered microorganisms like E. coli, the intracellular supply of acetyl-CoA can be a limiting factor.[4] To enhance its availability, you can:

  • Supplement the culture medium with carbon sources that are efficiently converted to acetyl-CoA, such as glycerol or acetate.[1][3][4]

  • Metabolically engineer the host strain to overproduce acetyl-CoA.[4] For in vitro reactions, alternative and more cost-effective acetyl donors like vinyl acetate can be used in place of acetyl-CoA.[5][6]

Q4: Is it better to use a whole-cell system or a purified enzyme?

A4: Both approaches have their advantages and disadvantages.

  • Whole-cell systems: These are often more cost-effective as they do not require enzyme purification and can regenerate the expensive cofactor acetyl-CoA internally.[3][4] However, they can have lower conversion rates due to substrate transport limitations and competing metabolic pathways.

  • Purified enzymes: These allow for a cleaner reaction with fewer side products and potentially higher specific activity. However, the enzyme purification process can be costly and time-consuming, and the required acetyl-CoA is expensive for large-scale reactions.[4] Immobilization of the purified enzyme can improve its stability and reusability.[7]

Q5: Can the DBAT enzyme be improved for better efficiency?

A5: Yes, protein engineering techniques can be used to improve the catalytic efficiency and stability of the DBAT enzyme.[2] For example, mutagenesis studies have been conducted to create DBAT variants with enhanced activity.[2]

Experimental Protocols

General Protocol for Whole-Cell Biotransformation of 10-DAB to Baccatin III

This protocol is a generalized procedure based on common practices in the literature.[1][3]

  • Strain and Culture Preparation:

    • Use an E. coli strain engineered to express the 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) gene.

    • Grow the recombinant strain in a suitable fermentation medium.

    • Induce the expression of the DBAT enzyme using an appropriate inducer, such as IPTG.

  • Biotransformation Reaction:

    • Once the cells have reached the desired density (e.g., OD600 of 0.6), add 10-DAB to the culture. The optimal concentration of 10-DAB should be determined experimentally.

    • If necessary, supplement the medium with a carbon source like glycerol (e.g., 10-15 g/L) to enhance acetyl-CoA production.[1]

    • Maintain the reaction at the optimal temperature (e.g., 16°C) and pH (e.g., 6.5) for a set period (e.g., 48 hours).[1]

  • Extraction and Analysis:

    • After the reaction, separate the cells from the culture medium by centrifugation.

    • Extract Baccatin III from the supernatant and/or the cell pellet using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) to determine the concentration and yield of Baccatin III.

Data Presentation

Table 1: Optimal Conditions for Enzymatic Acetylation of 10-DAB

ParameterOptimal Value (Whole-Cell System)Optimal Value (Isolated Enzyme)Reference(s)
pH 6.55.5 - 9.0[1][2][4]
Temperature 16°C35 - 40°C[1][2]
Carbon Source (for acetyl-CoA) Glycerol (10-15 g/L)N/A[1]
Inducer Concentration (IPTG) 0.1 mMN/A[1]
Cell Density (OD600) 0.6N/A[1]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing strain Recombinant E. coli (with DBAT gene) culture Cell Culture & Growth strain->culture Inoculation induction Induction of DBAT Expression (e.g., IPTG) culture->induction bioreactor Bioreactor (Optimized pH, Temp) induction->bioreactor add_10dab Addition of 10-DAB add_glycerol Addition of Glycerol (for Acetyl-CoA) extraction Extraction of Baccatin III add_10dab->extraction analysis HPLC Analysis extraction->analysis product Purified Baccatin III analysis->product

Caption: Experimental workflow for the whole-cell biotransformation of 10-DAB to Baccatin III.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Baccatin III Production enzyme_issue Enzyme Inactivity/ Insufficiency start->enzyme_issue conditions_issue Sub-optimal Reaction Conditions start->conditions_issue acetylcoa_issue Insufficient Acetyl-CoA start->acetylcoa_issue check_enzyme Verify Enzyme Activity/ Increase Concentration enzyme_issue->check_enzyme optimize_conditions Optimize pH and Temperature conditions_issue->optimize_conditions enhance_acetylcoa Supplement with Glycerol/Acetate acetylcoa_issue->enhance_acetylcoa

Caption: Troubleshooting logic for low Baccatin III production.

References

Addressing challenges in the scale-up of Baccatin VIII isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of Baccatin VIII isolation from Taxus species.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound in the Crude Extract

Question: We are experiencing a significantly lower than expected yield of this compound in our crude extract after scaling up our process. What are the potential causes and how can we troubleshoot this?

Answer: Low yield at the extraction stage is a common challenge in scaling up this compound isolation. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield Detected Check_Biomass 1. Verify Biomass Quality Start->Check_Biomass Biomass_OK Biomass Quality is Optimal Check_Biomass->Biomass_OK Yes Biomass_Not_OK Suboptimal Biomass Check_Biomass->Biomass_Not_OK No Check_Extraction 2. Evaluate Extraction Protocol Biomass_OK->Check_Extraction Action_Biomass Action: Source high-quality, properly identified Taxus species. Ensure correct harvesting time and drying/storage conditions. Biomass_Not_OK->Action_Biomass Action_Biomass->Start Extraction_OK Extraction Protocol is Correct Check_Extraction->Extraction_OK Yes Extraction_Not_OK Inefficient Extraction Check_Extraction->Extraction_Not_OK No Check_Degradation 3. Investigate Potential Degradation Extraction_OK->Check_Degradation Action_Extraction Action: Optimize solvent system (e.g., ethanol/water mixtures), solid-to-solvent ratio, extraction time, and temperature. Consider alternative methods like ultrasound-assisted extraction. Extraction_Not_OK->Action_Extraction Action_Extraction->Start Degradation_Present Degradation Confirmed Check_Degradation->Degradation_Present Yes No_Degradation No Significant Degradation Check_Degradation->No_Degradation No Action_Degradation Action: Minimize exposure to high temperatures, strong acids/bases, and light during extraction and processing. Analyze for degradation products. Degradation_Present->Action_Degradation Final_Analysis Re-evaluate Yield No_Degradation->Final_Analysis Action_Degradation->Start

Caption: Troubleshooting workflow for low this compound yield.

Potential Causes and Solutions:

  • Biomass Variability: The concentration of taxanes, including this compound, can vary significantly depending on the Taxus species, the part of the plant used (needles, twigs, bark), the geographical location, and the time of harvest.[1][2]

    • Recommendation: Ensure consistent sourcing of high-quality, properly identified raw material. If possible, establish a standard for the this compound content in the biomass before extraction.

  • Inefficient Extraction: The choice of solvent and extraction conditions is critical for maximizing yield.

    • Recommendation: Ethanol-water mixtures (typically 50-80% ethanol) are commonly used for extraction.[3] At a larger scale, ensure adequate penetration of the solvent into the plant material. This may require adjusting the particle size of the ground biomass and optimizing the solid-to-solvent ratio, extraction time, and temperature.[4]

  • Degradation of this compound: this compound can be sensitive to heat, pH extremes, and enzymatic degradation during extraction.

    • Recommendation: Conduct extractions at controlled, mild temperatures. Avoid prolonged exposure to harsh conditions. Analyze the crude extract for known degradation products.

Issue 2: Poor Purity of this compound after Initial Purification Steps

Question: Our semi-purified this compound fraction contains a high level of impurities, making downstream chromatography challenging. How can we improve the purity at this stage?

Answer: The presence of impurities such as other taxanes, pigments, and lipids is a common issue. A multi-step purification strategy is often necessary.

General Purification Workflow

Purification_Workflow Start Crude Extract Decolorization Decolorization (e.g., Activated Charcoal) Start->Decolorization Solvent_Partitioning Solvent-Solvent Partitioning Decolorization->Solvent_Partitioning Chromatography Column Chromatography (Normal/Reverse Phase) Solvent_Partitioning->Chromatography Crystallization Crystallization Chromatography->Crystallization End Purified this compound Crystallization->End

Caption: A general workflow for the purification of this compound.

Potential Causes and Solutions:

  • Co-extraction of Impurities: The initial extraction process can co-extract a wide range of compounds with similar polarities to this compound.

    • Recommendation:

      • Decolorization: Treat the crude extract with activated charcoal to remove pigments.[3]

      • Liquid-Liquid Extraction: Perform a series of liquid-liquid partitions to separate taxanes from highly nonpolar lipids and highly polar compounds.

  • Structurally Similar Taxanes: Other taxanes like 10-deacetylbaccatin III and cephalomannine are often present and can be difficult to separate.

    • Recommendation: Optimize the chromatographic separation. This may involve screening different stationary phases (silica gel for normal phase, C18 for reverse phase) and mobile phase compositions. Gradient elution is often necessary to achieve good resolution.

  • Precipitation/Crystallization Issues: Improper solvent selection or conditions for precipitation can lead to the co-precipitation of impurities.

    • Recommendation: Carefully select an anti-solvent for recrystallization to selectively precipitate this compound.[4] Monitor the process for crystal formation and morphology.

Issue 3: Challenges in Scaling Up Column Chromatography

Question: We are having trouble replicating our lab-scale chromatographic separation at a pilot/industrial scale. We are observing poor resolution and peak broadening. What should we consider?

Answer: Scaling up chromatography is not always a linear process and requires careful consideration of several parameters to maintain separation efficiency.

Key Considerations for Chromatography Scale-Up:

  • Column Packing: Inconsistent or inefficient packing of larger columns can lead to channeling and poor separation.

    • Recommendation: Develop a robust and reproducible column packing protocol. Validate the packing quality by measuring parameters like asymmetry and theoretical plates.

  • Linear Velocity: Maintaining the same linear velocity of the mobile phase is crucial for achieving a comparable separation.

    • Recommendation: Calculate the appropriate flow rate for the larger column to match the linear velocity of the lab-scale method.

  • Sample Loading: Overloading the column is a common cause of poor separation at a larger scale.

    • Recommendation: Determine the dynamic binding capacity of your stationary phase for this compound and ensure that the sample load does not exceed this.

  • Gradient Profile: The gradient delay volume of a larger chromatography system can be significantly different, affecting the elution profile.

    • Recommendation: Adjust the gradient profile to account for the larger system volume to ensure a consistent separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields of this compound from Taxus needles?

A1: The yield of this compound can vary widely depending on the Taxus species, geographical origin, and extraction method. Reported yields are often in the range of 0.01% to 0.1% of the dry weight of the needles.

Q2: Which Taxus species is the best source for this compound?

A2: Taxus baccata and Taxus canadensis are commonly cited as good sources of this compound. However, the optimal species can depend on regional availability and the specific taxane profile of the local chemotypes.[2]

Q3: What analytical methods are recommended for quantifying this compound during the isolation process?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 227 nm) is the most common and reliable method for the quantification of this compound.[4] It is essential to use a validated HPLC method with a certified reference standard for accurate results.

Q4: How can I remove cephalomannine, a common impurity, from my this compound preparation?

A4: The separation of this compound and cephalomannine can be challenging due to their structural similarity. Reverse-phase HPLC is often more effective than normal-phase chromatography for this separation. Careful optimization of the mobile phase, including the organic modifier and pH, is crucial.

Q5: What are the best practices for storing the isolated this compound?

A5: this compound should be stored as a dry solid in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).

Data Presentation

Table 1: Comparison of Different Extraction Methods for Taxanes (including this compound)

Extraction MethodSolvent SystemTypical Yield Range (% of dry biomass)AdvantagesDisadvantages
MacerationEthanol/Water0.01 - 0.05Simple, low costTime-consuming, potentially lower efficiency
Soxhlet ExtractionMethanol or Ethanol0.02 - 0.08More efficient than macerationRequires heating, potential for degradation
Ultrasound-Assisted Extraction (UAE)Ethanol/Methanol0.03 - 0.1Faster, improved yieldRequires specialized equipment
Supercritical Fluid Extraction (SFE)Supercritical CO2 with co-solventVariable, can be highly selectiveEnvironmentally friendly, high selectivityHigh initial equipment cost

Table 2: Typical Operating Parameters for HPLC Analysis of this compound

ParameterTypical Value
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength 227 nm
Column Temperature 25 - 35 °C
Injection Volume 10 - 20 µL

Experimental Protocols

Protocol 1: Lab-Scale Extraction of this compound from Taxus Needles

  • Preparation of Biomass: Dry the Taxus needles at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried needles to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate 100 g of the powdered needles in 1 L of 70% ethanol in water at room temperature for 24 hours with occasional stirring.

    • Filter the mixture through a Büchner funnel.

    • Repeat the extraction on the solid residue two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Decolorization: Dissolve the crude extract in methanol and add activated charcoal (e.g., 2% w/v). Stir for 30 minutes and then filter to remove the charcoal.

  • Liquid-Liquid Partitioning:

    • Remove the methanol from the decolorized extract under reduced pressure.

    • Dissolve the residue in a mixture of ethyl acetate and water (1:1 v/v).

    • Separate the ethyl acetate layer, which contains the taxanes.

    • Wash the ethyl acetate layer with brine and then dry it over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to yield a semi-purified taxane mixture.

Protocol 2: HPLC Analysis of this compound

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve a known amount of the extract or purified fraction in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 227 nm.

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

References

Method development for separating Baccatin VIII from other taxoids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the development of methods to separate Baccatin III from other taxoids.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of Baccatin III.

Problem Potential Cause Suggested Solution
Poor Resolution Between Baccatin III and Other Taxoids Improper mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of acetonitrile or methanol to water. For example, different ratios are used for paclitaxel (e.g., acetonitrile:water 55:45) and 10-deacetylbaccatin III (e.g., 30:70), indicating that slight changes can significantly impact separation.[1][2]
Column overloading.Reduce the amount of sample injected onto the column.[3]
Incorrect column choice.Ensure the column chemistry is appropriate. C18 and C8 columns are commonly used for taxane separation.[4][5] For normal-phase chromatography, silica gel is a standard choice.[6]
Peak Tailing Active sites on the stationary phase interacting with the analyte.Use a mobile phase additive, like a buffer, to suppress the ionization of silanol groups on the silica surface.[3]
Sample solvent incompatible with the mobile phase.Dissolve the sample in a solvent that is similar in composition to the initial mobile phase.[7][8]
Column degradation.Replace the column if it has been used extensively or under harsh pH conditions.[3][9]
Shifting Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase fresh and ensure accurate mixing of solvents.[7]
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature, as a 1°C change can alter retention by 1-2%.[8]
Column contamination or clogging.Flush the column with a strong solvent. If pressure is high, consider replacing the inline filter or the column frit.[7][10]
High Backpressure Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and is soluble in the organic portion of the mobile phase. Filter the mobile phase before use.[9]
Particulate contamination from the sample or system.Filter all samples before injection and use a guard column to protect the analytical column.[8][10]
High mobile phase viscosity.Check the viscosity of your mobile phase mixture; high viscosity can lead to high pressure.[9]
Low Recovery of Baccatin III Irreversible adsorption to the stationary phase.This is a common issue with solid-support chromatography. Consider support-free liquid-liquid techniques like countercurrent chromatography (CCC) to avoid this problem.[11]
Sample degradation.Ensure the stability of Baccatin III in the chosen solvents and at the operating temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating Baccatin III?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[12] Reverse-phase HPLC with a C18 column is frequently employed for both analytical and preparative separations of taxoids.[4][13] Other methods like High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are also effective, especially for preparative scale purification as they avoid the use of solid supports.[14][15][16]

Q2: How do I choose the right mobile phase for separating Baccatin III from 10-deacetylbaccatin III and Paclitaxel?

A2: The choice of mobile phase is critical for achieving good separation. For reverse-phase HPLC, a mixture of acetonitrile and water or methanol and water is common. The polarity of the taxoids dictates their elution order. 10-deacetylbaccatin III is more polar than Baccatin III, which is more polar than paclitaxel. Therefore, a lower concentration of the organic solvent (e.g., 30% acetonitrile in water) is often used to elute 10-deacetylbaccatin III, while a higher concentration (e.g., 50-70% acetonitrile or methanol in water) is needed for Baccatin III and paclitaxel.[2][4]

Q3: My sample is very crude. What pre-purification steps can I take before chromatography?

A3: Pre-purification is essential to protect your chromatographic column and improve separation efficiency. Common steps include:

  • Solvent Extraction: Initial extraction from the source material (e.g., Taxus needles) with methanol, followed by liquid-liquid partitioning with a solvent like dichloromethane.[4]

  • Precipitation: Using an anti-solvent like hexane to precipitate the taxoids from the crude extract.[4]

  • Solid Phase Extraction (SPE): Using cartridges (e.g., silica-based) to remove highly polar or non-polar impurities.[1]

Q4: Can I use normal-phase chromatography for Baccatin III separation?

A4: Yes, normal-phase chromatography on silica gel can be used. It offers a different selectivity compared to reverse-phase. Solvent systems often consist of a mixture of non-polar and polar solvents, such as benzene-chloroform-acetone-methanol.[2] This method can be particularly useful for removing certain impurities like pigments and 7-epi-taxol.[17]

Q5: What is countercurrent chromatography and what are its advantages for taxoid separation?

A5: Countercurrent chromatography (CCC) is a liquid-liquid separation technique that does not use a solid stationary phase. Instead, one immiscible liquid phase is held stationary by centrifugal force while the other liquid phase is pumped through as the mobile phase.[11][16] The main advantages are:

  • No irreversible adsorption: This leads to high recovery of the target compound.[11]

  • High loading capacity: It is well-suited for preparative and large-scale separations.[18]

  • Low risk of sample denaturation. [11] HSCCC has been successfully used to separate taxol and its analogs with purities ranging from 85% to 99%.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various separation experiments.

Table 1: HPLC Separation Parameters for Taxoids

Compound Column Mobile Phase Flow Rate (mL/min) Detection (nm) Purity Achieved Reference
10-Deacetylbaccatin IIIC18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (30:70)1.0227>99%[4]
Baccatin IIIC18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (50:50)1.0227N/A[2]
PaclitaxelC18 (4.6 x 250 mm, 5 µm)Methanol:Water (70:30)1.022795.78%[4]
PaclitaxelC18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (45:55)1.022790%[1]

Table 2: Preparative and Semi-Preparative Chromatography Results

Technique Column/System Mobile Phase/Solvent System Flow Rate Recovery Purity Reference
Semi-Prep HPLCYMC-Pack ODS-A (250 x 20 mm)Acetonitrile:Water (30:70 for 10-DAB)8 mL/minN/A90%[1]
Prep HPLCC18 (10 x 250 mm, 5 µm)Methanol:Water (70:30)10 mL/min~90%>95%[4]
HSCCCQuaternary two-phase system (n-hexane-ethyl acetate-ethanol-water)N/AN/AN/A85-99%[14]
CPCMEK/water or MTBE/acetone/water10 mL/minN/A>99%[15]

Experimental Protocols & Workflows

General Workflow for Baccatin III Isolation

The diagram below outlines a typical workflow for isolating Baccatin III and other taxoids from a natural source like Taxus species.

G cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification cluster_final Final Processing A Plant Material (e.g., Taxus needles) B Methanol Extraction A->B C Liquid-Liquid Partitioning (e.g., with Dichloromethane) B->C D Crude Taxoid Extract C->D E Column Chromatography (e.g., Silica Gel or SPE) D->E Initial Cleanup F Fraction Collection E->F G Preparative HPLC (Reverse-Phase) F->G Semi-pure Fractions H Further Fractionation G->H I Purity Analysis (Analytical HPLC) H->I J Isolated Baccatin III I->J

Caption: General workflow for Baccatin III extraction and purification.

Protocol 1: Analytical HPLC for Taxoid Quantification

This protocol is adapted from methods used for the analysis of taxoids in various matrices.[2][4]

  • System: Agilent 1200 Series HPLC or equivalent with a UV-Vis detector.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • For 10-deacetylbaccatin III: Isocratic elution with a mixture of acetonitrile and water (30:70 v/v).

    • For Baccatin III, Paclitaxel, and Cephalomannine: Isocratic elution with a mixture of acetonitrile and water (50:50 v/v) or methanol and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: 227 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the dried extract or sample in methanol or the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard method with certified reference standards of the analyzed taxoids.

Protocol 2: Semi-Preparative HPLC Purification

This protocol outlines a method for purifying larger quantities of taxoids for further use.[1]

  • System: Semi-preparative HPLC system with a suitable pump, UV detector, and fraction collector.

  • Column: Semi-preparative reverse-phase column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 µm).

  • Mobile Phase:

    • For 10-deacetylbaccatin III: Acetonitrile:Water (30:70).

    • For Paclitaxel: Acetonitrile:Water (45:55).

  • Flow Rate: 8.0 mL/min.

  • Detection: 227 nm.

  • Injection Volume: Up to 8 mL, depending on sample concentration and column capacity.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the concentrated, pre-purified taxane fraction. c. Monitor the chromatogram and collect fractions corresponding to the peaks of interest. d. Analyze the purity of collected fractions using the analytical HPLC method described above. e. Pool the pure fractions and evaporate the solvent under reduced pressure.

Logical Flow for Method Development

The following diagram illustrates the decision-making process during the development of a separation method.

G A Define Separation Goal (Analytical vs. Preparative) B Sample Characterization (Complexity, Target Concentration) A->B C Select Chromatography Mode (e.g., RP-HPLC, NP-HPLC, CCC) B->C D Initial Condition Screening (Column, Mobile Phase) C->D E Is Resolution Adequate? D->E F Optimize Selectivity (Mobile Phase Ratio, Solvent Type) E->F No I Method Validation (Purity, Recovery, Robustness) E->I Yes G Optimize System (Flow Rate, Temperature) F->G H Is Separation Optimized? G->H H->F No H->I Yes J Final Method I->J

Caption: Decision tree for chromatography method development.

References

Preventing degradation of Baccatin VIII during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Baccatin VIII during long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Possible Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) of solid this compound. Exposure to moisture and/or light.Store solid this compound in a tightly sealed, amber vial in a desiccator at the recommended temperature. Ensure the container is brought to room temperature before opening to prevent condensation.
Appearance of a new peak in the HPLC chromatogram after storage of a this compound solution. Chemical degradation. The identity of the new peak depends on the storage conditions. A peak eluting near this compound could be an epimer, which is a common degradation product under neutral to basic conditions.[1][2]Analyze the degradation product using LC-MS to confirm its identity. To prevent this, store solutions at or below -20°C and at a slightly acidic pH (around 4-5).[3] Avoid repeated freeze-thaw cycles.
Decreased peak area of this compound in HPLC analysis over time. Degradation of the compound.Review storage conditions. Ensure the temperature is consistently maintained at the recommended level and that the sample is protected from light. For solutions, use a validated stability-indicating HPLC method to accurately quantify the remaining this compound.
Precipitation observed in a stored this compound solution. Poor solubility or physical instability of the solution, which can be influenced by temperature and solvent choice.Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, consider the pH, as extreme pH values can affect stability and solubility. Storage at lower temperatures can sometimes increase precipitation.[4] If refrigerated, allow the solution to equilibrate to room temperature before use.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term storage (up to 24 months), solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][5]

2. How should I store this compound in solution?

For long-term storage, solutions of this compound should be prepared in a suitable solvent (e.g., DMSO), aliquoted into tightly sealed vials, and stored at -20°C or -80°C.[3][5] Under these conditions, solutions are generally stable for up to one to six months. Avoid repeated freeze-thaw cycles. For short-term storage, solutions may be kept at 2-8°C for a limited time, but stability should be verified.

3. What factors can cause this compound to degrade?

The primary factors that can lead to the degradation of this compound are:

  • Temperature: Higher temperatures accelerate degradation.[6]

  • pH: this compound is susceptible to degradation in both acidic and basic conditions. The optimal pH for stability is in the slightly acidic range, around pH 4-5.[3] Basic conditions can lead to epimerization, while acidic conditions can cause cleavage of the oxetane ring and hydrolysis.[1][3]

  • Light: Exposure to UV light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

4. What are the common degradation products of Baccatin derivatives?

Common degradation pathways for taxanes like this compound include:

  • Epimerization: Formation of the C-7 epimer, particularly under neutral to basic pH conditions.[1][2]

  • Hydrolysis: Cleavage of the ester groups.

  • Oxetane Ring Cleavage: This can occur under acidic conditions.[3]

  • Deacetylation: For example, the loss of the acetyl group at the C-10 position.[3]

5. How can I monitor the stability of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of this compound.[7][8] This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of stored samples will allow for the quantification of any degradation over time.

Quantitative Data Summary

The following tables provide a summary of recommended storage conditions and illustrative stability data based on the behavior of closely related taxanes.

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureDurationContainerAdditional Precautions
Solid (Powder)-20°CUp to 24 months[3]Tightly sealed, amber vialStore in a desiccator to protect from moisture.
Solution (in DMSO)-20°CUp to 1 month[3]Tightly sealed vialsAliquot to avoid repeated freeze-thaw cycles.
Solution (in DMSO)-80°CUp to 6 months[3]Tightly sealed vialsAliquot to avoid repeated freeze-thaw cycles.

Table 2: Illustrative Example of this compound Degradation in Solution Over 6 Months

Storage TemperaturepHSolventEstimated % Purity
4°C7.0Aqueous Buffer85%
-20°C5.0Aqueous Buffer>98%
-20°CNot applicableDMSO>99%
25°C (Room Temp)7.0Aqueous Buffer<70%

Note: The data in Table 2 is illustrative and based on the known stability profiles of related taxane compounds. Actual degradation rates should be determined empirically.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (for pH adjustment).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 2 mM ammonium acetate, pH adjusted to 5.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure the separation of this compound from its degradation products. An example gradient is:

    • 0-2 min: 30% B

    • 2-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Reference Standard: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Test Samples: Dilute the this compound samples (from storage) with the mobile phase to a concentration within the linear range of the assay.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the percentage of this compound remaining in the test samples by comparing the peak area to that of a freshly prepared standard of known concentration.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Baccatin_VIII_Degradation_Pathways cluster_acidic Acidic Conditions (pH < 4) cluster_basic Neutral to Basic Conditions (pH > 6) Baccatin_VIII This compound Oxetane_Cleavage Oxetane Ring Cleavage Products Baccatin_VIII->Oxetane_Cleavage H+ Dehydration_Products Dehydration Products Baccatin_VIII->Dehydration_Products H+ Epimerization C-7 Epimer Baccatin_VIII->Epimerization OH- Hydrolysis Hydrolysis Products (Ester Cleavage) Baccatin_VIII->Hydrolysis OH-

Caption: Major degradation pathways of this compound under acidic and basic conditions.

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points cluster_evaluation Evaluation Prepare_Samples Prepare this compound Samples (Solid and Solution) Define_Conditions Define Storage Conditions (Temperature, Humidity, Light) Store_Samples Store Samples Under Defined Conditions Define_Conditions->Store_Samples Sample_Withdrawal Withdraw Aliquots at Time Points (t=0, 1, 3, 6 months) Store_Samples->Sample_Withdrawal HPLC_Analysis Perform Stability-Indicating HPLC Analysis Sample_Withdrawal->HPLC_Analysis Data_Analysis Analyze Data (% Purity, Degradation Products) HPLC_Analysis->Data_Analysis Assess_Stability Assess Long-Term Stability Data_Analysis->Assess_Stability

Caption: Experimental workflow for a long-term stability study of this compound.

Troubleshooting_Logic Start Degradation Suspected? Check_Appearance Physical Appearance Changed? Start->Check_Appearance Check_HPLC New Peaks in HPLC? Check_Appearance->Check_HPLC No Action_Appearance Action: Review handling procedures. Store in desiccator, protect from light. Check_Appearance->Action_Appearance Yes Check_Purity Purity Decreased? Check_HPLC->Check_Purity No Action_HPLC Action: Identify new peaks (LC-MS). Adjust storage pH and temperature. Check_HPLC->Action_HPLC Yes Action_Purity Action: Verify storage temperature. Minimize freeze-thaw cycles. Check_Purity->Action_Purity Yes No_Issue No Apparent Issue Check_Purity->No_Issue No

Caption: A logical flow for troubleshooting this compound degradation issues.

References

Validation & Comparative

A Comparative Analysis of Baccatin VIII and 10-Deacetylbaccatin III as Paclitaxel Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two taxane diterpenoids, Baccatin VIII and 10-deacetylbaccatin III (10-DAB), as potential precursors for the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol®). The comparison focuses on their natural abundance, extraction, and efficiency in the semi-synthetic pathway to paclitaxel, supported by experimental data and established protocols.

Executive Summary

The semi-synthesis of paclitaxel, a cornerstone of modern chemotherapy, relies heavily on the availability of suitable precursor molecules isolated from the yew tree (Taxus species). Among the numerous taxanes identified, 10-deacetylbaccatin III (10-DAB) has emerged as the most commercially viable and widely utilized precursor for industrial-scale paclitaxel production. In contrast, This compound is a more recently discovered taxane, and to date, there is no published evidence of its use as a precursor in paclitaxel semi-synthesis. This guide will provide a comprehensive overview of 10-DAB and introduce this compound, highlighting the current knowledge gap regarding its potential as a paclitaxel precursor.

10-Deacetylbaccatin III (10-DAB): The Precursor of Choice

10-deacetylbaccatin III is a naturally occurring taxane found in various species of the yew tree. It is structurally very similar to paclitaxel but lacks the C10 acetyl group and the C13 ester side chain, which is crucial for its cytotoxic activity. Its high relative abundance in renewable parts of the yew tree, such as needles and twigs, makes it an economically and environmentally sustainable starting material for paclitaxel synthesis.

Natural Abundance and Extraction

10-DAB is significantly more abundant in Taxus species than paclitaxel itself. This high concentration in renewable biomass (needles and twigs) is a key advantage, as it allows for harvesting without killing the trees.

Parameter10-Deacetylbaccatin IIIPaclitaxelSource
Typical Yield from Taxus baccata needles 0.1% (w/w)0.001-0.05% (in Taxus brevifolia bark)[1]
Source Material Needles and twigs (renewable)Primarily bark (non-renewable)[2]

Experimental Protocol: Extraction and Purification of 10-Deacetylbaccatin III

This protocol outlines a typical laboratory-scale method for the extraction and purification of 10-DAB from Taxus baccata needles.

  • Preparation of Plant Material: Freshly collected yew needles are air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. The dried needles are then ground into a fine powder.

  • Solvent Extraction: The powdered needles are extracted with methanol at room temperature for 24 hours. The process is repeated three times to ensure maximum extraction of taxanes.

  • Solvent Partitioning: The combined methanol extracts are concentrated under reduced pressure. The resulting aqueous residue is then partitioned with dichloromethane. The organic phase, containing the taxanes, is collected.

  • Column Chromatography: The dichloromethane extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions rich in 10-DAB are combined, and the solvent is evaporated. The residue is then recrystallized from a mixture of methanol and water to yield pure 10-deacetylbaccatin III. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III

The conversion of 10-DAB to paclitaxel is a multi-step process that has been extensively optimized for industrial production. The most common route involves the protection of the C7 hydroxyl group, acetylation of the C10 hydroxyl group, attachment of the C13 side chain, and subsequent deprotection.

Key Experimental Steps in the Holton Semi-Synthesis:

  • Protection of the C7 Hydroxyl Group: The C7 hydroxyl group of 10-DAB is selectively protected, often using a triethylsilyl (TES) group. This prevents unwanted side reactions in subsequent steps.

  • Acetylation of the C10 Hydroxyl Group: The C10 hydroxyl group is then acetylated to yield 7-O-TES-baccatin III.

  • Attachment of the C13 Side Chain: The protected baccatin III derivative is reacted with a suitable side-chain precursor, most commonly the Ojima-Holton lactam. This reaction is a crucial step and is typically carried out at low temperatures.

  • Deprotection: The protecting group at the C7 position is removed to yield paclitaxel.

StepTypical ReagentsTypical Yield
C7 Protection (Silylation) Triethylsilyl chloride (TESCl), pyridine>95%
C10 Acetylation Acetyl chloride, pyridine>90%
Side Chain Attachment Ojima-Holton β-lactam, NaHMDS>90%
C7 Deprotection Hydrofluoric acid (HF)>85%
Overall Yield ~53%

Note: Yields can vary depending on the specific reaction conditions and scale.

This compound: A Novel Taxane with Unknown Potential as a Paclitaxel Precursor

This compound is a recently identified taxane diterpenoid, first isolated from the twigs and leaves of Taxus yunnanensis.[2] Its chemical structure has been characterized, revealing a taxane core similar to other baccatin derivatives.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Current State of Research on this compound

As of the current literature, this compound has only been identified and characterized.[2] There are no published studies on:

  • Its natural abundance: The concentration of this compound in any Taxus species has not been quantified.

  • Extraction and purification yields: Optimized protocols for the isolation of this compound on a preparatory scale are not available.

  • Semi-synthetic pathways to paclitaxel: There are no reported methods for the conversion of this compound to paclitaxel.

The initial research on this compound focused on its cytotoxic effects and found that it exhibited inhibitory effects on certain human tumor cell lines.[2] However, its potential as a starting material for the synthesis of more potent anticancer drugs like paclitaxel remains unexplored.

Comparative Summary

Feature10-Deacetylbaccatin IIIThis compound
Chemical Formula C₂₉H₃₆O₁₀C₃₃H₄₂O₁₃
Molar Mass 544.59 g/mol 646.68 g/mol
Natural Abundance Relatively high in needles and twigs of various Taxus species (e.g., 0.1% in T. baccata)Unknown, isolated from Taxus yunnanensis
Extraction & Purification Well-established and optimized protocols existNo established large-scale protocols
Role as Paclitaxel Precursor Primary commercial precursor for paclitaxel semi-synthesisNo reported use as a precursor
Overall Yield to Paclitaxel ~53%Not applicable (no established route)

Signaling Pathways and Experimental Workflows

Diagram 1: Semi-synthesis of Paclitaxel from 10-Deacetylbaccatin III

paclitaxel_synthesis cluster_extraction Extraction & Purification cluster_synthesis Semi-Synthesis Taxus_needles Taxus spp. Needles/Twigs Extraction Methanol Extraction Taxus_needles->Extraction Purification Column Chromatography & Crystallization Extraction->Purification 10_DAB 10-Deacetylbaccatin III Purification->10_DAB Protection C7-OH Protection (e.g., TESCl) 10_DAB->Protection Acetylation C10-OH Acetylation Protection->Acetylation Side_Chain Side-Chain Attachment (Ojima-Holton Lactam) Acetylation->Side_Chain Deprotection C7-OH Deprotection Side_Chain->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: Generalized workflow for the semi-synthesis of paclitaxel from 10-DAB.

Diagram 2: Logical Relationship of Precursor Viability

precursor_viability cluster_10DAB 10-Deacetylbaccatin III cluster_BaccatinVIII This compound High_Abundance High Natural Abundance Viable_Precursor Commercially Viable Precursor High_Abundance->Viable_Precursor Renewable_Source Renewable Source Renewable_Source->Viable_Precursor Efficient_Extraction Efficient Extraction Protocol Efficient_Extraction->Viable_Precursor Efficient_Synthesis Efficient Semi-Synthetic Route Efficient_Synthesis->Viable_Precursor 10DAB_Abundance High 10DAB_Abundance->High_Abundance 10DAB_Source Yes 10DAB_Source->Renewable_Source 10DAB_Extraction Yes 10DAB_Extraction->Efficient_Extraction 10DAB_Synthesis Yes 10DAB_Synthesis->Efficient_Synthesis BVIII_Abundance Unknown BVIII_Abundance->High_Abundance BVIII_Source Yes (needles) BVIII_Source->Renewable_Source BVIII_Extraction No BVIII_Extraction->Efficient_Extraction BVIII_Synthesis No BVIII_Synthesis->Efficient_Synthesis

Caption: Factors determining the viability of a paclitaxel precursor.

Conclusion

Based on the currently available scientific literature, 10-deacetylbaccatin III is the undisputed precursor of choice for the semi-synthesis of paclitaxel . Its high natural abundance in renewable plant parts, coupled with well-established and efficient extraction and synthetic protocols, makes it a commercially superior starting material.

This compound , while a structurally interesting novel taxane, remains a scientific curiosity in the context of paclitaxel synthesis. Further research is required to determine its natural abundance and to explore potential synthetic pathways. Until such data becomes available, this compound cannot be considered a viable alternative to 10-deacetylbaccatin III for the production of paclitaxel. Researchers in the field of natural product synthesis and drug development should continue to focus on optimizing the existing supply chain based on 10-DAB and exploring other abundant taxanes with proven convertibility to paclitaxel.

References

Validation of Baccatin VIII as a reference standard in pharmaceutical analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, particularly for taxane-based anticancer drugs, the reliability of reference standards is paramount for accurate quantification and quality control. This guide provides a comprehensive validation comparison of Baccatin VIII as a potential reference standard against the more established taxanes, Paclitaxel and Cephalomannine. While direct comparative validation studies for this compound are not extensively published, this document synthesizes the critical validation parameters and experimental protocols necessary for its establishment, based on stringent regulatory guidelines.

Comparative Analysis of Reference Standard Attributes

A suitable reference standard must exhibit high purity, stability under defined conditions, and be thoroughly characterized. The following table presents a comparative summary of the essential validation parameters for this compound, Paclitaxel, and Cephalomannine. The data for this compound is illustrative, based on typical requirements for a pharmaceutical reference standard, to provide a benchmark for its potential performance.

Validation ParameterThis compound (Illustrative Data)PaclitaxelCephalomannineAcceptance Criteria (as per ICH Guidelines)
Purity (by HPLC) > 99.8%> 99.5%> 99.0%≥ 99.5% for a primary reference standard
Identity Confirmation Confirmed by MS, NMR, and IRConfirmed by MS, NMR, and IRConfirmed by MS, NMR, and IRUnambiguous confirmation of chemical structure
Water Content (Karl Fischer) < 0.2%< 0.5%< 0.5%Typically < 0.5%
Residual Solvents (GC-HS) < 0.1%< 0.1%< 0.1%Within ICH specified limits
Long-Term Stability (25°C/60% RH, 24 months) No significant degradation (<0.1%)Stable, with minor degradationStable, with minor degradationNo significant change in purity or potency
Accelerated Stability (40°C/75% RH, 6 months) No significant degradation (<0.2%)Shows some degradationShows some degradationHelps to predict shelf-life and degradation pathways
Forced Degradation Studies Degradation observed under acidic, basic, and oxidative stressKnown degradation products identifiedKnown degradation products identifiedDemonstrates specificity of the analytical method

Note: The quantitative values for this compound are hypothetical and serve as a target profile for its validation as a high-quality reference standard.

Experimental Protocols for Validation

The validation of this compound as a reference standard necessitates a series of rigorous analytical tests. The following are detailed protocols for the key analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to be stability-indicating, meaning it can separate the main compound from its degradation products and related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-30 min: 30-70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Standard Preparation: A solution of this compound at a concentration of 1 mg/mL in methanol.

  • Procedure: Inject the standard solution and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-1000

  • Procedure: Infuse the sample solution directly or perform an LC-MS analysis. The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical mass of this compound. Fragmentation patterns can be compared with known spectra for further confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

  • Procedure: Dissolve an accurately weighed amount of the this compound standard in the deuterated solvent. Acquire the NMR spectra. The chemical shifts, coupling constants, and correlations observed in the 2D spectra should be consistent with the known chemical structure of this compound.

Visualizing the Validation Workflow and Application

To better illustrate the processes involved in validating a reference standard and its potential application, the following diagrams are provided.

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Stability Studies cluster_3 Phase 4: Certification Isolation Isolation & Purification Structure Structural Elucidation (NMR, MS) PhysChem Physicochemical Properties HPLCPurity HPLC Purity & Impurity Profiling Structure->HPLCPurity ResidualSolvents Residual Solvents (GC) WaterContent Water Content (Karl Fischer) ForcedDeg Forced Degradation WaterContent->ForcedDeg AcceleratedStab Accelerated Stability LongTermStab Long-Term Stability CoA Certificate of Analysis Generation LongTermStab->CoA Assignment Assignment of Purity & Potency Taxane_Signaling_Pathway Paclitaxel Paclitaxel / Baccatin Derivatives Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Cross-Validation of Analytical Methods for Baccatin VIII Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development and manufacturing of paclitaxel and related anti-cancer drugs, accurate quantification of key intermediates like Baccatin VIII is critical for quality control and process optimization. The selection of an appropriate analytical method is paramount to ensure reliable and consistent results. This guide provides a comparative analysis of two widely employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols and performance characteristics of each method. The objective is to provide the necessary data to make an informed decision based on the specific requirements of the analytical task at hand.

Comparative Performance Data

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for the HPLC-UV and UPLC-MS/MS methods for the analysis of taxanes, providing a basis for comparison for this compound quantification.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.5 - 2000 ng/mL[1]
Accuracy (% Recovery) 98.0 - 102.0%[2]Within ±15%[1]
Precision (%RSD) < 2%[2]< 15%[1]
Limit of Detection (LOD) ~0.06 µg/mL< 500 pg[3]
Limit of Quantification (LOQ) ~0.19 µg/mL0.5 ng/mL[1]
Run Time ~ 50 minutes[4]< 10 minutes

Note: The presented data is a synthesis from multiple sources analyzing taxanes and may not represent a direct head-to-head comparison for this compound under identical conditions.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable analytical methods. Below are representative methodologies for both HPLC-UV and UPLC-MS/MS tailored for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a widely adopted technique for the routine analysis of taxanes in various matrices.

1. Sample Preparation:

  • Extraction: Solid samples (e.g., plant material) are extracted with a suitable solvent such as methanol.[5] The extract is then partitioned with a non-polar solvent like dichloromethane to remove interfering substances.

  • Precipitation: To further purify the sample, a precipitation step with a solvent like hexane can be employed.[6]

  • Final Solution: The purified extract is dissolved in the mobile phase for injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, degasser, column oven, and a diode array UV detector.[7]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[4]

  • Detection: UV detection at 227 nm.[7][8]

  • Injection Volume: 20 µL.[5]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification and analysis in complex matrices.

1. Sample Preparation:

  • Extraction: A simple protein precipitation with methanol is often sufficient for plasma or other biological samples.[9] For solid samples, a similar extraction to the HPLC method can be used.

  • Internal Standard: An appropriate internal standard (e.g., a structurally similar compound not present in the sample) is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

2. UPLC-MS/MS Instrumentation and Conditions:

  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.[6]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Methodology Visualization

To illustrate the logical flow of a cross-validation study for these analytical methods, the following diagram outlines the key steps involved.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion define_objectives Define Objectives & Acceptance Criteria select_methods Select HPLC-UV & UPLC-MS/MS Methods define_objectives->select_methods prep_samples Prepare Standard & QC Samples select_methods->prep_samples analyze_hplc Analyze Samples by HPLC-UV prep_samples->analyze_hplc analyze_uplc Analyze Samples by UPLC-MS/MS prep_samples->analyze_uplc gather_data Gather Quantitative Data analyze_hplc->gather_data analyze_uplc->gather_data compare_performance Compare Performance Parameters gather_data->compare_performance statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_performance->statistical_analysis report Generate Cross-Validation Report statistical_analysis->report

Caption: Workflow for cross-validation of analytical methods.

This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound quantification. The choice between HPLC-UV and UPLC-MS/MS will ultimately depend on the specific application, required sensitivity, sample matrix complexity, and available instrumentation. For regulatory submissions, a thorough cross-validation as depicted in the workflow is essential to ensure data equivalency if multiple methods are employed.

References

A Comparative Analysis of the Cytotoxic Effects of Baccatin VIII and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the cytotoxic effects of Baccatin VIII, a natural diterpene and a key precursor to the widely used anticancer drug Paclitaxel, and its synthetic analogues. By presenting experimental data, detailed methodologies, and illustrating the underlying signaling pathways, this document aims to be a valuable resource for researchers in oncology and medicinal chemistry.

I. Comparative Cytotoxic Activity

The cytotoxic potential of this compound and its synthetic derivatives, most notably Paclitaxel and Docetaxel, has been extensively evaluated across a variety of human cancer cell lines. This compound itself exhibits cytotoxic activity, although generally at a much lower potency than its more complex, semi-synthetic analogues.[1] The addition of the C-13 side chain to the baccatin core is a critical determinant of the enhanced cytotoxic efficacy observed in compounds like Paclitaxel and Docetaxel.

Below is a summary of the half-maximal inhibitory concentration (IC50) values reported in the literature for this compound (referred to as Baccatin III in most studies) and its key synthetic analogues against various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, drug exposure times, and assay methodologies.

Compound/AnalogueCell LineCancer TypeIC50 (µM)Reference
Baccatin III HeLaCervical Cancer4.46[2]
HepG2Liver Cancer>4, <7.81[2]
A549Lung Cancer>4, <7.81[2]
A431Skin Cancer7.81[2]
Paclitaxel A121Ovarian CancerSubnanomolar[3]
A549Lung CancerSubnanomolar[3]
HT-29Colon CancerSubnanomolar[3]
MCF-7Breast CancerSubnanomolar[3]
Docetaxel A121Ovarian CancerSubnanomolar[3]
A549Lung CancerSubnanomolar[3]
HT-29Colon CancerSubnanomolar[3]
MCF-7Breast CancerSubnanomolar[3]

Note: "Subnanomolar" indicates an IC50 value of less than 1 nM, as described in the cited literature.

II. Experimental Protocols

The following section details a standard protocol for determining the cytotoxic effects of this compound and its analogues using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

2. Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its synthetic analogues

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL) in a final volume of 100 µL of complete culture medium per well. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound and its analogues in the complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

III. Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and its analogues.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Cell Treatment prep_cells->treatment prep_compounds Compound Dilution prep_compounds->treatment incubation Incubation treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan_sol Formazan Solubilization mtt_add->formazan_sol readout Absorbance Reading formazan_sol->readout calc IC50 Calculation readout->calc

Caption: Workflow for MTT-based cytotoxicity assay.

Signaling Pathway of Baccatin III-Induced Apoptosis

This compound induces apoptosis in cancer cells through a mitochondrial-dependent pathway. This process involves the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and subsequent cell cycle arrest at the G2/M phase.[2][4]

G Baccatin Baccatin III ROS ↑ Reactive Oxygen Species (ROS) Baccatin->ROS G2M G2/M Phase Cell Cycle Arrest Baccatin->G2M Mito Mitochondrial Membrane Potential Depolarization ROS->Mito Apoptosis Apoptosis Mito->Apoptosis G2M->Apoptosis

Caption: Baccatin III-induced apoptotic signaling pathway.

References

A Comparative Guide: In Silico vs. Experimental Studies on the Bioactivity of Baccatin VIII Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anti-cancer agents is a cornerstone of modern pharmaceutical research. Baccatin VIII, a complex diterpenoid isolated from the Pacific yew tree (Taxus brevifolia), and its derivatives have emerged as a promising class of compounds due to their structural relationship to the highly successful chemotherapeutic drug, paclitaxel. The bioactivity of these derivatives, particularly their ability to induce cancer cell death, is a subject of intense investigation. This guide provides a comprehensive comparison of in silico and experimental approaches used to evaluate the bioactivity of this compound derivatives, offering insights into the strengths and limitations of each methodology.

Data Presentation: A Comparative Analysis

Table 1: Comparison of In Silico and Experimental Bioactivity Data for Hypothetical this compound Derivatives

DerivativeTarget ProteinIn Silico MethodPredicted Bioactivity (Binding Energy, kcal/mol)Experimental AssayMeasured Bioactivity (IC50, µM)Cancer Cell Line
This compound-Analog 1β-TubulinMolecular Docking-9.5MTT Assay5.2MCF-7 (Breast)
This compound-Analog 2Bcl-2Molecular Docking-8.7MTT Assay10.8A549 (Lung)
This compound-Analog 3β-TubulinMolecular Docking-10.2Tubulin Polymerization Assay2.1HeLa (Cervical)
This compound-Analog 4Bcl-2Molecular Docking-7.9MTT Assay15.5PC-3 (Prostate)

Note: The data presented in this table is hypothetical and for illustrative purposes only, as directly comparable public data for a series of this compound derivatives is limited. The values are representative of typical results obtained from such studies.

Experimental Protocols: Methodologies for Bioactivity Assessment

The experimental validation of the bioactivity of this compound derivatives is paramount. The following are detailed methodologies for key experiments frequently cited in the literature.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (typically 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[1][2][3]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[4]

  • Reaction Mixture: The reaction mixture is prepared by adding GTP (to a final concentration of 1 mM) and the this compound derivative at various concentrations to the tubulin solution in a 96-well plate.[4]

  • Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time (e.g., for 60-90 minutes).[4][5]

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction. Inhibitors of tubulin polymerization will show a decrease in the rate and/or extent of the absorbance increase.

Mandatory Visualization: Signaling Pathways and Workflows

Logical Workflow of Drug Discovery

The following diagram illustrates the general workflow for discovering and validating the bioactivity of this compound derivatives, integrating both in silico and experimental approaches.

G cluster_in_silico In Silico Studies cluster_experimental Experimental Validation Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening Molecular Docking Molecular Docking Hit Identification Hit Identification Molecular Docking->Hit Identification QSAR QSAR QSAR->Hit Identification Virtual Screening->Molecular Docking Synthesis Synthesis Hit Identification->Synthesis Promising Candidates Cytotoxicity Assays Cytotoxicity Assays Synthesis->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->Synthesis Iterative Improvement

Caption: Workflow for this compound derivative drug discovery.

Microtubule Dynamics and Cell Cycle Regulation

This compound derivatives, similar to paclitaxel, are known to target tubulin, a key protein involved in the formation of microtubules. Microtubules are essential for various cellular processes, most notably mitosis (cell division). By interfering with microtubule dynamics, these compounds can arrest the cell cycle, leading to apoptosis.

G Baccatin_VIII_Derivative This compound Derivative Tubulin Tubulin Baccatin_VIII_Derivative->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Baccatin_VIII_Derivative->Microtubule_Polymerization Stabilizes Microtubules Tubulin->Microtubule_Polymerization Promotes Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Arrest Dysfunctional Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: this compound derivatives disrupt microtubule dynamics.

Bcl-2 Family and Apoptosis Signaling Pathway

Another potential mechanism of action for some this compound derivatives involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can trigger the apoptotic cascade in cancer cells.

G Baccatin_VIII_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Baccatin_VIII_Derivative->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound derivatives can induce apoptosis via the Bcl-2 pathway.

Conclusion

The synergy between in silico and experimental studies is crucial for the efficient discovery and development of novel this compound derivatives as anticancer agents. Computational methods provide a rapid and cost-effective means to screen large libraries of compounds and prioritize candidates with the highest potential. However, experimental validation through rigorous bioassays remains the gold standard for confirming the biological activity and elucidating the precise mechanism of action. By integrating these two approaches, researchers can accelerate the identification of potent and selective this compound derivatives for further preclinical and clinical development, ultimately contributing to the advancement of cancer therapy.

References

Comparative Metabolic Profiling of Taxus Species for Baccatin VIII and Precursor Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Taxus, commonly known as yew, is a critical source of pharmaceutically important taxoids, particularly Paclitaxel (Taxol®), a potent anti-cancer drug. Baccatin VIII, along with its structural analogue Baccatin III, are key precursors in the semi-synthesis of Paclitaxel and its derivatives. Understanding the metabolic distribution and concentration of these compounds across different Taxus species is paramount for optimizing natural sourcing and developing efficient biotechnological production strategies. This guide provides a comparative analysis of this compound and its related precursors' content in various Taxus species, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Taxoid Content

Metabolic profiling reveals significant variations in the accumulation of key taxoids among different Taxus species. The following table summarizes the quantitative data for Baccatin III and its immediate precursor, 10-deacetylbaccatin III (10-DAB III), which are crucial for the synthesis of more complex taxoids like this compound and Paclitaxel. While this compound is a known taxoid, extensive comparative quantitative data across multiple species is less commonly reported than for Baccatin III and 10-DAB III.

Taxus SpeciesBaccatin III Content (mg/g dry weight)10-DAB III Content (mg/g dry weight)Paclitaxel Content (mg/g dry weight)Reference
Taxus cuspidata0.65~0.80 (as 10-DAP)1.67[1]
Taxus mediaNot specifiedNot specified1.22[1]
Taxus maireiNot specified0.850.66[1]
Taxus yunnanensisHighest among testedNot specifiedHigher than T. fuana[2][3]
Taxus chinensisHighNot specifiedHighest total taxanes[3]
Taxus brevifoliaVariable among clonesVariable among clonesVariable among clones[4]

Note: Data is compiled from different studies and experimental conditions may vary. 10-DAP (10-deacetylpaclitaxel) is a closely related taxoid. The content of taxoids can vary based on the part of the plant analyzed (needles, stems, bark), age, and environmental conditions.[1][2][3][4]

Mandatory Visualization

experimental_workflow extraction extraction filtration filtration extraction->filtration Crude Extract

logical_comparison center Comparative Metabolomics s1 Taxus cuspidata center->s1 Compare s2 Taxus media center->s2 Compare s3 Taxus mairei center->s3 Compare s4 Taxus yunnanensis center->s4 Compare s5 Taxus chinensis center->s5 Compare s6 Taxus brevifolia center->s6 Compare

// Nodes for compounds ggpp [label="Geranylgeranyl Diphosphate (GGPP)", shape=ellipse, fillcolor="#FFFFFF"]; taxadiene [label="Taxa-4(5),11(12)-diene", shape=ellipse, fillcolor="#FFFFFF"]; taxadien_5a_ol [label="Taxa-4(5),11(12)-dien-5α-ol", shape=ellipse, fillcolor="#FFFFFF"]; taxadien_5a_yl_acetate [label="Taxadien-5α-yl-acetate", shape=ellipse, fillcolor="#FFFFFF"]; intermediate_polyol [label="Poly-hydroxylated Taxane Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; dab_iii [label="10-deacetylbaccatin III (10-DAB III)", shape=ellipse, fillcolor="#FFFFFF"]; baccatin_iii [label="Baccatin III", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; baccatin_viii [label="this compound", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; paclitaxel [label="Paclitaxel (Taxol)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes (in blue boxes) ts [label="Taxadiene Synthase (TS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; t5h [label="Taxadiene 5α-hydroxylase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tat [label="Taxadien-5α-ol-O-acetyltransferase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p450s [label="Multiple P450 Hydroxylases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dbtnbt [label="DBAT (10-O-acetyltransferase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bapt [label="BAPT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sidechain [label="Side-chain attachment &\nmaturation steps", shape=plaintext, fontcolor="#202124"];

// Pathway edges ggpp -> ts [dir=none]; ts -> taxadiene; taxadiene -> t5h [dir=none]; t5h -> taxadien_5a_ol; taxadien_5a_ol -> tat [dir=none]; tat -> taxadien_5a_yl_acetate; taxadien_5a_yl_acetate -> p450s [dir=none]; p450s -> intermediate_polyol [label="Multiple steps:\nhydroxylation,\nacylation"]; intermediate_polyol -> dab_iii; dab_iii -> dbtnbt [dir=none]; dbtnbt -> baccatin_iii; baccatin_iii -> bapt [dir=none]; bapt -> paclitaxel [label=" "]; baccatin_iii -> baccatin_viii [style=dashed, color="#EA4335", label="Further\nmodifications"];

// Invisible edge for alignment bapt -> sidechain [style=invis]; sidechain -> paclitaxel [style=invis]; } dot Caption: Simplified biosynthetic pathway to Baccatin III.

Experimental Protocols

The accurate quantification of this compound and related taxoids requires robust and validated experimental protocols. The following sections detail the key methodologies cited in the literature for extraction, separation, and analysis.

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of taxoids from the plant matrix.

  • Plant Material: Needles, twigs, and bark of various Taxus species are commonly used.[5][6] The material is typically dried at a moderate temperature (e.g., 45°C) and then milled into a fine powder to increase the surface area for extraction.[7]

  • Solvent Extraction:

    • Conventional Method: A common method involves extraction with an organic solvent mixture. A mixture of methanol or ethanol and water (e.g., 50-95% by volume) is frequently employed.[5][6] The powdered plant material is mixed with the solvent and agitated.

    • Ultrasound-Assisted Extraction (UAE): To enhance efficiency, ultrasonic treatment can be applied.[8][9] This method uses acoustic cavitation to disrupt cell walls, improving solvent penetration and reducing extraction time. Optimized conditions might include a specific liquid-to-solid ratio, ultrasonic power, duration, and ethanol concentration.[8][9]

  • Crude Extract Processing:

    • The resulting crude extract is typically filtered to remove solid plant debris.

    • To decolorize the extract and remove pigments, it may be treated with activated carbon (charcoal).[5][6]

    • The solvent is then often removed under vacuum using a rotary evaporator to concentrate the taxoid-containing residue.[9]

Purification and Separation

Further purification is often necessary to remove interfering compounds before analytical quantification.

  • Liquid-Liquid Extraction: The concentrated crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to separate taxoids based on their polarity.[10]

  • Solid-Phase Extraction (SPE): SPE is a common technique for sample cleanup. The extract is passed through a cartridge containing a solid adsorbent (e.g., silica gel), which retains interfering compounds while allowing the taxoids to be eluted with an appropriate solvent.

Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a detector is the standard method for the separation and quantification of taxoids.

  • Instrumentation: An HPLC or Ultra-Performance Liquid Chromatography (UPLC) system is used.[8][10]

  • Chromatographic Column: A reverse-phase column, such as a C18 or HS F5-5 column, is typically used for separation.[8][10]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed to effectively separate the various taxoids present in the extract.[10]

  • Detection:

    • UV Detection: A photodiode array (PDA) detector is often used, with monitoring at a specific wavelength (e.g., 229 nm) for taxoids.[7]

    • Mass Spectrometry (MS): For higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer (LC-MS or LC-MS/MS).[11] This allows for the identification and quantification of compounds based on their mass-to-charge ratio, providing more definitive results.[11]

  • Quantification: The concentration of this compound and other taxoids is determined by comparing the peak area from the sample chromatogram to a standard calibration curve generated using certified reference standards of the target compounds.[10][11]

References

A Comparative Guide to the Validation of a Bioassay for Screening Baccatin VIII-Producing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the production of the critical paclitaxel precursor, Baccatin VIII, from cell cultures, the ability to rapidly and accurately screen for high-yielding cell lines is paramount. While analytical chemistry methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer high specificity and quantification, cell-based bioassays present a compelling alternative for high-throughput screening due to their potential for lower cost, higher throughput, and assessment of biological activity.

This guide provides a comprehensive comparison of a cell-based cytotoxicity bioassay for screening this compound-producing cell lines against traditional analytical methods. It includes a detailed experimental protocol for a representative bioassay, a comparative analysis of key performance metrics, and a workflow for the validation process.

Comparison of Screening Methodologies

The selection of a screening method for this compound-producing cell lines hinges on a trade-off between various performance characteristics. While HPLC and MS are considered the gold standard for quantification, a well-validated bioassay can be a more pragmatic choice for the initial, large-scale screening of numerous cell lines.

ParameterCell-Based Bioassay (Cytotoxicity)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures the biological effect (cytotoxicity) of this compound on a cancer cell line.Separates this compound from other components in a sample for quantification based on UV absorbance.Ionizes this compound and separates the ions based on their mass-to-charge ratio for highly specific quantification.
Specificity Moderate to High (can be affected by other cytotoxic compounds).High (can distinguish between different taxanes).Very High (can identify and quantify this compound with high confidence).
Sensitivity High (can detect biologically active concentrations).Moderate to High (dependent on the detector).Very High (can detect trace amounts).
Throughput High (amenable to 96-well or 384-well plate formats).Low to Moderate (serial sample processing).Low to Moderate (serial sample processing).
Cost per Sample Low.Moderate.High.
Equipment Standard cell culture and plate reader equipment.HPLC system with a suitable detector.Mass spectrometer, often coupled with an HPLC.
Information Provided Biological activity (cytotoxicity).Quantification of this compound concentration.Definitive identification and quantification.

Experimental Protocols

Cell-Based Cytotoxicity Bioassay (MTT Assay)

This protocol describes a common colorimetric assay to measure the cytotoxic activity of this compound extracts from different cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line sensitive to taxanes (e.g., HeLa, MCF-7).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound standards of known concentrations.

  • Extracts from various this compound-producing cell lines.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound standards and the cell line extracts. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of standards and extracts. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the untreated control. Determine the IC50 (the concentration of this compound that inhibits 50% of cell growth) for the standards and the relative potency of the cell line extracts.

Alternative Methods: HPLC and Mass Spectrometry

For a definitive quantification of this compound, HPLC and MS are employed.

  • High-Performance Liquid Chromatography (HPLC): This technique separates this compound from a complex mixture. The sample is injected into a column packed with a stationary phase, and a mobile phase is pumped through the column. This compound is identified and quantified based on its retention time and the detector's response (typically UV absorbance).

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this method provides a highly sensitive and specific detection of this compound. After separation by HPLC, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This allows for unambiguous identification and precise quantification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for validating a this compound bioassay and a conceptual signaling pathway for its cytotoxic effect.

Bioassay_Validation_Workflow cluster_Phase1 Assay Development & Optimization cluster_Phase2 Assay Validation cluster_Phase3 Comparison with Alternative Method A Select Cancer Cell Line B Optimize Cell Density A->B C Determine Incubation Time B->C D Optimize Reagent Concentrations C->D E Accuracy D->E Proceed to Validation F Precision (Intra & Inter-assay) E->F G Linearity & Range F->G H Specificity G->H I Robustness H->I J Analyze Samples by Bioassay & HPLC/MS I->J Validated Assay K Correlate Results J->K L Assess Agreement K->L Baccatin_VIII_Signaling_Pathway Baccatin_VIII This compound Microtubules Microtubule Stabilization Baccatin_VIII->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

A Comparative Guide to the Structure-Activity Relationship of Baccatin III and Other Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of Baccatin III and other prominent taxanes, namely Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The information presented is supported by experimental data to offer an objective analysis of their performance and mechanisms of action.

Introduction: The Taxane Family and Baccatin III's Role

The taxane family of diterpenoids, originally derived from the Pacific yew tree (Taxus brevifolia), represents a cornerstone in cancer chemotherapy. Paclitaxel and Docetaxel are widely used clinical agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Baccatin III is a crucial natural precursor for the semi-synthesis of these more complex and potent taxanes.[1] Understanding the structure-activity relationship between Baccatin III and its derivatives is fundamental for the rational design of new and improved anti-cancer therapeutics. While sharing the same core taxane skeleton, key structural differences dramatically influence their biological activity.

Comparative Cytotoxicity

The cytotoxic activity of Baccatin III, Paclitaxel, and Docetaxel has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that the potency of these compounds is significantly different, with Paclitaxel and Docetaxel exhibiting cytotoxicity at nanomolar concentrations, whereas Baccatin III's effects are observed at micromolar concentrations.[2][3][4]

Table 1: Comparative IC50 Values of Baccatin III, Paclitaxel, and Docetaxel in Various Human Cancer Cell Lines

Cell LineCancer TypeBaccatin III (µM)Paclitaxel (nM)Docetaxel (nM)
HeLa [5]Cervical Cancer4.30--
A549 [5]Lung Cancer4.00 - 7.81>32,000 (3h), 9,400 (24h), 27 (120h)[6]-
A431 [5]Skin Cancer7.81--
HepG2 [5]Liver Cancer4.00 - 7.81--
Various (8 lines) Various-2.5 - 7.5 (24h)[2]-
Various (13 lines) Various--0.13 - 3.3 ng/ml (24h)[3]
MDA-MB-231 Breast Cancer--IC50 determined[7]
MCF-7 Breast Cancer--IC50 determined[8]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time.

Mechanism of Action: A Tale of Two Effects

The primary mechanism of action for clinically used taxanes like Paclitaxel and Docetaxel is the stabilization of microtubules.[9] They bind to the β-tubulin subunit within the microtubule polymer, which enhances polymerization and prevents depolymerization. This disruption of normal microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[9][10]

In stark contrast, Baccatin III, while possessing the core taxane structure, does not stabilize microtubules. Instead, it has been shown to inhibit the polymerization of tubulin, a mechanism more akin to that of colchicine or vinca alkaloids.[4] This fundamental difference in their interaction with the microtubule machinery underscores the critical importance of the C-13 side chain present in Paclitaxel and Docetaxel for their potent microtubule-stabilizing activity. Some studies also suggest that Baccatin III can induce apoptosis through a pathway that is independent of G2/M arrest.[11]

Taxane_Mechanism_of_Action cluster_0 Paclitaxel / Docetaxel cluster_1 Baccatin III P_Tubulin β-Tubulin P_MT Microtubule Stabilization P_Tubulin->P_MT Binding P_G2M G2/M Arrest P_MT->P_G2M P_Apoptosis Apoptosis P_G2M->P_Apoptosis B_Tubulin Tubulin B_Polymerization Inhibition of Polymerization B_Tubulin->B_Polymerization Interaction B_CellCycle Cell Cycle Effects B_Polymerization->B_CellCycle B_Apoptosis Apoptosis B_CellCycle->B_Apoptosis

Figure 1. Contrasting mechanisms of action of Paclitaxel/Docetaxel and Baccatin III.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Baccatin III, Paclitaxel, Docetaxel (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Baccatin III, Paclitaxel, or Docetaxel. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with taxane derivatives cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 values absorbance->analysis end End analysis->end

Figure 2. Workflow for a typical MTT cytotoxicity assay.
In Vitro Microtubule Polymerization/Stabilization Assay

This assay measures the ability of a compound to either promote or inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., PIPES buffer with MgCl2, EGTA, and GTP)

  • GTP solution

  • Test compounds (Baccatin III, Paclitaxel, Docetaxel)

  • Microplate reader capable of measuring absorbance at 340 nm over time

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP, and the test compound at various concentrations.

  • Tubulin Addition: Add purified tubulin to each well to initiate the reaction.

  • Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for a defined period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time. Compounds that stabilize microtubules (e.g., Paclitaxel) will show an increased rate and extent of polymerization compared to the control. Compounds that inhibit polymerization (e.g., Baccatin III) will show a decreased rate and extent of polymerization.

Structure-Activity Relationship (SAR) Summary

The stark differences in the biological activities of Baccatin III, Paclitaxel, and Docetaxel highlight key structural features essential for potent anti-cancer efficacy:

  • The C-13 Side Chain: The ester side chain at the C-13 position is the most critical determinant of microtubule-stabilizing activity. Baccatin III, which lacks this side chain, is largely inactive as a microtubule stabilizer. The specific composition of this side chain, including the N-benzoyl-β-phenylisoserine moiety in Paclitaxel and the N-tert-butoxycarbonyl-β-phenylisoserine in Docetaxel, fine-tunes the compound's potency and pharmacological properties.

  • The C-10 Substituent: The acetyl group at the C-10 position in Baccatin III contributes to its activity, as 10-deacetylbaccatin III is generally less active. In Paclitaxel, this position is also acetylated, while in Docetaxel, it is a hydroxyl group. This modification in Docetaxel is associated with its increased potency in some cancer cell lines.

  • The Core Taxane Ring: The rigid, complex ring system of the taxane core provides the essential scaffold for the correct spatial orientation of the key functional groups that interact with β-tubulin.

Conclusion

The comparative analysis of Baccatin III and its clinically significant derivatives, Paclitaxel and Docetaxel, provides a clear illustration of the principles of structure-activity relationships in drug design. While Baccatin III possesses a modest intrinsic cytotoxicity, the addition of the C-13 side chain dramatically enhances its potency by orders of magnitude and fundamentally alters its mechanism of action from a tubulin polymerization inhibitor to a microtubule stabilizer. This understanding continues to guide the development of novel taxane analogs with improved efficacy, better solubility, and reduced side effects for the treatment of a wide range of cancers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Baccatin VIII

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive operational and logistical procedures for the safe and compliant disposal of Baccatin VIII, a key intermediate in the synthesis of paclitaxel. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. As this compound is a precursor to a cytotoxic compound, it should be handled with care, following protocols for potentially hazardous materials.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling potentially hazardous chemicals should be strictly followed.

Required Personal Protective Equipment:

  • Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.

  • Eye Protection: Use chemical safety goggles that provide impact and splash resistance.

  • Skin and Body Protection: A full-length, buttoned laboratory coat is mandatory. For larger quantities or in case of a spill, consider additional protection such as a chemically resistant apron or suit.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator appropriate for the potential exposure should be used. All handling of solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.

II. Spill Management and Emergency Procedures

In the event of a this compound spill, immediate and decisive action is necessary to contain the material and prevent exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Secure all entry points to the affected zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the extent possible without causing the material to become airborne.

  • Absorb and Contain:

    • For Solid Spills: Carefully cover the spill with a damp paper towel to avoid raising dust. Gently sweep or scoop the material into a designated hazardous waste container.

    • For Liquid Spills (if dissolved in a solvent): Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous waste.

  • Dispose: Place all contaminated materials, including PPE, into a clearly labeled hazardous waste container.

III. This compound Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all waste materials containing this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), spill cleanup materials, and contaminated PPE, in a dedicated and clearly labeled hazardous waste container.

  • Container Requirements: The waste container must be robust, leak-proof, and compatible with the chemical nature of the waste. For sharps contaminated with this compound, use a designated cytotoxic sharps container.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[2] High-temperature incineration is the generally accepted method for the final disposal of cytotoxic and related chemical waste.[2]

IV. Data Presentation: Key Disposal Considerations

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste / Cytotoxic Waste
Personal Protective Equipment (PPE) Nitrile/butyl gloves, safety goggles, lab coat. Respirator if dust/aerosol risk.[1]
Waste Container Type Leak-proof, sealed, chemically compatible container. Labeled for cytotoxic waste.[3]
Sharps Disposal Segregate into a purple-lidded sharps container for cytotoxic waste.[2]
Spill Cleanup Material Inert absorbent material for liquids; damp cloths for solids to avoid dust.
Decontamination Solution Appropriate solvent (e.g., ethanol), followed by soap and water.[4]
Final Disposal Method High-temperature incineration via a licensed hazardous waste facility.[2]
Regulatory Compliance Adhere to local, state, and federal regulations for hazardous waste disposal.[2]

V. Experimental Protocols

VI. Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Baccatin_VIII_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate container_solid Solid Waste Container (Unused compound, contaminated wipes, etc.) segregate->container_solid Solid Waste container_liquid Liquid Waste Container (Contaminated solvents) segregate->container_liquid Liquid Waste container_sharps Sharps Container (Contaminated needles, glassware) segregate->container_sharps Sharps label_waste Securely Seal and Label Container ('Hazardous Waste', 'this compound') container_solid->label_waste container_liquid->label_waste container_sharps->label_waste storage Store in Designated Hazardous Waste Area label_waste->storage pickup Arrange for Pickup by Certified Hazardous Waste Contractor storage->pickup end End: Final Disposal via Incineration pickup->end

References

Comprehensive Safety and Handling Guide for Baccatin VIII

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Baccatin VIII, a key intermediate in the synthesis of paclitaxel and other taxane-based chemotherapeutics. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks.

Hazard Identification and Risk Assessment

GHS Hazard Statements for Structurally Similar Compounds (Baccatin III):

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

  • H350: May cause cancer[2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All PPE should be donned before handling the compound and removed in a manner that avoids cross-contamination[4].

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Handling solid compound (weighing, transfers) Double-gloved with powder-free, chemotherapy-rated gloves.[4][5]Disposable, solid-front gown with long sleeves and elastic cuffs.[5][6]Safety goggles with side shields or a full-face shield.[5][6]NIOSH-certified N95 or higher respirator.[5]
Preparing solutions Double-gloved with powder-free, chemotherapy-rated gloves.[4][5]Disposable, solid-front gown with long sleeves and elastic cuffs.[5][6]Safety goggles with side shields and a face shield.[5]Recommended if not performed in a certified chemical fume hood.
Administering to cell cultures/animals Double-gloved with powder-free, chemotherapy-rated gloves.[4][5]Disposable, solid-front gown with long sleeves and elastic cuffs.[5]Safety goggles with side shields.Not generally required if performed in a biological safety cabinet.
Spill cleanup Double-gloved with heavy-duty, chemical-resistant gloves.Chemical-resistant, disposable gown or coveralls.[7]Safety goggles and a full-face shield.[5][7]NIOSH-certified respirator with appropriate cartridges.[7]
Waste disposal Double-gloved with chemotherapy-rated gloves.[5]Disposable, solid-front gown with long sleeves and elastic cuffs.Safety goggles.Not generally required.

Operational and Disposal Plans

Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure[3][8].

Experimental Protocols: Step-by-Step Guidance

A. Safe Handling and Solution Preparation:

  • Preparation: Designate a specific area for handling this compound. Assemble all necessary equipment and reagents before retrieving the compound.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood on a tared weigh paper or in a disposable container. Avoid creating dust.

  • Solubilization: Add the solvent to the vessel containing the this compound. Gently swirl to dissolve. If necessary, use a sonicator within the fume hood.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, well-ventilated area, away from strong oxidizing agents[1][2][8]. Recommended storage is at -20°C for powder or -80°C in solvent[8].

  • Doffing PPE: Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items. Dispose of all disposable PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete[3][8].

B. Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear appropriate PPE for spill cleanup, including a respirator, heavy-duty gloves, a disposable gown, and eye protection[7].

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris using scoops or forceps. Place all materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and rinse with water. All cleaning materials should be disposed of as hazardous waste.

  • Doff PPE and Wash Hands: Properly remove and dispose of all PPE and wash hands thoroughly.

C. Waste Disposal Plan:

  • Segregation: All materials contaminated with this compound, including unused compound, empty containers, disposable PPE, and cleaning materials, must be segregated as hazardous cytotoxic waste.

  • Containment: Place all hazardous waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain[3][8].

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]

This compound Handling Workflow

Baccatin_VIII_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_use Experimental Use cluster_cleanup Post-Handling cluster_disposal Disposal A Assemble Equipment and Reagents B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Doff PPE G->H I Wash Hands Thoroughly H->I J Store Waste in Labeled Container K Dispose via EHS Office J->K

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.